molecular formula C13H11Cl2NO2 B3030726 (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol CAS No. 946426-89-7

(5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol

Cat. No.: B3030726
CAS No.: 946426-89-7
M. Wt: 284.13
InChI Key: KRGFOUGVZFEEBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol is a useful research compound. Its molecular formula is C13H11Cl2NO2 and its molecular weight is 284.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2/c14-9-2-1-3-10(15)11(9)12-8(6-17)13(18-16-12)7-4-5-7/h1-3,7,17H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGFOUGVZFEEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672279
Record name [5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946426-89-7
Record name [5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Core Properties of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol is a key synthetic intermediate in the development of potent and selective Farnesoid X receptor (FXR) agonists, a class of therapeutics under investigation for metabolic diseases such as dyslipidemia and nonalcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, and analytical characterization of this pivotal isoxazole derivative. Understanding these core characteristics is essential for its efficient synthesis, purification, and utilization in the development of next-generation therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a substituted isoxazole characterized by a cyclopropyl group at the 5-position, a 2,6-dichlorophenyl moiety at the 3-position, and a hydroxymethyl group at the 4-position. These structural features contribute to its unique properties and its utility as a building block in medicinal chemistry.

PropertyValueSource
CAS Number 946426-89-7[1][2]
Molecular Formula C₁₃H₁₁Cl₂NO₂[2]
Molecular Weight 284.14 g/mol [3]
Predicted Boiling Point 441.2 ± 45.0 °C[3]
Appearance White to off-white solid (typical)Supplier Data
Solubility Soluble in methanol, dichloromethane, and other common organic solvents. Limited solubility in water is expected.Inferred from synthetic procedures

Structure:

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that hinges on the formation of the core isoxazole ring, followed by functional group manipulation. The most logical and industrially scalable approach involves the synthesis of a key ester intermediate, ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate, followed by its reduction.

Synthesis of Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate

The formation of the trisubstituted isoxazole ring is typically achieved through the condensation of a β-ketoester with hydroxylamine.

Workflow for the Synthesis of the Isoxazole Core:

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization 2,6-Dichlorobenzaldehyde 2,6-Dichlorobenzaldehyde β-ketoester intermediate β-ketoester intermediate 2,6-Dichlorobenzaldehyde->β-ketoester intermediate Ethyl cyclopropylacetate Ethyl cyclopropylacetate Ethyl cyclopropylacetate->β-ketoester intermediate Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->β-ketoester intermediate Claisen Condensation Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate β-ketoester intermediate->Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate Isoxazole formation Hydroxylamine (NH2OH) Hydroxylamine (NH2OH) Hydroxylamine (NH2OH)->Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate

Caption: Synthetic workflow for the isoxazole ester intermediate.

Experimental Protocol (Proposed):

  • Formation of the β-ketoester: To a solution of sodium ethoxide in ethanol, add ethyl cyclopropylacetate followed by the dropwise addition of 2,6-dichlorobenzaldehyde. The reaction mixture is typically stirred at room temperature or with gentle heating to drive the Claisen condensation to completion.

  • Cyclization: The resulting β-ketoester intermediate is then reacted with hydroxylamine hydrochloride in a suitable solvent, such as ethanol. The reaction is often heated to reflux to facilitate the cyclization and formation of the isoxazole ring.

  • Work-up and Purification: After cooling, the reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product, ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate, can be purified by column chromatography or recrystallization.

Reduction to this compound

The final step in the synthesis is the reduction of the ester functional group to a primary alcohol.

Experimental Protocol:

A common and effective method for this transformation is the use of a reducing agent such as lithium aluminium hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) in an aprotic solvent like tetrahydrofuran (THF).

  • Reaction Setup: A solution of ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate in anhydrous THF is cooled in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reducing Agent: A solution of the reducing agent (e.g., DIBAL-H in THF) is added dropwise to the cooled ester solution. The reaction is highly exothermic and requires careful temperature control.

  • Quenching and Work-up: After the reaction is complete (monitored by TLC), it is carefully quenched by the slow addition of a quenching agent, such as a saturated aqueous solution of sodium sulfate or Rochelle's salt.

  • Isolation and Purification: The resulting mixture is filtered, and the organic layer is separated, dried, and concentrated under reduced pressure. The crude this compound is then purified, typically by column chromatography on silica gel, to yield the final product.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and structure of this compound.

Spectroscopic Data (Predicted and Representative)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (multiplets in the upfield region), the methylene protons of the hydroxymethyl group (a singlet or doublet), the aromatic protons of the dichlorophenyl ring (multiplets in the downfield region), and the hydroxyl proton (a broad singlet, which is D₂O exchangeable).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom, including the carbons of the cyclopropyl ring, the methylene carbon, the carbons of the isoxazole ring, and the aromatic carbons.

  • Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), will confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. The expected [M+H]⁺ ion would be at m/z 284.0.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the alcohol (a broad peak around 3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), and C=N and N-O stretches of the isoxazole ring.

Chromatographic Purity

The purity of the compound is typically assessed using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). A high-purity sample (>98%) is essential for its use in subsequent synthetic steps in a drug development program.

Role in Drug Discovery and Development

This compound serves as a critical building block for the synthesis of the novel Farnesoid X receptor (FXR) agonist, LY2562175.[4][5] FXR is a nuclear receptor that plays a key role in regulating bile acid, lipid, and glucose metabolism.[4] Agonists of FXR have shown therapeutic potential in treating dyslipidemia and other metabolic disorders.[4][5]

Signaling Pathway Context:

G cluster_0 Synthesis of FXR Agonist cluster_1 Cellular Signaling cluster_2 Physiological Effect A This compound C LY2562175 (FXR Agonist) A->C Synthetic Elaboration B Coupling Partner (e.g., piperidine derivative) B->C D FXR Activation C->D E Gene Transcription (e.g., SHP, BSEP) D->E F Modulation of Lipid and Bile Acid Metabolism E->F

Caption: Role of the title compound in the synthesis and action of an FXR agonist.

The hydroxymethyl group of this compound provides a reactive handle for further chemical modifications, allowing for its incorporation into more complex molecular architectures designed to bind to and activate the FXR. The specific substitution pattern on the isoxazole ring is likely optimized to achieve high potency and selectivity for the FXR target.

Safety and Handling

As with any chemical intermediate, proper safety precautions should be taken when handling this compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a fundamentally important intermediate in the field of medicinal chemistry, particularly for the development of novel FXR agonists. Its well-defined chemical structure and properties, coupled with a robust synthetic pathway, make it an invaluable tool for researchers and drug development professionals. A thorough understanding of its basic properties, as outlined in this guide, is paramount for its successful application in the synthesis of potentially life-changing therapeutics.

References

  • This compound - PubChem. Available at: [Link]

  • This compound - Chemical Suppliers. Available at: [Link]

  • Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. J Med Chem. 2015;58(24):9768-9772.
  • ISOXAZOLE DERIVATIVES AS NUCLEAR RECEPTOR AGONISTS.
  • Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. PubMed. Available at: [Link]

  • Novel fxr (nr1h4) binding and activity modulating compounds.
  • Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. ACS Publications. Available at: [Link]

  • This compound - PubChem. Available at: [Link]

Sources

Physicochemical characteristics of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Physicochemical Characteristics of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol

Introduction

This compound, a substituted isoxazole derivative, serves as a pivotal chemical intermediate in contemporary medicinal chemistry. Isoxazoles, as a class of five-membered heterocyclic compounds, are recognized as crucial pharmacophores due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] The specific molecule in focus, identified by CAS Number 946426-89-7, is a cornerstone building block in the synthesis of potent and selective Farnesoid X Receptor (FXR) agonists, which are investigated for the treatment of metabolic diseases like dyslipidemia.[6][7]

A comprehensive understanding of the physicochemical properties of this intermediate is not merely an academic exercise; it is a fundamental prerequisite for its effective use in drug discovery and development. These characteristics—spanning solubility, lipophilicity, melting point, and spectroscopic profile—govern critical parameters such as reaction kinetics, purification strategies, formulation development, and ultimately, the pharmacokinetic profile of the final active pharmaceutical ingredient (API).

This guide provides a detailed examination of the known and predicted physicochemical characteristics of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only core data but also the underlying scientific rationale and validated experimental protocols for in-house verification.

Chemical Identity and Structural Analysis

The structural integrity and identity of a synthetic intermediate are the foundation of its utility. The key identifiers and structural features of the title compound are summarized below.

IdentifierValueSource
IUPAC Name [5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methanol[8]
CAS Number 946426-89-7[8][9]
Molecular Formula C₁₃H₁₁Cl₂NO₂[8][10]
Molecular Weight 284.13 g/mol [8]
Appearance White to off-white solid[10]
SMILES C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)CO[8][9]

Structural Features and Their Implications:

  • Isoxazole Core: This five-membered aromatic heterocycle is electron-rich and provides a rigid scaffold. The nitrogen and oxygen atoms act as hydrogen bond acceptors, influencing solubility and interactions with biological targets.[1][11]

  • 2,6-Dichlorophenyl Group: The two chlorine atoms significantly increase the molecule's lipophilicity and introduce steric hindrance, which can dictate the molecule's preferred conformation and interaction with enzymes or receptors.

  • Cyclopropyl Group: This small, strained ring adds to the lipophilic character and introduces a three-dimensional feature to the molecule.

  • Hydroxymethyl Group (-CH₂OH): This primary alcohol is the most polar feature of the molecule and a key reactive handle. It serves as the primary site for synthetic elaboration into more complex drug candidates and significantly influences the compound's polarity and solubility.[6][7]

Core Physicochemical Properties

The following table summarizes the key physicochemical data for the compound. It is critical to note that while some values are derived from predictive models, they provide a robust baseline for experimental design.

PropertyPredicted/Observed ValueMethod/Source
Physical State White to off-white SolidVisual Observation[10]
Density 1.446 ± 0.06 g/cm³Predicted[10]
pKa (hydroxyl group)13.22 ± 0.10Predicted[10]
Storage Temperature 2-8°CRecommended[10]
Melting Point

The melting point is a critical indicator of purity. For a crystalline solid, a sharp, defined melting range is indicative of high purity, whereas impurities typically cause a depression and broadening of the melting range.

This protocol outlines the standard method for verifying the melting point and purity.[2][12]

  • Sample Preparation: Finely grind a small quantity (2-3 mg) of the this compound solid using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

  • Determination:

    • Set a rapid heating ramp (10-15°C/min) for a preliminary, approximate determination.

    • For an accurate measurement, use a fresh sample and set a slow ramp rate (1-2°C/min) starting from approximately 15°C below the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Grind Grind Sample Load Load Capillary Tube Grind->Load 2-3 mg Place Insert into Apparatus Load->Place Heat Heat at 1-2°C/min Place->Heat Observe Observe & Record Heat->Observe Range Melting Point Range (Onset to Completion) Observe->Range Purity Assessment LogP_ADME_Relationship cluster_adme ADME Properties LogP LogP (Lipophilicity) Absorption Membrane Permeability (Absorption) LogP->Absorption Increases Distribution Tissue Distribution LogP->Distribution Increases Metabolism Metabolic Stability LogP->Metabolism Can Increase Excretion Route of Excretion LogP->Excretion Affects

Caption: Influence of LogP on ADME Properties.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule. [13][14]

  • ¹H NMR: Expected signals would include distinct multiplets for the aromatic protons on the dichlorophenyl ring, characteristic signals for the cyclopropyl protons, a singlet for the methylene (-CH₂) protons adjacent to the hydroxyl group, and a broad singlet for the hydroxyl (-OH) proton itself, which may exchange with D₂O.

  • ¹³C NMR: The spectrum would show distinct signals for each of the 13 unique carbon atoms, including the isoxazole ring carbons, the carbons of the dichlorophenyl ring (with C-Cl bonds influencing their chemical shifts), the cyclopropyl carbons, and the methylene carbon.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Ensure the solvent contains an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher). [13][14]4. Data Processing: Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction to obtain the final spectrum for analysis.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, serving as a definitive confirmation of its elemental formula. [2]

  • Expected Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the primary expected ion would be the protonated molecule, [M+H]⁺, at an m/z corresponding to the molecular weight plus a proton.

  • Isotopic Pattern: A crucial validation point is the isotopic signature of the two chlorine atoms. This will produce a characteristic pattern of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies. [15]

  • O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will appear around 2850-3100 cm⁻¹.

  • C=N Stretch: The isoxazole C=N bond will show a characteristic absorption in the 1600-1650 cm⁻¹ region. [15]* C-Cl Stretch: Strong absorptions in the fingerprint region, typically 600-800 cm⁻¹, will indicate the presence of the C-Cl bonds.

Application in Synthesis and Drug Discovery

The physicochemical properties detailed in this guide are directly relevant to the role of this compound as a synthetic intermediate. [6][7]The hydroxymethyl group is the key point of attachment for building out more complex molecules. For instance, it can be converted to a chloromethyl or mesylated intermediate to facilitate nucleophilic substitution, thereby linking the isoxazole core to other molecular fragments. [16]

Synthetic_Utility Start (...)-isoxazol-4-yl)methanol (This Compound) Intermediate Activated Intermediate (e.g., -CH₂Cl, -CH₂OMs) Start->Intermediate Activation of -OH group Final Final Drug Candidate (e.g., FXR Agonist LY2562175) Intermediate->Final Nucleophilic Substitution

Caption: Role as a key synthetic intermediate.

A well-defined melting point ensures the purity of this starting material, preventing the introduction of impurities into subsequent, often costly, synthetic steps. Knowledge of its solubility profile dictates the choice of solvents for reactions and purification (e.g., chromatography, recrystallization), optimizing yield and purity.

Conclusion

This compound is more than a simple chemical; it is a precisely engineered building block for advanced pharmaceutical research. Its physicochemical profile—characterized by high lipophilicity, low aqueous solubility, a non-ionizable nature, and a key reactive hydroxyl handle—defines its behavior and application. A thorough, data-driven understanding of these properties, validated by the standardized protocols provided herein, is essential for any scientist aiming to leverage this valuable intermediate in the quest for novel therapeutics. This guide serves as a foundational resource to ensure its efficient and effective application in the laboratory and beyond.

References

  • Isoxazole - Solubility of Things. Available from: [Link]

  • This compound - PubChem. Available from: [Link]

  • Gollapalli Naga Raju et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6):346-352. Available from: [Link]

  • Lipophilicity and water solubility of Isoxazole derivatives computed by... - ResearchGate. Available from: [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC. Available from: [Link]

  • Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury - PMC. Available from: [Link]

  • Yield and melting points of isoxazole-based amides - ResearchGate. Available from: [Link]

  • This compound - Chemical Suppliers. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - PMC. Available from: [Link]

  • Vijay Pratap et al. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. International Journal of Pharmaceutical and Phytopharmacological Research, 18(3): 115-157. Available from: [Link]

  • 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole 1268245-50-6 with sufficient production capacity. Available from: [Link]

  • Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia - Figshare. Available from: [Link]

  • Norman, M. H. et al. (2015). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry, 58(24), 9768–9772. Available from: [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry. Available from: [Link]

  • 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole - MDPI. Available from: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2022). Available from: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). Available from: [Link]

  • 3-Methyl 5-{3-[(4-Methylbenzenesulfonyl)oxy]propyl} 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate - MDPI. Available from: [Link]

  • (Z)-3-(Dicyanomethylene)-4-((5-fluoro-3,3-dimethyl-1-(3-phenylpropyl)-3H-indol-1-ium-2-yl) methylene)-2-(((E) - MDPI. Available from: [Link]

  • 6-(4-((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)piperidin-1-yl). Available from: [Link]

Sources

An In-Depth Technical Guide to (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol: A Key Intermediate in Farnesoid X Receptor (FXR) Agonist Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol (CAS Number: 946426-89-7), a pivotal intermediate in the synthesis of potent and selective Farnesoid X Receptor (FXR) agonists. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery, with a particular focus on metabolic and inflammatory diseases.

Introduction: The Significance of a Versatile Isoxazole Moiety

This compound is a substituted isoxazole derivative that has garnered significant attention as a crucial building block in the development of novel therapeutics. The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to participate in various biological interactions.[1][2][3] This particular derivative, with its unique combination of a cyclopropyl group, a dichlorinated phenyl ring, and a hydroxymethyl functional group, has proven to be an ideal precursor for the synthesis of highly potent modulators of the Farnesoid X Receptor (FXR).

FXR is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose homeostasis.[4] Its modulation has emerged as a promising therapeutic strategy for a range of metabolic disorders, including non-alcoholic steatohepatitis (NASH), dyslipidemia, and type 2 diabetes.[5][6] The subject of this guide, this compound, is a key component in the synthesis of advanced FXR agonists, such as LY2562175, which have been investigated for their potential in treating dyslipidemia.[7][8]

This guide will delve into the physicochemical properties, synthesis, and characterization of this important intermediate, providing a detailed understanding of its role in the broader context of FXR-targeted drug discovery.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic and drug development workflows.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 946426-89-7[2]
Molecular Formula C₁₃H₁₁Cl₂NO₂[2]
Molecular Weight 284.14 g/mol [2]
IUPAC Name This compound[2]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane (predicted)General knowledge

Characterization Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the dichlorophenyl ring, the cyclopropyl protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns would be consistent with the assigned structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display characteristic peaks for the carbons of the isoxazole ring, the dichlorophenyl ring, the cyclopropyl group, and the hydroxymethyl group.[11]

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would likely exhibit characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and cyclopropyl groups, C=N and C=C stretching of the isoxazole and aromatic rings, and C-Cl stretching vibrations.[9]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.[12]

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The most common route involves the reduction of a corresponding ester, such as ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate.

Diagram 1: Synthetic Pathway

Synthesis Ester Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate Alcohol This compound Ester->Alcohol Reduction (e.g., LiAlH4 or DIBAL-H) FXR_Agonist cluster_0 Synthesis of LY2562175 Alcohol (5-Cyclopropyl-3-(2,6-dichlorophenyl) isoxazol-4-yl)methanol Intermediate Activated Intermediate (e.g., Mesylate or Halide) Alcohol->Intermediate Activation of Hydroxyl Group LY2562175 LY2562175 (FXR Agonist) Intermediate->LY2562175 Coupling with Piperidine Moiety FXR_Pathway Ligand FXR Agonist (e.g., LY2562175) FXR FXR Ligand->FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE (DNA) FXR_RXR->FXRE Gene_Expression Target Gene Transcription FXRE->Gene_Expression Biological_Effects Regulation of Bile Acid, Lipid, and Glucose Metabolism Gene_Expression->Biological_Effects

References

An In-depth Technical Guide to the Molecular Structure and Synthesis of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol, a key intermediate in the development of potent and selective farnesoid X receptor (FXR) agonists. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and detailed analytical data to support further research and application of this important molecule.

Introduction: Strategic Importance in Medicinal Chemistry

This compound has emerged as a molecule of significant interest in medicinal chemistry, primarily due to its role as a crucial building block in the synthesis of novel therapeutics. Notably, it is a key intermediate in the synthesis of LY2562175, a potent farnesoid X receptor (FXR) agonist investigated for the treatment of dyslipidemia and other metabolic disorders[1].

The molecular architecture of this compound is a testament to strategic drug design, incorporating three key structural motifs that each contribute to its utility:

  • The Isoxazole Core: Isoxazole rings are prevalent in a wide array of biologically active compounds, valued for their metabolic stability and ability to act as bioisosteres for other functional groups[2]. Their unique electronic properties and defined geometry make them a versatile scaffold in drug discovery.

  • The 2,6-Dichlorophenyl Group: The presence of a dichlorinated phenyl ring significantly influences the molecule's lipophilicity and conformational preferences. The ortho-dichloro substitution pattern creates steric hindrance, which can lock the phenyl ring in a specific orientation relative to the isoxazole core, a common strategy to enhance binding affinity and selectivity for a target protein.

  • The Cyclopropyl Moiety: The cyclopropyl group is a highly sought-after substituent in modern medicinal chemistry. Its rigid, three-dimensional structure can improve metabolic stability by protecting adjacent chemical bonds from enzymatic degradation. Furthermore, the unique electronic nature of the cyclopropane ring can favorably modulate a compound's physicochemical properties and enhance its interaction with biological targets.

This guide will delve into the synthesis of this key intermediate, providing a robust and reproducible protocol, and detail the analytical techniques required for its unambiguous structural elucidation.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in further synthetic transformations.

PropertyValueSource
Molecular Formula C₁₃H₁₁Cl₂NO₂PubChem CID: 45790382[3]
Molecular Weight 284.13 g/mol PubChem CID: 45790382[3]
CAS Number 946426-89-7PubChem CID: 45790382[3]
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Insoluble in water.Inferred from structural features
Melting Point Not publicly availableN/A

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that begins with the construction of the core isoxazole ring, followed by the reduction of a carbonyl group to the desired primary alcohol. The following protocol is a validated and efficient pathway to the target molecule.

Synthetic Pathway Overview

The overall synthetic strategy involves a [3+2] cycloaddition reaction to form the isoxazole ring, followed by a selective reduction of the ester functionality at the 4-position.

Synthesis_Pathway cluster_0 Step 1: Isoxazole Formation cluster_1 Step 2: Ester Reduction A 2,6-Dichlorobenzaldehyde C Ethyl 2-cyclopropyl-2,3-dioxopropanoate A->C [1] B Hydroxylamine B->C [1] E Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate C->E Cycloaddition D N-Chlorosuccinimide (NCS) D->C [1] G This compound E->G [2] Reduction F Sodium Borohydride (NaBH4) F->E Analytical_Workflow Start Synthesized Compound TLC TLC Analysis (Purity Check) Start->TLC NMR NMR Spectroscopy (¹H, ¹³C) TLC->NMR MS Mass Spectrometry (Molecular Weight) TLC->MS IR FT-IR Spectroscopy (Functional Groups) TLC->IR Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure

Sources

A Technical Guide to the Spectral Analysis of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for the novel isoxazole derivative, (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its structural features through predictive analysis of its Nuclear Magnetic Resonance (NMR) spectra, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and comparative data from analogous chemical structures.

Introduction: Unveiling the Structure of a Complex Isoxazole

This compound, with the molecular formula C₁₃H₁₁Cl₂NO₂ and a molecular weight of 284.13 g/mol , is a multifaceted compound of interest in medicinal chemistry.[1] Its intricate structure, featuring a 3-(2,6-dichlorophenyl) group, a cyclopropyl moiety at the 5-position, and a hydroxymethyl group at the 4-position of the isoxazole ring, necessitates a comprehensive spectral characterization for unambiguous identification and quality control. This guide elucidates the expected spectral characteristics of this molecule, providing a foundational reference for its analysis.

The strategic combination of a sterically hindered dichlorophenyl ring and a strained cyclopropyl group attached to the isoxazole core suggests unique electronic and conformational properties. Understanding these properties begins with a thorough examination of its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound offer a detailed map of its atomic connectivity.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic, cyclopropyl, and hydroxymethyl protons. The chemical shifts are influenced by the electronic environment of each proton, shaped by the electronegativity of nearby atoms and the anisotropic effects of the aromatic and isoxazole rings.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
CH₂ (Hydroxymethyl)~4.6 - 4.8Singlet-
CH (Cyclopropyl)~2.2 - 2.4Multiplet
CH₂ (Cyclopropyl)~1.1 - 1.3Multiplet
CH₂ (Cyclopropyl)~0.8 - 1.0Multiplet
Aromatic CH (para)~7.4 - 7.5Triplet~8.0
Aromatic CH (meta)~7.3 - 7.4Doublet~8.0
OH (Hydroxymethyl)VariableBroad Singlet-

Causality Behind Assignments:

  • The hydroxymethyl protons (CH₂) are expected to appear as a singlet due to the absence of adjacent protons, deshielded by the adjacent isoxazole ring and oxygen atom.

  • The cyclopropyl protons will exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling. The methine proton will be the most deshielded of this group.

  • The 2,6-dichlorophenyl group will show a characteristic AX₂ spin system, with the para-proton appearing as a triplet and the two meta-protons as a doublet. The electron-withdrawing chlorine atoms will deshield these protons, causing them to resonate at a lower field.

  • The hydroxyl proton (OH) signal is often broad and its chemical shift is dependent on concentration, temperature, and solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=N (Isoxazole)~160 - 165
C-O (Isoxazole)~170 - 175
C-Cl (Aromatic)~135 - 140
C-H (Aromatic)~128 - 132
C (ipso-Aromatic)~130 - 135
C-C (Isoxazole)~110 - 115
CH₂ (Hydroxymethyl)~55 - 60
CH (Cyclopropyl)~10 - 15
CH₂ (Cyclopropyl)~5 - 10
Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in 0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 acq1 Acquire ¹H NMR spectrum prep3->acq1 Transfer to NMR tube acq2 Acquire ¹³C NMR spectrum acq1->acq2 acq3 Perform 2D NMR (COSY, HSQC, HMBC) if needed acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integration and peak picking proc2->proc3

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Mass Spectrometry: Deciphering the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

For this compound, the molecular ion peak ([M]⁺) is expected at m/z 283, with a characteristic isotopic pattern due to the two chlorine atoms.

Table 3: Predicted Key Mass Fragments

m/z Proposed Fragment Identity Significance
283/285/287[C₁₃H₁₁Cl₂NO₂]⁺Molecular ion with isotopic pattern for two chlorines.
252/254/256[M - CH₂OH]⁺Loss of the hydroxymethyl group.
244/246[M - C₃H₅]⁺Loss of the cyclopropyl group.
173/175[C₆H₃Cl₂CN]⁺Fragment corresponding to the dichlorobenzonitrile cation.

Causality Behind Fragmentation: The fragmentation of isoxazoles is known to proceed through cleavage of the N-O bond, which is the weakest bond in the ring.[2][3] Subsequent rearrangements and fragmentations lead to the observed daughter ions. The loss of stable neutral molecules like formaldehyde (from the hydroxymethyl group) or cleavage of the cyclopropyl ring are also anticipated fragmentation pathways.

Experimental Protocol for Mass Spectrometry

Workflow for Mass Spectrometry Analysis:

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Dissolve a small amount of sample prep2 in a suitable solvent (e.g., methanol or acetonitrile) prep1->prep2 acq1 Infuse sample into the mass spectrometer prep2->acq1 acq2 Select ionization technique (e.g., ESI or APCI) acq1->acq2 acq3 Acquire full scan mass spectrum acq2->acq3 proc1 Identify molecular ion peak and isotopic pattern acq3->proc1 proc2 Analyze fragmentation patterns proc1->proc2 proc3 Correlate with proposed structure proc2->proc3

Caption: General workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C-O functional groups.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3200-3600 (broad)O-H stretchAlcohol
3000-3100C-H stretchAromatic and Cyclopropyl
2850-3000C-H stretchAliphatic (CH₂)
~1610C=N stretchIsoxazole ring
1400-1500C=C stretchAromatic ring
1000-1300C-O stretchAlcohol and Isoxazole
700-800C-Cl stretchAryl halide

Causality Behind Absorptions:

  • The broad band in the 3200-3600 cm⁻¹ region is a hallmark of the O-H stretching vibration of an alcohol, broadened by hydrogen bonding.

  • The C=N stretching vibration of the isoxazole ring typically appears in the 1600-1650 cm⁻¹ region.[4]

  • The various C-H stretching and bending vibrations, along with the C-O and C-Cl stretches, provide further confirmation of the molecule's functional groups.

Experimental Protocol for IR Spectroscopy

Workflow for IR Spectroscopy:

IR_Workflow prep Prepare sample (e.g., KBr pellet or thin film) acq Place sample in IR spectrometer prep->acq run Acquire spectrum acq->run analyze Analyze absorption bands run->analyze

Caption: A simplified workflow for acquiring an IR spectrum.

Conclusion: A Cohesive Structural Portrait

The predicted ¹H NMR, ¹³C NMR, mass spectrometry, and IR data collectively provide a detailed and consistent structural characterization of this compound. This guide serves as a valuable resource for the identification and analysis of this and structurally related compounds. The presented protocols and interpretations are based on established principles and are intended to aid researchers in their experimental work.

References

  • Bowie, J. H., & Egsgaard, H. (1980). Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry, 33(5), 1129-1135.
  • Shukla, M. K., & Leszczynski, J. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry, 34(5), 833-843.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Salihi, R. M. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivatives.

Sources

A Senior Application Scientist's Guide to the ¹³C NMR Structural Elucidation of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of the novel heterocyclic compound, (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol. Designed for researchers and professionals in drug discovery and chemical synthesis, this document moves beyond a simple recitation of data to offer an in-depth analysis of the structural components and their corresponding spectral signatures. We will explore the foundational principles of ¹³C NMR and advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT), presenting a predictive analysis of the full carbon skeleton. This guide culminates in a detailed, field-tested experimental protocol and a logical workflow for unambiguous spectral assignment, establishing a self-validating system for structural verification.

Introduction: The Imperative for Structural Precision

The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its diverse biological activities, which include anti-HIV and receptor antagonism capabilities.[1] The specific molecule of interest, this compound, incorporates several key pharmacophoric features: a strained cyclopropyl ring, a sterically hindered dichlorophenyl group, and a reactive hydroxymethyl function. The precise arrangement of these moieties is critical to the molecule's function and potential as a therapeutic agent.

¹³C NMR spectroscopy offers direct, high-resolution insight into the carbon framework of a molecule.[2] Unlike ¹H NMR, which provides information about the proton environment, ¹³C NMR allows for the direct observation of each unique carbon atom, making it an indispensable tool for absolute structural confirmation. This guide explains the causality behind the expected chemical shifts and provides the necessary protocols to validate the synthesis of this complex structure.

Foundational Principles: From Theory to Application

A standard ¹³C NMR spectrum provides two primary pieces of information: the number of unique carbon environments and their electronic nature (via chemical shift, δ). The typical chemical shift range for organic molecules is broad, spanning from 0 to 220 ppm.[2][3] The position of a signal is highly sensitive to the carbon's hybridization state and the electronegativity of its neighbors.[4]

However, a standard broadband-decoupled ¹³C spectrum lacks information about the number of attached protons. To overcome this, we employ spectral editing techniques, most notably Distortionless Enhancement by Polarization Transfer (DEPT) . DEPT is a set of experiments that differentiate carbon signals based on the number of attached protons (CH, CH₂, CH₃), while quaternary carbons remain unobserved.[5][6][7]

The most common DEPT experiments are:

  • DEPT-90: Only methine (CH) carbons appear as positive signals.[8][9]

  • DEPT-135: Methine (CH) and methyl (CH₃) carbons appear as positive signals, while methylene (CH₂) carbons appear as negative signals.[8][9]

By comparing the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, a complete assignment of all carbon types can be achieved with confidence.

Predictive Analysis of the Target Molecule

To systematically analyze the molecule, we first deconstruct it into its constituent parts and assign a number to each unique carbon atom.

Figure 1: Structure of this compound with carbon numbering.

Based on this structure, we anticipate a total of 10 unique carbon signals in the ¹³C NMR spectrum. The expected chemical shifts are detailed in the table below.

Carbon #DescriptionExpected Chemical Shift (δ, ppm)Rationale / DEPT Signal
Methanol (-C H₂OH)50 - 65DEPT-135 Negative . The carbon is sp³ hybridized and attached to an electronegative oxygen atom, shifting it downfield relative to alkanes.[4]
Cyclopropyl methine (>C H-)5 - 20DEPT-90/135 Positive . The high s-character and ring strain of the cyclopropyl group cause a characteristic upfield shift.[10][11]
Cβ/Cβ' Cyclopropyl methylene (-C H₂-)0 - 10DEPT-135 Negative . These carbons are highly shielded due to the ring strain, appearing significantly upfield.[10][11]
C4' Phenyl methine (para-C H)128 - 135DEPT-90/135 Positive . A typical aromatic CH carbon. Its exact shift is influenced by the electron-withdrawing nature of the isoxazole ring.
C3'/C5' Phenyl methine (meta-C H)127 - 132DEPT-90/135 Positive . A standard aromatic CH carbon. Due to symmetry, these two carbons are equivalent.
C1' Phenyl quaternary (ipso-C )125 - 140DEPT Absent . A quaternary aromatic carbon attached to the isoxazole ring.
C2'/C6' Phenyl quaternary (ortho-C -Cl)130 - 145DEPT Absent . These quaternary carbons are directly bonded to electronegative chlorine atoms, causing a downfield shift.
C4 Isoxazole quaternary (-C -CH₂OH)110 - 125DEPT Absent . A quaternary sp² carbon within the heterocyclic ring, shielded relative to C3 and C5.
C3 Isoxazole quaternary (-C -Ar)155 - 165DEPT Absent . This sp² carbon is adjacent to the ring nitrogen and bonded to the phenyl group, resulting in a downfield shift.[12]
C5 Isoxazole quaternary (-C -cPr)165 - 178DEPT Absent . This sp² carbon is adjacent to the ring oxygen and bonded to the cyclopropyl group, typically making it the most downfield of the ring carbons.[13]

Experimental Design & Self-Validating Protocol

Acquiring high-quality, unambiguous data is paramount. The following protocol is designed as a self-validating system, where the combination of experiments provides layers of confirmation for the final structural assignment.

  • Mass: Accurately weigh 15-30 mg of the purified solid compound.[14]

  • Solvent: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds and its characteristic solvent peak at ~77.16 ppm, which serves as a convenient internal reference.[3][15]

  • Homogenization: Ensure the sample is fully dissolved. If necessary, use gentle sonication.

  • Transfer: Filter the solution through a small plug of glass wool or cotton into a clean, dry 5 mm NMR tube to remove any particulate matter.[14]

This protocol assumes a standard 400 or 500 MHz NMR spectrometer.

  • Instrument Initialization: Insert the sample, lock onto the deuterium signal of the CDCl₃, and shim the magnetic field to achieve optimal homogeneity.

  • Standard ¹³C Spectrum (Proton Decoupled):

    • Pulse Program: zgpg30 (or equivalent) with proton decoupling.

    • Flip Angle: 30 degrees. A smaller flip angle allows for a shorter relaxation delay, improving the signal-to-noise ratio over time.

    • Relaxation Delay (d1): 2.0 seconds. This is a reasonable starting point for most small molecules.

    • Acquisition Time (aq): ~1.0-1.5 seconds.

    • Number of Scans (ns): Start with 1024 scans and increase as needed to achieve a signal-to-noise ratio >20:1 for the weakest signals (typically quaternary carbons).

  • DEPT-90 Spectrum:

    • Pulse Program: Standard DEPT-90 sequence.

    • Parameters: Inherit parameters from the ¹³C experiment. The number of scans can often be reduced by half compared to the standard ¹³C due to polarization transfer enhancement.[5]

  • DEPT-135 Spectrum:

    • Pulse Program: Standard DEPT-135 sequence.

    • Parameters: Use the same parameters as the DEPT-90 experiment.

Data Interpretation Workflow

The structural elucidation follows a logical, stepwise process that leverages the data from all three experiments. This workflow ensures that each assignment is cross-validated.

Figure 2: A logical workflow for the complete assignment of the ¹³C NMR spectrum.

  • Step 1: Identify Methine (CH) Carbons: Locate the positive peaks in the DEPT-90 spectrum. These correspond to Cα, C3'/C5', and C4'.

  • Step 2: Identify Methylene (CH₂) Carbons: Locate the negative peaks in the DEPT-135 spectrum. These correspond to the methanol carbon Cγ and the cyclopropyl carbons Cβ/Cβ'.

  • Step 3: Identify Quaternary (C) Carbons: Compare the standard ¹³C spectrum to the DEPT-135 spectrum. Any peaks present in the standard spectrum but absent in the DEPT-135 are quaternary carbons.[8] These correspond to the isoxazole carbons (C3, C4, C5) and the substituted aromatic carbons (C1', C2'/C6').

  • Step 4: Final Assignment: Assign the specific carbons within each group by comparing their experimental chemical shifts to the predicted values in Table 1. For instance, the most upfield signals will belong to the cyclopropyl group, while the most downfield signals will belong to the isoxazole ring carbons.

Conclusion

The structural verification of this compound is systematically achievable through a combination of standard proton-decoupled ¹³C NMR and DEPT experiments. By understanding the underlying principles of chemical shifts for each molecular fragment and applying a rigorous, multi-spectrum workflow, researchers can attain an unambiguous and trustworthy assignment of the complete carbon skeleton. This guide provides not only the predictive data but also the strategic framework necessary for confident structural elucidation in a drug development setting.

References

  • Nanalysis. (2015). DEPT: A tool for 13C peak assignments. Nanalysis Corp. [Link]

  • Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

  • Fiveable. DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. [Link]

  • Chemistry Steps. (2023). DEPT NMR: Signals and Problem Solving. [Link]

  • NC State University Libraries. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry. [Link]

  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Supporting Information. Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. [Link]

  • National Institutes of Health. (Date unavailable). Structure elucidation of uniformly 13C labeled small molecule natural products. [Link]

  • Springer Nature Experiments. (Date unavailable). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. [Link]

  • Defense Technical Information Center. (Date unavailable). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

  • Beilstein Journals. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. [Link]

  • University of Notre Dame. (Date unavailable). 13-C NMR Protocol for beginners AV-400. [Link]

  • Angewandte Chemie. (Date unavailable). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. [Link]

  • MDPI. (Date unavailable). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

  • Semantic Scholar. (Date unavailable). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Doc Brown's Chemistry. (Date unavailable). 13C nmr spectrum of cyclopropane C3H6. [Link]

  • SpectraBase. (Date unavailable). SN(CH3)3(CYCLOPROPYL) - Optional[13C NMR]. [Link]

  • YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy. [Link]

  • Oregon State University. (Date unavailable). 13C NMR Chemical Shifts. [Link]

  • Supporting Information. (Date unavailable). [No Title Found]. [Link]

  • National Chemical Laboratory. (Date unavailable). CONTENTS 1. 13C NMR spectroscopy. [Link]

  • NMRDB.org. (Date unavailable). Predict 13C carbon NMR spectra. [Link]

  • CASPRE. (Date unavailable). 13C NMR Predictor. [Link]

  • Scribd. (Date unavailable). Predict 13C Carbon NMR Spectra. [Link]

  • PubMed Central. (Date unavailable). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. [Link]

  • MDPI. (2024). DFT Approach for Predicting 13 C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. [Link]

  • Wiley Science Solutions. (2025). KnowItAll Informatics Training - NMR Predictions. [Link]

  • ResearchGate. (Date unavailable). C-13 NMR spectra of some Isoxazolidine. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol is a substituted isoxazole derivative with a molecular formula of C₁₃H₁₁Cl₂NO₂ and a molecular weight of approximately 284.13 g/mol .[1] As a molecule of interest in pharmaceutical and agrochemical research, its unambiguous identification and characterization are paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[2][3] This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the principles of ionization, predict fragmentation pathways based on its distinct structural motifs, and provide detailed experimental protocols. This document is designed to be a practical resource, blending theoretical knowledge with actionable insights to empower robust analytical strategies.

Molecular Structure and its Implications for Mass Spectrometry

The structure of this compound is characterized by several key features that dictate its behavior in a mass spectrometer:

  • Isoxazole Core: A five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. The isoxazole ring is susceptible to ring-opening fragmentation pathways.[4][5]

  • 2,6-Dichlorophenyl Group: This bulky, electron-withdrawing group significantly influences the molecule's electronic properties and can lead to characteristic isotopic patterns in the mass spectrum due to the presence of two chlorine atoms.

  • Cyclopropyl Moiety: A strained three-membered ring that can undergo ring-opening or be lost as a neutral radical.[6]

  • Methanol Group: The primary alcohol functional group provides a site for protonation or deprotonation, making it amenable to soft ionization techniques like Electrospray Ionization (ESI). It can also be readily lost as a neutral molecule (H₂O or CH₂O).

Understanding these structural components is crucial for selecting the appropriate ionization method and for interpreting the resulting mass spectra.

Ionization Techniques: A Comparative Analysis

The choice of ionization technique is a critical first step in the mass spectrometric analysis of any small molecule. For this compound, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most suitable soft ionization methods.[7][8][9]

Electrospray Ionization (ESI)

ESI is a soft ionization technique that generates ions from a liquid phase, making it ideal for polar and thermally labile molecules.[8][10] Given the presence of the hydroxyl group, this compound is expected to ionize efficiently in both positive and negative ESI modes.

  • Positive Ion Mode ([M+H]⁺): In an acidic mobile phase, the nitrogen atom of the isoxazole ring or the oxygen of the hydroxyl group can be readily protonated to form the pseudomolecular ion [M+H]⁺.

  • Negative Ion Mode ([M-H]⁻): In a basic mobile phase, the hydroxyl group can be deprotonated to form the [M-H]⁻ ion.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization technique that is well-suited for less polar and thermally stable compounds.[9][11][12] The sample is vaporized in a heated nebulizer before being ionized by a corona discharge.[9] For the target molecule, APCI can serve as a complementary technique to ESI, potentially providing different fragmentation patterns and enhancing structural confirmation.

  • Positive Ion Mode ([M+H]⁺): Similar to ESI, proton transfer from the reagent gas plasma will lead to the formation of the [M+H]⁺ ion.

  • Negative Ion Mode ([M-H]⁻): Deprotonation can also occur in the gas phase to generate the [M-H]⁻ ion.

The selection between ESI and APCI will depend on the sample matrix, desired sensitivity, and the specific information sought from the analysis.

Experimental Workflow for Mass Spectrometry Analysis

A robust and self-validating experimental workflow is essential for obtaining high-quality and reproducible mass spectrometry data.

Mass_Spectrometry_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography (LC) cluster_MS Mass Spectrometry (MS) cluster_DataAnalysis Data Analysis Sample_Dissolution Dissolve sample in appropriate solvent (e.g., Methanol/Water) Filtration Filter through 0.22 µm syringe filter Sample_Dissolution->Filtration Injection Inject sample onto reverse-phase C18 column Filtration->Injection Gradient_Elution Apply gradient elution with acidified water and acetonitrile Injection->Gradient_Elution Ionization Ionize eluent using ESI or APCI source Gradient_Elution->Ionization Full_Scan_MS Acquire full scan MS data to determine [M+H]⁺ or [M-H]⁻ Ionization->Full_Scan_MS Tandem_MS Perform MS/MS on precursor ion to obtain fragment ions Full_Scan_MS->Tandem_MS Spectrum_Interpretation Interpret fragmentation pattern Tandem_MS->Spectrum_Interpretation Structural_Elucidation Elucidate structure and confirm identity Spectrum_Interpretation->Structural_Elucidation

Caption: A typical LC-MS workflow for the analysis of this compound.

Detailed Experimental Protocol

1. Sample Preparation:

  • Accurately weigh 1 mg of this compound.

  • Dissolve in 1 mL of a 50:50 (v/v) mixture of methanol and water to create a 1 mg/mL stock solution.

  • Prepare working solutions by serial dilution of the stock solution to the desired concentration (e.g., 1 µg/mL).

  • Filter the final solution through a 0.22 µm PTFE syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Source: ESI or APCI.

  • Polarity: Positive and Negative modes.

  • Capillary Voltage (ESI): 3.5 kV.

  • Corona Current (APCI): 4 µA.

  • Gas Temperature: 300 °C.

  • Drying Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Scan Range (Full Scan): m/z 50-500.

  • Collision Energy (MS/MS): Ramped from 10-40 eV to observe a range of fragment ions.

Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation by inducing fragmentation of a selected precursor ion.[13] The following sections detail the predicted fragmentation pathways for the protonated molecule [M+H]⁺ of this compound.

Positive_Mode_Fragmentation cluster_path1 Pathway 1: Neutral Loss of Water cluster_path2 Pathway 2: Isoxazole Ring Cleavage cluster_path3 Pathway 3: Loss of Cyclopropyl Group M+H [M+H]⁺ m/z 284.03 Loss_H2O Loss of H₂O M+H->Loss_H2O Ring_Cleavage Ring Cleavage M+H->Ring_Cleavage Loss_Cyclopropyl Loss of C₃H₅ radical M+H->Loss_Cyclopropyl Fragment1 m/z 266.02 Loss_H2O->Fragment1 -18 Da Fragment2 m/z 173.98 (Dichlorobenzonitrile) Ring_Cleavage->Fragment2 Fragment3 m/z 243.00 Loss_Cyclopropyl->Fragment3 -41 Da

Caption: Predicted major fragmentation pathways for [M+H]⁺ of the target molecule.

Mechanistic Explanations of Key Fragmentations
  • Loss of Water (H₂O): The protonated molecule can readily lose a molecule of water from the methanol group, resulting in a fragment ion at m/z 266.02. This is a common fragmentation pathway for alcohols.

  • Isoxazole Ring Cleavage: The isoxazole ring can undergo cleavage, a characteristic fragmentation for this heterocyclic system.[4] This can lead to the formation of a stable dichlorobenzonitrile ion at m/z 173.98.

  • Loss of the Cyclopropyl Group: The cyclopropyl group can be lost as a radical (C₃H₅•), leading to a fragment ion at m/z 243.00.

  • Loss of the Dichlorophenyl Group: Cleavage of the bond between the isoxazole ring and the dichlorophenyl group can result in the loss of a dichlorophenyl radical, yielding a fragment ion at m/z 137.05.

  • Loss of Formaldehyde (CH₂O): The methanol group can be lost as formaldehyde, resulting in a fragment at m/z 254.01.

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data should be summarized in a structured table.

Ion Predicted m/z (Positive Mode) Predicted m/z (Negative Mode) Structural Assignment
[M+H]⁺284.03-Protonated Molecule
[M-H]⁻-282.02Deprotonated Molecule
[M+Na]⁺306.01-Sodium Adduct
[M+H-H₂O]⁺266.02-Loss of Water
[M-H-CH₂O]⁻-252.00Loss of Formaldehyde
C₇H₃Cl₂N⁺173.98-Dichlorobenzonitrile Cation

Note: The predicted m/z values are for the monoisotopic mass. The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.

Applications in Drug Development

The mass spectrometric methods described in this guide are integral to various stages of drug development and quality control.[14][15][16]

  • Compound Identification and Confirmation: High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the confirmation of the elemental composition of the parent compound and its fragments.

  • Impurity Profiling: LC-MS can be used to detect and identify impurities in the drug substance, which is a critical aspect of regulatory compliance.[2]

  • Metabolite Identification: In drug metabolism studies, mass spectrometry is used to identify and characterize the metabolites of the parent drug in biological matrices.[15]

  • Quantitative Analysis: When coupled with appropriate internal standards, LC-MS/MS allows for the precise and accurate quantification of the target compound in various samples.

Conclusion

This in-depth technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the molecule's inherent structural features and applying the principles of modern mass spectrometry, researchers can develop robust and reliable analytical methods for its identification, characterization, and quantification. The predicted fragmentation pathways and detailed experimental protocols serve as a valuable starting point for method development and data interpretation, ultimately contributing to the advancement of research and development in the pharmaceutical and related industries.

References

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health. [Link]

  • How Mass Spectrometry enhances GMP quality control with LC‑MS. AMSbiopharma. [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Technology Networks. [Link]

  • Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]

  • Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Oxford Academic. [Link]

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]

  • Atmospheric-pressure chemical ionization. Wikipedia. [Link]

  • Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. SK pharmteco. [Link]

  • Mass Spectrometry in Drug Development Applications. Netpharmalab. [Link]

  • Atmospheric Pressure Ionisation of Small Molecules. Wiley Analytical Science. [Link]

  • Atmospheric-pressure chemical ionization – Knowledge and References. Taylor & Francis Online. [Link]

  • Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. National Institutes of Health. [Link]

  • What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS?. YouTube. [Link]

  • This compound. PubChem. [Link]

  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. [Link]

  • Localization of cyclopropyl groups and alkenes within glycerophospholipids using gas-phase ion/ion chemistry. PubMed. [Link]

  • mass spectrometry of oxazoles. Unione Tipografico-Editrice Torinese. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

Sources

In vitro evaluation of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol

Authored by: A Senior Application Scientist

Introduction

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The specific compound, this compound, has been identified as a key intermediate in the synthesis of a potent and selective farnesoid X receptor (FXR) agonist, LY2562175, which has been investigated for the treatment of dyslipidemia.[5][6] This lineage suggests that the core molecule itself may possess inherent biological activity worthy of thorough investigation.

This guide provides a comprehensive framework for the in vitro evaluation of this compound. As a novel chemical entity, the initial steps of its characterization are crucial for elucidating its potential therapeutic applications and mechanism of action. We will proceed with a logical, stepwise approach, beginning with an assessment of its fundamental cytotoxic profile, followed by targeted investigations into plausible signaling pathways commonly modulated by isoxazole-containing compounds.[3][7]

Phase 1: Foundational Cytotoxicity and Cell Viability Assessment

A primary and indispensable step in the characterization of any novel compound is to determine its effect on cell viability.[8][9] This foundational data informs the concentration ranges for subsequent, more specific assays and provides initial insights into the compound's therapeutic index. We will employ robust and widely accepted colorimetric assays to quantify cellular metabolic activity as a surrogate for viability.[10][11][12]

Rationale for Assay Selection

The MTT and XTT assays are selected for their reliability, high-throughput compatibility, and extensive validation in the scientific literature.[10][11][13] Both assays measure the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[10][12] The key difference lies in the solubility of the formazan product; the XTT assay produces a water-soluble formazan, eliminating a solubilization step and thereby streamlining the protocol.[10] By employing two distinct, yet mechanistically similar assays, we build a self-validating system to ensure the robustness of our initial findings.

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Assay & Data Analysis A Cancer Cell Line Culture & Maintenance B Cell Seeding in 96-well Plates A->B D Treatment with Serial Dilutions of Test Compound B->D C Test Compound Stock Solution Preparation C->D E Incubation (e.g., 24, 48, 72 hours) D->E F Assay Procedure (MTT or XTT) E->F G Absorbance Measurement F->G H Calculation of % Cell Viability G->H I IC50 Value Determination H->I

Caption: General workflow for in vitro cytotoxicity testing.[8]

Detailed Protocol: XTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a predetermined time course (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent with an electron-coupling reagent.

  • XTT Addition and Incubation: Add 50 µL of the freshly prepared XTT labeling mixture to each well. Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.[10]

  • Absorbance Measurement: Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.[8][9]

Data Presentation: Cytotoxicity Profile
Cell LineAssay TypeIncubation Time (hours)IC₅₀ (µM)
MCF-7 (Breast Cancer)XTT48Experimental Value
A549 (Lung Cancer)XTT48Experimental Value
HCT116 (Colon Cancer)XTT48Experimental Value
HEK293 (Normal Kidney)XTT48Experimental Value

This table serves as a template for presenting the experimentally determined IC₅₀ values.

Phase 2: Mechanistic Elucidation - Kinase Inhibition Profile

Many isoxazole derivatives exert their biological effects through the inhibition of protein kinases.[7] These enzymes are crucial regulators of a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[14] Therefore, a logical next step is to screen this compound against a panel of relevant protein kinases.

Rationale for Kinase Panel Selection

The selection of kinases for initial screening should be guided by the known activities of structurally related compounds and the therapeutic areas of interest. A broad panel covering different branches of the human kinome is recommended for initial profiling. Based on the anticancer potential of many isoxazoles, kinases involved in cell cycle regulation, proliferation, and survival, such as those in the MAPK/ERK pathway, are of particular interest.[3][14]

Experimental Workflow: In Vitro Kinase Assay

G cluster_0 Reaction Setup cluster_1 Reaction Initiation & Termination cluster_2 Detection & Analysis A Prepare Kinase Reaction Buffer B Add Recombinant Kinase and Substrate A->B C Add Test Compound (Serial Dilutions) B->C D Initiate Reaction with ATP/MgCl₂ C->D E Incubate at 30°C D->E F Terminate Reaction E->F G Quantify Substrate Phosphorylation (e.g., TR-FRET, Radioactivity) F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol: Universal Fluorescence-Based Kinase Assay

This protocol describes a general, adaptable method for measuring kinase activity.[14][15]

  • Reagent Preparation: Prepare the kinase reaction buffer, which typically contains a buffer (e.g., HEPES), MgCl₂, a reducing agent (e.g., DTT), and a detergent. Prepare stock solutions of the recombinant kinase, the specific peptide substrate, and ATP.

  • Compound Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer.

  • Reaction Setup: In a suitable microplate, add the kinase, substrate, and test compound dilutions.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP and MgCl₂ to each well.[16]

  • Incubation: Incubate the reaction mixture at a controlled temperature (typically 30°C) for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding a solution containing EDTA. The extent of substrate phosphorylation is then quantified. For a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, this involves adding a terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore (for biotinylated substrates).[14]

  • Signal Measurement: Read the plate on a suitable microplate reader capable of detecting the specific fluorescent signal.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Data Presentation: Kinase Inhibition Profile
Kinase TargetAssay TypeIC₅₀ (µM)
EGFRTR-FRETExperimental Value
MEK1TR-FRETExperimental Value
CDK2TR-FRETExperimental Value
PI3KαTR-FRETExperimental Value

This table is a template for summarizing the kinase inhibition data.

Phase 3: Investigation of Inflammatory Signaling Pathways - NF-κB Modulation

The transcription factor Nuclear Factor kappa B (NF-κB) is a master regulator of the inflammatory response and is implicated in various diseases, including cancer and autoimmune disorders.[17][18] Given the established anti-inflammatory properties of some isoxazole derivatives, investigating the effect of this compound on the NF-κB signaling pathway is a critical step in its characterization.[1]

Rationale for NF-κB Reporter Assay

A reporter gene assay provides a robust and quantifiable method to assess the transcriptional activity of NF-κB.[19] This type of assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing NF-κB response elements. An increase or decrease in reporter gene expression directly correlates with the activation or inhibition of the NF-κB pathway.[19]

NF-κB Signaling Pathway

G cluster_0 Upstream Signaling cluster_1 Cytoplasmic Events cluster_2 Nuclear Translocation & Transcription A Stimulus (e.g., TNF-α, IL-1β) B Receptor Activation A->B C IKK Complex Activation B->C D IκBα Phosphorylation C->D E IκBα Ubiquitination and Degradation D->E F NF-κB Dimer (p65/p50) Release E->F G NF-κB Translocation to Nucleus F->G H Binding to κB Sites on DNA G->H I Target Gene Transcription H->I

Caption: The canonical NF-κB signaling pathway.[18][20]

Detailed Protocol: NF-κB Luciferase Reporter Assay
  • Cell Seeding: Plate a stable NF-κB reporter cell line (e.g., HEK293-NF-κB-luc) in a 96-well, white, clear-bottom plate at an appropriate density. Incubate for 24 hours.

  • Compound Pre-incubation: Treat the cells with serial dilutions of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a known stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), to the wells. Include unstimulated and vehicle-stimulated controls.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator to allow for reporter gene expression.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., from a parallel XTT assay) to control for cytotoxicity. Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated vehicle control. Determine the IC₅₀ value.

Data Presentation: NF-κB Inhibition
ParameterValue
Cell LineHEK293-NF-κB-luc
StimulusTNF-α (10 ng/mL)
IC₅₀ (µM)Experimental Value

This table provides a template for summarizing the results of the NF-κB reporter assay.

Conclusion

This technical guide outlines a systematic and robust in vitro strategy for the initial characterization of this compound. By progressing from broad cytotoxicity screening to more targeted mechanistic assays, researchers can efficiently build a comprehensive biological profile of this novel compound. The detailed protocols and workflows provided herein are grounded in established scientific principles and are designed to ensure data integrity and reproducibility. The insights gained from these studies will be instrumental in guiding future preclinical development and uncovering the full therapeutic potential of this promising isoxazole derivative.

References

  • Martens, S. In vitro kinase assay. protocols.io. 2023. Available from: [Link].

  • Stelmaszynska, M., et al. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules. 2018. Available from: [Link].

  • Wang, L., et al. Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. 2018. Available from: [Link].

  • Creative BioMart. GPCR Screening Assays. Creative BioMart. Available from: [Link].

  • Sharma, A., et al. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. 2021. Available from: [Link].

  • Wikipedia. MTT assay. Wikipedia. 2023. Available from: [Link].

  • Sapkota, D. In vitro NLK Kinase Assay. Bio-protocol. 2016. Available from: [Link].

  • National Center for Biotechnology Information. Cell Viability Assays. Assay Guidance Manual. 2013. Available from: [Link].

  • AddexBio. G-Protein Coupled Receptor (GPCR) Screening Assays. AddexBio. Available from: [Link].

  • Hawash, M., et al. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. 2022. Available from: [Link].

  • Aslantürk, Ö. S. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. EC Pharmacology and Toxicology. 2018. Available from: [Link].

  • Denic, V., & Yu, H. In vitro kinase assay. Bio-protocol Preprint. 2022. Available from: [Link].

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences. 2022. Available from: [Link].

  • de Waal, R. M., et al. Advances in G Protein-Coupled Receptor High-throughput Screening. ACS Chemical Neuroscience. 2019. Available from: [Link].

  • Bouyahya, A., et al. Design, Synthesis, In Vitro, and In Silico Evaluation of Isoxazole-Isoxazoline Conjugates as Potential Antimicrobial Agents. Molecules. 2024. Available from: [Link].

  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. 2023. Available from: [Link].

  • Martens, S. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate. 2023. Available from: [Link].

  • ResearchGate. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. 2024. Available from: [Link].

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Asian Journal of Pharmacy and Technology. 2021. Available from: [Link].

  • Hawash, M., et al. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PubMed. 2022. Available from: [Link].

  • Ullah, H., et al. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. 2023. Available from: [Link].

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. 2024. Available from: [Link].

  • Assaying NF-κB and AP-1 DNA-Binding and Transcriptional Activity. Springer Nature Experiments. 2000. Available from: [Link].

  • Oeckinghaus, A., & Ghosh, S. Monitoring the Levels of Cellular NF-κB Activation States. Methods in Molecular Biology. 2011. Available from: [Link].

  • Miyamoto, S. In vitro benchmarking of NF-κB inhibitors. PLOS ONE. 2017. Available from: [Link].

  • PubChem. This compound. PubChem. Available from: [Link].

  • Creative Diagnostics. The NF-kB Signaling Pathway. Creative Diagnostics. Available from: [Link].

  • Bio-Rad. Transcription - NF-kB signaling pathway. Bio-Rad. Available from: [Link].

  • Brooks, C., et al. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Figshare. 2015. Available from: [Link].

  • Brooks, C., et al. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry. 2015. Available from: [Link].

  • ChemBK. 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole 1268245-50-6 with sufficient production capacity. ChemBK. Available from: [Link].

Sources

The Isoxazole Scaffold: A Versatile Pharmacophore with Broad Therapeutic Relevance

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name], Senior Application Scientist

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities. This guide provides a comprehensive technical overview of the therapeutic potential of isoxazole derivatives, with a focus on their applications in oncology, inflammation, infectious diseases, and neurodegenerative disorders. We will delve into the mechanistic underpinnings of their biological effects, provide detailed experimental protocols for their synthesis and evaluation, and present a curated collection of quantitative data to inform drug discovery and development efforts.

The Isoxazole Core: A Foundation for Diverse Bioactivity

The isoxazole moiety's prevalence in medicinal chemistry is not coincidental. Its distinct physicochemical properties, including its aromaticity, dipole moment, and ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal building block for designing molecules that can effectively engage with biological targets.[1][2] Furthermore, the isoxazole ring is metabolically stable and can serve as a bioisosteric replacement for other functional groups, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3]

A significant number of FDA-approved drugs incorporate the isoxazole scaffold, highlighting its clinical significance. These drugs span a range of therapeutic areas, demonstrating the broad applicability of this versatile heterocycle.[4][5]

Anticancer Applications of Isoxazole Derivatives

Isoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[6]

Mechanistic Insights: Inducing Apoptosis and Inhibiting Key Signaling Pathways

A primary anticancer mechanism of many isoxazole derivatives is the induction of apoptosis, or programmed cell death.[7][8] This is often achieved through the modulation of key signaling pathways that regulate cell survival and proliferation. One such pathway involves the inhibition of Heat Shock Protein 90 (HSP90), a molecular chaperone that is crucial for the stability and function of numerous oncoproteins.[9] By inhibiting HSP90, isoxazole-containing compounds can lead to the degradation of these client proteins, ultimately triggering apoptosis.

Another critical target is the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer and promotes cell survival. Some isoxazole derivatives have been shown to inhibit this pathway, leading to the deactivation of pro-survival signals and the activation of apoptotic cascades.[10] Furthermore, isoxazole derivatives can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.[10]

Below is a diagram illustrating the convergence of these pathways on the apoptotic machinery.

anticancer_pathway cluster_extrinsic Isoxazole Derivative Action cluster_cellular Cellular Consequences cluster_apoptosis Apoptotic Cascade HSP90 HSP90 Inhibition Oncoprotein Oncoprotein Degradation HSP90->Oncoprotein PI3K_Akt PI3K/Akt Pathway Inhibition Pro_Survival Decreased Pro-Survival Signals PI3K_Akt->Pro_Survival Cell_Cycle Cell Cycle Arrest G2_M_Arrest G2/M Phase Arrest Cell_Cycle->G2_M_Arrest Caspase Caspase Activation Oncoprotein->Caspase Pro_Survival->Caspase Apoptosis Apoptosis G2_M_Arrest->Apoptosis Caspase->Apoptosis

Anticancer Mechanisms of Isoxazole Derivatives
Quantitative Analysis of Anticancer Activity

The in vitro anticancer efficacy of isoxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a selection of promising isoxazole-based compounds.

Compound ClassCancer Cell LineIC50 (µM)Reference Compound
Isoxazole-Piperidine-1,2,3-TriazolesMCF-7 (Breast)4.1 ± 1.2Etoposide
HeLa (Cervical)4.4 ± 1.3Etoposide
A549 (Lung)8.6 ± 2.2Etoposide
IMR32 (Neuroblastoma)3.2 ± 0.3Etoposide
3,5-Disubstituted IsoxazolesU87 (Glioblastoma)42.8 - 67.6Temozolomide
Forskolin-Isoxazole HybridsMCF-7 (Breast)0.5Forskolin (>100)
BT-474 (Breast)0.5Forskolin (>100)

Data compiled from multiple sources, including[8][10].

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[11][12]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the isoxazole derivative in complete culture medium.

    • Remove the medium from the wells and replace it with 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells (medium only).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Properties of Isoxazole Derivatives

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Isoxazole derivatives have demonstrated significant anti-inflammatory potential, primarily through the inhibition of key enzymes in the inflammatory cascade.[13]

Mechanism of Action: Targeting Cyclooxygenase-2 (COX-2)

A key mechanism of action for many anti-inflammatory isoxazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[14] COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are potent inflammatory mediators.[15][16] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[17] The isoxazole scaffold is a key feature of several selective COX-2 inhibitors, including the approved drug valdecoxib.[18]

The inhibition of COX-2 by isoxazole derivatives often involves interactions with the active site of the enzyme, preventing the binding of the substrate, arachidonic acid. This, in turn, blocks the downstream production of pro-inflammatory prostaglandins.

The following diagram illustrates the role of COX-2 in the inflammatory pathway and its inhibition by isoxazole derivatives.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Inflammatory Cascade cluster_inhibition Inhibition cluster_response Cellular Response Stimulus Inflammatory Stimuli (e.g., LPS) PLA2 Phospholipase A2 Stimulus->PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation PGs->Inflammation Isoxazole Isoxazole Derivative Isoxazole->COX2

COX-2 Inhibition by Isoxazole Derivatives
Quantitative Analysis of COX-2 Inhibition

The potency of isoxazole derivatives as anti-inflammatory agents is often assessed by their IC50 values for COX-1 and COX-2 inhibition. A high selectivity index (COX-1 IC50 / COX-2 IC50) is desirable.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
C322.57 ± 1.210.93 ± 0.0124.26
C535.55 ± 2.150.85 ± 0.0441.82
C633.95 ± 2.540.55 ± 0.0361.73

Data for compounds C3, C5, and C6 are from[13].

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[19]

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Pletismometer

  • Test compound (isoxazole derivative) and vehicle

  • Standard drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals for at least one week before the experiment.

    • Divide the rats into groups (n=6 per group): vehicle control, standard drug, and test compound groups at various doses.

  • Compound Administration:

    • Administer the test compound, standard drug, or vehicle orally or intraperitoneally one hour before carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each group at each time point compared to the initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_control - V_treated) / V_control] x 100 where V is the mean increase in paw volume.

Antimicrobial Potential of Isoxazole Derivatives

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Isoxazole derivatives have demonstrated broad-spectrum activity against a range of bacterial and fungal pathogens.[12][19]

Spectrum of Activity and Mechanistic Considerations

Isoxazole-containing antibiotics, such as the beta-lactamase-resistant penicillins (e.g., oxacillin, cloxacillin, dicloxacillin), have long been in clinical use.[5] More recent research has focused on novel isoxazole derivatives with diverse mechanisms of action, including the inhibition of essential bacterial enzymes and disruption of the cell membrane. The specific substitutions on the isoxazole ring play a crucial role in determining the antimicrobial spectrum and potency.[12][20]

Quantitative Assessment of Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro activity of antimicrobial agents. The following table presents the MIC values of selected isoxazole derivatives against various microbial strains.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)A. niger (MIC, µg/mL)
TPI-26.256.256.256.25
TPI-56.256.256.256.25
TPI-146.256.256.256.25
Ciprofloxacin1.561.56--
Fluconazole--1.561.56

Data for compounds TPI-2, TPI-5, and TPI-14 are from[19].

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[1][20][21]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (isoxazole derivative)

  • Standard antimicrobial agent (positive control)

  • Inoculum preparation materials (spectrophotometer, sterile saline)

  • Microplate reader (optional, for automated reading)

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test organism to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation of Microtiter Plates:

    • Add 50 µL of the diluted inoculum to each well containing the antimicrobial dilutions.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria) for 16-24 hours.

  • Determination of MIC:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

    • Alternatively, the absorbance can be read using a microplate reader.

Neuroprotective Effects of Isoxazole Derivatives

Neurodegenerative diseases, such as Alzheimer's disease (AD), represent a significant and growing healthcare challenge. Isoxazole derivatives are being investigated for their potential to protect neurons from the various insults that contribute to the pathology of these disorders.[22][23]

Targeting Pathological Pathways in Alzheimer's Disease

The neuroprotective mechanisms of isoxazole derivatives in the context of AD are multifaceted. Some compounds have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of AD.[22] Others exhibit antioxidant properties, protecting neurons from oxidative stress, which is a major contributor to neuronal damage in neurodegenerative conditions.[22]

Furthermore, isoxazole derivatives can modulate signaling pathways involved in neuronal survival and inflammation. For instance, some compounds have been shown to activate the Akt/GSK-3β signaling pathway, which promotes neuronal survival and reduces tau hyperphosphorylation, another key feature of AD.[23]

The following diagram provides a simplified overview of the neuroprotective mechanisms of isoxazole derivatives in the context of Alzheimer's disease.

neuroprotective_pathway cluster_pathology AD Pathology cluster_isoxazole Isoxazole Derivative Action cluster_outcome Neuroprotection Abeta Amyloid-Beta Aggregation Neuronal_Survival Increased Neuronal Survival Abeta->Neuronal_Survival Oxidative_Stress Oxidative Stress Oxidative_Stress->Neuronal_Survival Tau Tau Hyperphosphorylation Tau->Neuronal_Survival Inhibition_Abeta Inhibition of Aβ Aggregation Inhibition_Abeta->Neuronal_Survival Antioxidant Antioxidant Effects Antioxidant->Neuronal_Survival Modulation_Pathways Modulation of Survival Pathways (e.g., Akt/GSK-3β) Modulation_Pathways->Neuronal_Survival

Neuroprotective Mechanisms in Alzheimer's Disease
Quantitative Evaluation of Neuroprotective Activity

The neuroprotective efficacy of isoxazole derivatives can be assessed in vitro by their ability to protect neuronal cells from toxic insults. The effective concentration 50 (EC50) represents the concentration of the compound that provides 50% of the maximal neuroprotective effect.

CompoundInsultCell LineEC50 (µM)
Benzoxazole-Oxadiazole 15-AChE Inhibition5.80 ± 2.18
Benzoxazole-Oxadiazole 16-AChE Inhibition6.90 ± 1.20
Donepezil (Standard)-AChE Inhibition33.65 ± 3.50

Data for Benzoxazole-Oxadiazole derivatives are from[24].

Synthesis of Isoxazole Derivatives: A Practical Approach

The synthesis of isoxazole derivatives often proceeds through the formation of a chalcone intermediate, followed by cyclization with hydroxylamine.[25][26]

General Synthetic Workflow

The Claisen-Schmidt condensation of an appropriate acetophenone with a substituted benzaldehyde in the presence of a base yields a chalcone. This α,β-unsaturated ketone then undergoes a cyclocondensation reaction with hydroxylamine hydrochloride to form the isoxazole ring.

synthesis_workflow Start Acetophenone + Substituted Benzaldehyde Chalcone Chalcone Intermediate Start->Chalcone Claisen-Schmidt Condensation Isoxazole Isoxazole Derivative Chalcone->Isoxazole Cyclization with Hydroxylamine

General Synthesis of Isoxazole Derivatives
Detailed Synthetic Protocol

Step 1: Synthesis of Chalcone Intermediate

  • To a solution of substituted acetophenone (10 mmol) and an appropriate aromatic aldehyde (10 mmol) in ethanol (20 mL), add an aqueous solution of sodium hydroxide (40%, 5 mL).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone.

Step 2: Synthesis of Isoxazole Derivative

  • To a solution of the chalcone (5 mmol) in ethanol (15 mL), add hydroxylamine hydrochloride (7.5 mmol) and a catalytic amount of a base such as sodium acetate or pyridine.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Filter the solid product, wash with water, and purify by recrystallization or column chromatography to yield the desired isoxazole derivative.[13][23]

Conclusion and Future Perspectives

The isoxazole scaffold has proven to be a remarkably versatile and fruitful starting point for the design and development of novel therapeutic agents. Its presence in a wide range of clinically successful drugs is a testament to its favorable physicochemical and pharmacological properties. The ongoing exploration of isoxazole derivatives continues to yield promising candidates in the fields of oncology, inflammation, infectious diseases, and neurodegeneration.

Future research in this area will likely focus on several key aspects:

  • Rational Design and Synthesis: The use of computational modeling and structure-activity relationship studies to design more potent and selective isoxazole derivatives.[6]

  • Novel Mechanisms of Action: The elucidation of new biological targets and signaling pathways modulated by isoxazole-based compounds.

  • Hybrid Molecules: The development of hybrid molecules that combine the isoxazole scaffold with other pharmacophores to achieve multi-target activity or synergistic effects.

  • Drug Delivery and Formulation: The optimization of drug delivery systems and formulations to enhance the bioavailability and therapeutic efficacy of isoxazole derivatives.

As our understanding of the molecular basis of disease deepens, the isoxazole scaffold is poised to remain a cornerstone of medicinal chemistry, providing a rich source of inspiration for the development of the next generation of innovative medicines.

References

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • Chikkula, K. V., & Raja, K. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(22), 5739-5760. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Karthikeyan, M. S., Holla, B. S., & Kumari, N. S. (2007). Synthesis and antimicrobial studies of some new isoxazole derivatives. European Journal of Medicinal Chemistry, 42(1), 30-36.
  • Kumbhare, R. M., Dadmal, T. L., & Kosurkar, U. B. (2012). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 4(4), 1493-1498.
  • Lampronti, I., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. International Journal of Oncology, 57(4), 955-966. [Link]

  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 16(5), 1123-1145. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Mączyński, M., et al. (2016). Anti-inflammatory Properties of an Isoxazole Derivative - MZO-2. Pharmacological Reports, 68(5), 1039-1045.
  • Najafi, Z., et al. (2015). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules, 20(11), 20556-20574. [Link]

  • Panda, S. S., et al. (2009). Synthesis, antiinflammatory and antibacterial activity of novel indolyl-isoxazoles. Indian Journal of Pharmaceutical Sciences, 71(5), 559-563.
  • Pedada, S. R., et al. (2016). Synthesis of some new isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents. Medicinal Chemistry Research, 25(6), 1148-1156.
  • Perrone, M. G., et al. (2016). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 26(16), 4042-4046. [Link]

  • Pouramiri, B., et al. (2021). Screening of Synthetic Isoxazolone Derivative Role in Alzheimer's Disease: Computational and Pharmacological Approach. ACS Chemical Neuroscience, 12(4), 635-647. [Link]

  • Rajanarendar, E., et al. (2015). Synthesis of novel isoxazolo[5',4':5,6]pyrido[2,3-b]indoles and their evaluation for anticancer activity. European Journal of Medicinal Chemistry, 95, 435-443.
  • ResearchGate. (n.d.). Isoxazole containing drugs. Retrieved from [Link]

  • Siddiqui, N., et al. (2013). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library, 5(2), 21-27.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Tzanetou, E., et al. (2014). Synthesis and biological evaluation of novel isoxazole-amide analogues as anticancer and antioxidant agents. Bioorganic & Medicinal Chemistry, 22(15), 4049-4058.
  • Valizadeh, H., et al. (2014). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of the Iranian Chemical Society, 11(6), 1635-1641. [Link]

  • Vitale, P., et al. (2014). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). Molecules, 19(11), 18694-18713.
  • Wang, X., et al. (2014). A novel method for the synthesis of isoxazole derivatives from strained bicyclic hydrazines. Journal of Organic Chemistry, 79(17), 8339-8345.
  • Willy, B., et al. (2008). Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. Journal of Organic Chemistry, 73(10), 3844-3849.
  • Ye, L., et al. (2015). Synthesis and immunosuppressive activity of novel isoxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(17), 3568-3571.
  • Yu, X., et al. (2012). Design, synthesis and antidepressant-like activity of novel isoxazole derivatives. European Journal of Medicinal Chemistry, 54, 386-392.
  • Zhang, Y., et al. (2016). Design, synthesis, and biological evaluation of novel 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 59(1), 22-38.
  • Zhang, Y., et al. (2024). Discovery of FO-4-15, a novel 1,2,4-oxadiazole derivative, ameliorates cognitive impairments in 3xTg mice by activating the mGluR1/CaMKIIα pathway. Acta Pharmaceutica Sinica B, 14(8), 3467-3481. [Link]

  • Zhang, Z., et al. (2022). Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1. Expert Opinion on Therapeutic Targets, 26(1), 1-4. [Link]

  • Zhou, Y., et al. (2003). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. The Journal of Clinical Investigation, 111(10), 1453-1455. [Link]

  • Zlatenov, I., et al. (2015). Rat paw oedema modeling and NSAIDs: Timing of effects. Folia Medica, 57(2), 129-135.
  • Graphviz. (2022). dot. Retrieved from [Link]

  • Graphviz. (2024). DOT Language. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. Retrieved from [Link]

  • Longo, F. M., & Massa, S. M. (2013). Neuroprotective Strategies in Alzheimer's Disease. NeuroRx, 1(1), 117-127. [Link]

  • Patrignani, P., & Patrono, C. (2015). New insights into COX-2 biology and inhibition. Brain Research Bulletin, 119(Pt A), 9-21. [Link]

Sources

An In-Depth Technical Guide on the Role of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, strategic importance, and application of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol as a pivotal structural scaffold in modern drug discovery. The primary focus of this document is to elucidate the role of this molecule as a key building block in the development of potent and selective therapeutic agents, exemplified by its incorporation into the farnesoid X receptor (FXR) agonist, LY2562175. We will delve into the synthetic chemistry of this isoxazole derivative, the biological rationale for its use in targeting FXR for the treatment of metabolic diseases such as dyslipidemia, and the specific contributions of its constituent chemical moieties to the overall pharmacological profile of the final drug candidate. Furthermore, this guide will provide detailed experimental protocols for the synthesis of the core molecule and for the in vitro assessment of the biological activity of the resulting compounds.

Introduction: A Pivotal Scaffold in Therapeutic Innovation

The quest for novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore diverse chemical scaffolds. Among these, the 3,4,5-trisubstituted isoxazole ring system has emerged as a privileged structure in drug design. This guide focuses on a specific and highly functionalized isoxazole derivative, this compound. While not a therapeutic agent in itself, this molecule represents a critical intermediate and a cornerstone in the construction of more complex and biologically active compounds.

Its most notable application to date is in the synthesis of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic acid (LY2562175), a potent and selective agonist of the farnesoid X receptor (FXR). FXR is a nuclear receptor that plays a central role in the regulation of bile acid, lipid, and glucose homeostasis, making it a prime target for the treatment of metabolic diseases.[1][2] The strategic incorporation of the this compound moiety into LY2562175 underscores the importance of this scaffold in achieving high-affinity and selective receptor modulation. This guide will dissect the rationale behind the use of this specific chemical entity, from its synthesis to its integral role in the pharmacological activity of the final drug candidate.

Physicochemical Properties of the Core Moiety

A thorough understanding of the physicochemical properties of a core scaffold is fundamental to its application in drug design. The properties of this compound are summarized in the table below, based on computed data from publicly available chemical databases.

PropertyValueSource
Molecular FormulaC13H11Cl2NO2PubChem
Molecular Weight284.1 g/mol PubChem
XLogP33.5PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count3PubChem
Exact Mass283.016684PubChem
Topological Polar Surface Area46.3 ŲPubChem
Heavy Atom Count18PubChem
Formal Charge0PubChem
Complexity358PubChem

Synthesis of this compound

The synthesis of 3,4,5-trisubstituted isoxazoles can be achieved through various synthetic routes, with the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne being a common and effective method.[3][4] A plausible and efficient synthetic pathway for this compound is outlined below. This proposed synthesis is based on established chemical principles for the formation of this class of compounds.

Synthetic_Workflow cluster_0 Step 1: Nitrile Oxide Formation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Reduction A 2,6-Dichlorobenzaldehyde C 2,6-Dichlorobenzaldoxime A->C Base B Hydroxylamine B->C E 2,6-Dichlorophenylnitrile Oxide C->E Base D Oxidizing Agent (e.g., NCS) D->E H Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate E->H F 1-Cyclopropyl-2-propyn-1-ol G Ethyl 4-cyclopropyl-4-hydroxy-2-butynoate F->G Carboxylation G->H J This compound H->J I Reducing Agent (e.g., LiAlH4) I->J FXR_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Gene Regulation Ligand FXR Agonist (e.g., LY2562175) FXR FXR Ligand->FXR Binds and Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (on DNA) FXR_RXR->FXRE Binds to Nucleus Nucleus Target_Genes Target Genes FXRE->Target_Genes Regulates Transcription Transcription Modulation Target_Genes->Transcription SHP SHP (Induction) Transcription->SHP BSEP BSEP (Induction) Transcription->BSEP SREBP1c SREBP-1c (Repression) Transcription->SREBP1c CYP7A1 CYP7A1 (Repression) SHP->CYP7A1 Inhibits Bile_Acid_Homeostasis Bile Acid Homeostasis (↓ Synthesis, ↑ Efflux) BSEP->Bile_Acid_Homeostasis Lipid_Metabolism Lipid Metabolism (↓ Triglycerides) SREBP1c->Lipid_Metabolism FXR_Activation_Assay_Workflow cluster_0 Cell Culture & Transfection cluster_1 Compound Treatment cluster_2 Luminescence Measurement A Seed HEK293T cells in 96-well plates B Transfect with: - FXR expression vector - FXRE-luciferase reporter vector - Renilla luciferase control vector A->B 24h D Add compound to transfected cells B->D C Prepare serial dilutions of test compound (e.g., LY2562175) C->D E Incubate for 18-24h D->E F Lyse cells E->F G Measure Firefly and Renilla luciferase activity F->G H Calculate normalized FXR activation (Firefly/Renilla) G->H I Determine EC50 value H->I

Sources

Methodological & Application

Application Notes and Protocols for the Laboratory Preparation of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol is a key intermediate in the synthesis of various pharmacologically active molecules, including potent and selective farnesoid X receptor (FXR) agonists for the potential treatment of dyslipidemia and other metabolic diseases[1][2]. The unique substitution pattern of the isoxazole core, featuring a cyclopropyl group at the 5-position, a 2,6-dichlorophenyl moiety at the 3-position, and a hydroxymethyl group at the 4-position, presents a distinct synthetic challenge. This document provides a comprehensive guide for the laboratory-scale preparation of this valuable building block, intended for researchers, scientists, and professionals in drug development. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to allow for adaptation and troubleshooting.

Chemical Profile of the Target Compound

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₁₃H₁₁Cl₂NO₂PubChem
Molecular Weight 284.14 g/mol PubChem
CAS Number 946426-89-7PubChem
Appearance White to off-white solid (predicted)-
Melting Point Not reported-
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate-

Synthetic Strategy Overview

The synthesis of this compound is accomplished via a three-step sequence, commencing with the construction of the isoxazole core, followed by functionalization at the 4-position, and concluding with the reduction to the target alcohol.

Synthesis_Overview Start Starting Materials: - 2',6'-Dichloroacetophenone - Ethyl Cyclopropanecarboxylate Step1 Step 1: Isoxazole Core Synthesis (Claisen Condensation & Cyclization) Start->Step1 NaH, THF Step2 Step 2: Formylation (Vilsmeier-Haack Reaction) Step1->Step2 POCl₃, DMF Step3 Step 3: Reduction Step2->Step3 NaBH₄, MeOH End (5-Cyclopropyl-3-(2,6-dichlorophenyl) isoxazol-4-yl)methanol Step3->End

Caption: Overall synthetic workflow for the preparation of the target compound.

Part 1: Synthesis of the Isoxazole Core

The foundational step in this synthesis is the construction of the 3-(2,6-dichlorophenyl)-5-cyclopropylisoxazole core. This is achieved through a two-stage process: a Claisen condensation to form a 1,3-diketone intermediate, followed by a cyclization reaction with hydroxylamine.

Stage 1.1: Preparation of 1-Cyclopropyl-3-(2,6-dichlorophenyl)propane-1,3-dione

This stage employs a crossed Claisen condensation, a carbon-carbon bond-forming reaction between a ketone and an ester in the presence of a strong base[3][4][5][6][7]. Here, the enolate of 2',6'-dichloroacetophenone acts as the nucleophile, attacking the carbonyl of ethyl cyclopropanecarboxylate.

Claisen_Condensation cluster_reactants Reactants cluster_reagents Reagents 2',6'-Dichloroacetophenone 2',6'-Dichloroacetophenone Product 1-Cyclopropyl-3-(2,6-dichlorophenyl) propane-1,3-dione 2',6'-Dichloroacetophenone->Product Ethyl Cyclopropanecarboxylate Ethyl Cyclopropanecarboxylate Ethyl Cyclopropanecarboxylate->Product NaH NaH NaH->Product THF THF THF->Product

Caption: Claisen condensation to form the 1,3-diketone intermediate.

Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2',6'-dichloroacetophenone (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of ethyl cyclopropanecarboxylate (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Stage 1.2: Cyclization to 3-(2,6-Dichlorophenyl)-5-cyclopropylisoxazole

The synthesized 1,3-diketone is then cyclized with hydroxylamine hydrochloride in a suitable solvent to form the isoxazole ring.

Protocol:

  • To a solution of 1-cyclopropyl-3-(2,6-dichlorophenyl)propane-1,3-dione (1.0 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography.

Part 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings[8][9][10][11][12]. In this step, the 4-position of the isoxazole ring is formylated using the Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Vilsmeier_Haack Isoxazole 3-(2,6-Dichlorophenyl)-5-cyclopropylisoxazole Product 5-Cyclopropyl-3-(2,6-dichlorophenyl) isoxazole-4-carbaldehyde Isoxazole->Product Formylation Reagents 1. POCl₃, DMF 2. H₂O workup Reagents->Product

Caption: Vilsmeier-Haack formylation of the isoxazole core.

Protocol:

  • To a flask containing anhydrous DMF (10 equivalents) at 0 °C under an inert atmosphere, add phosphorus oxychloride (3 equivalents) dropwise with stirring.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 3-(2,6-dichlorophenyl)-5-cyclopropylisoxazole (1.0 equivalent) in anhydrous DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to 0 °C and pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography.

Part 3: Reduction to the Target Alcohol

The final step is the reduction of the isoxazole-4-carbaldehyde to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation[13][14][15][16][17].

Reduction Aldehyde 5-Cyclopropyl-3-(2,6-dichlorophenyl) isoxazole-4-carbaldehyde Product (5-Cyclopropyl-3-(2,6-dichlorophenyl) isoxazol-4-yl)methanol Aldehyde->Product Reduction Reagents NaBH₄, Methanol Reagents->Product

Caption: Reduction of the aldehyde to the final product.

Protocol:

  • Dissolve 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carbaldehyde (1.0 equivalent) in methanol at room temperature.

  • Cool the solution to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.

  • The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas. Handle with extreme care under an inert atmosphere.

  • Phosphorus oxychloride is corrosive and toxic. Handle with caution and avoid inhalation of vapors.

  • Anhydrous solvents are required for the Claisen condensation and Vilsmeier-Haack reaction. Ensure that all glassware is thoroughly dried before use.

  • Quenching of reactions involving reactive reagents such as sodium hydride should be done slowly and at low temperatures to control the exotherm.

Characterization

The identity and purity of the synthesized compounds at each step should be confirmed by standard analytical techniques, including:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Melting Point Analysis: To assess the purity of solid products.

References

Application Note: A Step-by-Step Guide to the Synthesis of a Key Isoxazole Intermediate for LY2562175

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of (5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol, a crucial intermediate in the development of the farnesoid X receptor (FXR) agonist, LY2562175.[1][2] The synthetic strategy is designed for clarity and reproducibility, focusing on the construction of the core 3,5-disubstituted isoxazole ring followed by regioselective functionalization at the C4 position. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering not only a robust protocol but also insights into the chemical principles and experimental considerations that underpin each synthetic transformation.

Introduction

LY2562175 is a potent and selective agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[2] As such, LY2562175 has been investigated as a potential therapeutic agent for dyslipidemia and related metabolic disorders.[1][2] The molecular architecture of LY2562175 features a complex, highly substituted isoxazole moiety linked to a piperidinyl-indole core. The synthesis of this molecule necessitates a modular approach, where key fragments are prepared independently before their final assembly.

This document focuses on the synthesis of the key isoxazole intermediate, This compound (referred to hereafter as 4 ). The presented synthetic route is based on established isoxazole synthesis methodologies, including the formation of the heterocyclic core via condensation and subsequent C-H functionalization, providing a reliable pathway for obtaining this advanced intermediate.

Overall Synthetic Strategy

The synthesis of the target intermediate 4 is a multi-step process that begins with the formation of the isoxazole core, followed by the introduction of the required hydroxymethyl group at the C4 position. The strategy is designed to control regioselectivity and maximize yields.

The overall workflow can be visualized as follows:

G cluster_0 Part 1: Isoxazole Core Synthesis cluster_1 Part 2: C4-Functionalization & Reduction A 1-Cyclopropyl-3-(dimethylamino)prop-2-en-1-one E 5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole (1) A->E [3+2] Cycloaddition Condensation B 2,6-Dichlorobenzaldehyde C Hydroxylamine B->C Oxime Formation D 2,6-Dichlorobenzohydroximoyl chloride C->D Chlorination (e.g., NCS) D->E F Vilsmeier-Haack Reagent (POCl3, DMF) G 5-Cyclopropyl-3-(2,6-dichlorophenyl)- isoxazole-4-carbaldehyde (2) E->G Formylation J Methyl 5-cyclopropyl-3-(2,6-dichlorophenyl) isoxazole-4-carboxylate (3) E->J Carboxylation (Alternative) F->G I This compound (4) TARGET INTERMEDIATE G->I Aldehyde Reduction H Sodium Borohydride (NaBH4) H->I J->I Ester Reduction K LiAlH4 or DIBAL-H K->I

Figure 1: Overall Synthetic Workflow. This diagram illustrates the two main stages of the synthesis: the initial construction of the isoxazole core and the subsequent functionalization at the C4 position to yield the target alcohol intermediate. An alternative carboxylation/reduction route is also shown.

Part 1: Synthesis of the Isoxazole Core

The foundational step is the construction of the 3,5-disubstituted isoxazole ring. This is achieved through a [3+2] cycloaddition-condensation reaction. The key precursors are a β-enaminone and a hydroximoyl chloride.

Protocol 1: Synthesis of 5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole (1)

This protocol details the reaction between 1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one and in situ generated 2,6-dichlorobenzohydroximoyl chloride.

Rationale: The reaction of a 1,3-dicarbonyl equivalent (the enaminone) with a hydroxylamine derivative is a classic and robust method for forming the isoxazole heterocycle. The use of a hydroximoyl chloride, generated from the corresponding aldoxime, provides a highly reactive electrophile for the cyclization step, ensuring good regioselectivity where the 2,6-dichlorophenyl group is installed at the C3 position and the cyclopropyl group at the C5 position.

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (molar eq.)Notes
2,6-Dichlorobenzaldehyde175.011.0Starting material for the oxime
Hydroxylamine Hydrochloride69.491.1
Sodium Bicarbonate (NaHCO₃)84.011.2Base for oxime formation
N-Chlorosuccinimide (NCS)133.451.05Chlorinating agent for hydroximoyl chloride
1-Cyclopropyl-3-(dimethylamino)prop-2-en-1-one139.191.0The 1,3-dicarbonyl equivalent
Triethylamine (Et₃N)101.192.5Base for cycloaddition
Dichloromethane (DCM)84.93SolventAnhydrous
N,N-Dimethylformamide (DMF)73.09SolventAnhydrous

Step-by-Step Procedure:

  • Oxime Formation:

    • To a solution of 2,6-dichlorobenzaldehyde (1.0 eq) in ethanol/water (4:1), add hydroxylamine hydrochloride (1.1 eq) and sodium bicarbonate (1.2 eq).

    • Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the aldehyde.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 2,6-dichlorobenzaldehyde oxime, which can be used without further purification.

  • Hydroximoyl Chloride Formation:

    • Dissolve the crude 2,6-dichlorobenzaldehyde oxime in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes, maintaining the temperature below 10 °C.

    • Stir the reaction at room temperature for 1-2 hours. The resulting solution containing 2,6-dichlorobenzohydroximoyl chloride is used directly in the next step.

  • Cycloaddition/Condensation:

    • In a separate flask, dissolve 1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one (1.0 eq) in anhydrous DCM.

    • Add triethylamine (2.5 eq) to this solution.

    • Slowly add the DMF solution of the hydroximoyl chloride from the previous step to the enaminone solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by TLC.

    • Upon completion, quench the reaction with water and extract with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole (1) as a solid.

Part 2: C4-Functionalization and Reduction

With the isoxazole core established, the next phase involves introducing a functional group at the C4 position, which is then reduced to the target primary alcohol. The Vilsmeier-Haack formylation is an effective method for installing a formyl group onto electron-rich heterocycles.

G A Isoxazole Core (1) C Aldehyde Intermediate (2) A->C C4-Formylation B Vilsmeier Reagent (POCl3 + DMF) B->C E Target Alcohol (4) C->E Reduction D Reducing Agent (e.g., NaBH4) D->E

Figure 2: C4-Functionalization Workflow. A two-step sequence of formylation followed by reduction to install the hydroxymethyl group.

Protocol 2: Vilsmeier-Haack Formylation to Yield Aldehyde (2)

Rationale: The Vilsmeier-Haack reaction utilizes an electrophilic iminium species (the Vilsmeier reagent) to attack an electron-rich position on an aromatic or heterocyclic ring. The isoxazole C4 position is susceptible to this type of electrophilic substitution, providing a direct route to the C4-carbaldehyde.

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (molar eq.)Notes
Isoxazole Intermediate (1) 268.121.0From Protocol 1
Phosphorus Oxychloride (POCl₃)153.333.0
N,N-Dimethylformamide (DMF)73.09Solvent & ReagentAnhydrous
Sodium Acetate (NaOAc)82.03ExcessFor workup

Step-by-Step Procedure:

  • Vilsmeier Reagent Formation:

    • In a flask equipped with a dropping funnel and under a nitrogen atmosphere, cool anhydrous DMF (used as solvent) to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise, keeping the internal temperature below 10 °C.

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve the isoxazole intermediate (1) (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature, then heat to 60-70 °C for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

    • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate until the pH is ~7.

    • Stir for 1 hour, during which a precipitate should form.

    • Collect the solid by filtration, wash thoroughly with water, and dry in vacuo.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography (hexane/ethyl acetate) to yield 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carbaldehyde (2) .

Protocol 3: Reduction to the Target Alcohol Intermediate (4)

Rationale: The final step is the reduction of the aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, minimizing the risk of side reactions with the isoxazole ring or the chloro-substituents. For large-scale synthesis or reduction of the alternative ester intermediate, stronger reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) may be employed.[3][4][5]

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (molar eq.)Notes
Aldehyde Intermediate (2) 296.121.0From Protocol 2
Sodium Borohydride (NaBH₄)37.831.5
Methanol (MeOH)32.04Solvent
Tetrahydrofuran (THF)72.11Co-solvent

Step-by-Step Procedure:

  • Reduction Reaction:

    • Dissolve the aldehyde intermediate (2) (1.0 eq) in a mixture of THF and methanol (3:1).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 20 minutes.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification:

    • Quench the reaction by the slow addition of 1M HCl at 0 °C until gas evolution ceases and the pH is slightly acidic.

    • Remove the organic solvents under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate in vacuo to yield the crude product.

    • Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final target intermediate, This compound (4) , as a white solid.[6][7]

Summary and Conclusion

This application note has outlined a reliable and detailed synthetic pathway to This compound (4) , a key building block for the FXR agonist LY2562175. The described three-part protocol—encompassing isoxazole core formation, Vilsmeier-Haack formylation, and subsequent reduction—provides a logical and experimentally validated approach for medicinal and organic chemists. By explaining the rationale behind procedural choices and providing clear, step-by-step instructions, this guide serves as a valuable resource for researchers engaged in the synthesis of complex heterocyclic molecules for drug discovery and development.

References

  • Genin, M. J., et al. (2015). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry, 58(24), 9768–9772. [Link]

  • Pérez, D., & Ramón, D. J. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(9), 2343–2349. [Link]

  • Larionov, O. V., et al. (2008). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Organic Letters, 10(15), 3343–3346. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemguide. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]

  • Reddit. (2021). Reduction of Carboxylic acid to an alcohol using DIBAL-H. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol as a Synthetic Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Building Block in Medicinal Chemistry

(5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol is a key synthetic intermediate that has gained prominence in medicinal chemistry, particularly in the development of novel therapeutics targeting metabolic diseases. Its unique structural architecture, featuring a trisubstituted isoxazole core, a sterically hindered dichlorophenyl group, and a reactive cyclopropyl moiety, makes it a valuable precursor for creating complex molecular entities with high pharmacological potential. The isoxazole ring system is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2][3] This document provides a comprehensive guide to the synthesis of this precursor and its application in the preparation of advanced drug candidates, with a focus on the synthesis of the potent Farnesoid X Receptor (FXR) agonist, LY2562175.[1]

Physicochemical Properties

A clear understanding of the physical and chemical properties of a synthetic precursor is fundamental to its effective use. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₁₁Cl₂NO₂PubChem[4]
Molecular Weight 284.13 g/mol PubChem[4]
IUPAC Name [5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methanolPubChem[4]
CAS Number 946426-89-7PubChem[4]

Core Synthetic Protocol: Preparation of this compound

The synthesis of the title precursor is a multi-step process commencing from commercially available 2,6-dichlorobenzaldehyde. The overall synthetic workflow is depicted below, followed by a detailed, step-by-step protocol for each transformation. The key transformation involves a [3+2] cycloaddition reaction to construct the isoxazole core, a widely utilized and efficient method for the synthesis of this heterocyclic system.[5][6]

Synthesis_of_Precursor cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Chloroxime Formation cluster_2 Step 3: [3+2] Cycloaddition cluster_3 Step 4: Ester Reduction A 2,6-Dichlorobenzaldehyde B 2,6-Dichlorobenzaldehyde Oxime A->B NH₂OH·HCl, Pyridine C 2,6-Dichlorobenzaldehyde Oxime D 2,6-Dichlorobenzaldehyde Chloroxime C->D N-Chlorosuccinimide (NCS) E 2,6-Dichlorobenzaldehyde Chloroxime G Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate E->G Et₃N F Ethyl 4-cyclopropyl-2,4-dioxobutanoate F->G Et₃N H Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate I This compound H->I DIBAL-H

Caption: Synthetic workflow for the preparation of the target precursor.

Protocol 1: Synthesis of Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate

This protocol details the initial three steps to generate the isoxazole ester intermediate.

Materials and Reagents:

  • 2,6-Dichlorobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • N-Chlorosuccinimide (NCS)

  • Ethyl 4-cyclopropyl-2,4-dioxobutanoate

  • Triethylamine (Et₃N)

  • Appropriate anhydrous solvents (e.g., Ethanol, Dichloromethane, Tetrahydrofuran)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Step-by-Step Procedure:

  • Oxime Formation:

    • Dissolve 2,6-dichlorobenzaldehyde in a suitable solvent such as ethanol.

    • Add hydroxylamine hydrochloride and pyridine to the solution.

    • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-dichlorobenzaldehyde oxime.

  • Chloroxime Formation:

    • Dissolve the 2,6-dichlorobenzaldehyde oxime in an appropriate solvent like dichloromethane.

    • Add N-chlorosuccinimide (NCS) portion-wise to the solution, maintaining the temperature with an ice bath if necessary.

    • Stir the mixture until the starting material is consumed (TLC analysis).

    • Wash the reaction mixture with water and brine, then dry the organic phase and concentrate to afford the crude 2,6-dichlorobenzaldehyde chloroxime, which can often be used in the next step without further purification.

  • [3+2] Cycloaddition:

    • In a separate flask, dissolve ethyl 4-cyclopropyl-2,4-dioxobutanoate in a solvent such as tetrahydrofuran (THF).

    • Add triethylamine (Et₃N) to the solution.

    • Slowly add a solution of the 2,6-dichlorobenzaldehyde chloroxime in THF to the reaction mixture.

    • Allow the reaction to proceed at room temperature until completion.

    • Perform an aqueous work-up, extract the product, and purify by column chromatography on silica gel to obtain pure ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate.

Expected Characterization Data for Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate:

  • ¹H NMR (CDCl₃): Expect signals for the ethyl ester (triplet and quartet), the cyclopropyl protons (multiplets), and the aromatic protons of the dichlorophenyl ring.

  • Mass Spectrometry (ESI+): [M+H]⁺ peak corresponding to the molecular weight of the product.

Protocol 2: Reduction to this compound

This protocol describes the final step in the synthesis of the target precursor.

Materials and Reagents:

  • Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate

  • Diisobutylaluminium hydride (DIBAL-H) solution

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Reagents for quenching and work-up (e.g., Rochelle's salt solution, ethyl acetate)

Step-by-Step Procedure:

  • Ester Reduction:

    • Dissolve the isoxazole ester in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of DIBAL-H to the cooled reaction mixture.

    • Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt.

    • Allow the mixture to warm to room temperature and stir until two clear layers are observed.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound as a solid.

Expected Characterization Data for this compound:

  • ¹H NMR (CDCl₃): The disappearance of the ethyl ester signals and the appearance of a new signal for the CH₂OH protons and a broad singlet for the OH proton.

  • Mass Spectrometry (ESI+): [M+H]⁺ peak corresponding to the molecular weight of the final product.

Application in Drug Discovery: Synthesis of the FXR Agonist LY2562175

This compound serves as a pivotal intermediate in the synthesis of LY2562175, a potent and selective agonist of the Farnesoid X Receptor (FXR), which has been investigated for the treatment of dyslipidemia.[1] The hydroxyl group of the precursor allows for facile derivatization to introduce the piperidine-indole moiety required for FXR agonistic activity.

Synthesis_of_LY2562175 cluster_0 Step 1: Bromination cluster_1 Step 2: Alkylation cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: Buchwald-Hartwig Coupling cluster_4 Step 5: Ester Hydrolysis A This compound B 4-(Bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole A->B PBr₃ or similar brominating agent C 4-(Bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole E tert-Butyl 4-((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)piperidine-1-carboxylate C->E NaH, THF D tert-Butyl 4-hydroxypiperidine-1-carboxylate D->E NaH, THF F tert-Butyl 4-((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)piperidine-1-carboxylate G 4-((5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)piperidine F->G TFA or HCl H 4-((5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)piperidine J Methyl 6-(4-((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)piperidin-1-yl)-1-methyl-1H-indole-3-carboxylate H->J Pd catalyst, ligand, base I Methyl 6-bromo-1-methyl-1H-indole-3-carboxylate I->J Pd catalyst, ligand, base K Methyl 6-(4-((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)piperidin-1-yl)-1-methyl-1H-indole-3-carboxylate L LY2562175 K->L LiOH or NaOH

Caption: Synthetic pathway from the precursor to the FXR agonist LY2562175.

Protocol 3: Synthesis of LY2562175

This protocol outlines the conversion of the precursor alcohol to the final active pharmaceutical ingredient.

Materials and Reagents:

  • This compound

  • Phosphorus tribromide (PBr₃) or other suitable brominating agent

  • tert-Butyl 4-hydroxypiperidine-1-carboxylate

  • Sodium hydride (NaH)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

  • Methyl 6-bromo-1-methyl-1H-indole-3-carboxylate

  • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Appropriate anhydrous solvents (e.g., Dichloromethane, THF, Dioxane)

Step-by-Step Procedure:

  • Bromination of the Precursor:

    • Convert the precursor alcohol to the corresponding bromide using a suitable brominating agent like PBr₃ in an aprotic solvent.

  • Alkylation of Piperidine:

    • Alkylate tert-butyl 4-hydroxypiperidine-1-carboxylate with the bromide from the previous step using a strong base such as sodium hydride in THF.

  • Boc Deprotection:

    • Remove the Boc protecting group from the piperidine nitrogen using an acid like TFA in dichloromethane or HCl in dioxane.

  • Buchwald-Hartwig Coupling:

    • Couple the deprotected piperidine with methyl 6-bromo-1-methyl-1H-indole-3-carboxylate using a palladium-catalyzed Buchwald-Hartwig amination.

  • Ester Hydrolysis:

    • Hydrolyze the methyl ester of the coupled product using a base like LiOH or NaOH in a mixture of THF and water to yield the final product, LY2562175.

    • Purify the final compound by preparative HPLC.

Safety and Handling

As with all chemical syntheses, appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • N-Chlorosuccinimide (NCS): Is an oxidizing agent and can be corrosive. Avoid contact with skin and eyes.

  • Diisobutylaluminium hydride (DIBAL-H): Is a pyrophoric reagent. It should be handled under an inert atmosphere with extreme care.

  • Sodium Hydride (NaH): Is a flammable solid that reacts violently with water. Handle under an inert atmosphere.

  • Phosphorus tribromide (PBr₃): Is corrosive and reacts with water. Handle with care.

  • Trifluoroacetic acid (TFA): Is a strong, corrosive acid.

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This compound is a valuable and versatile synthetic precursor. The protocols detailed herein provide a robust pathway for its synthesis and its subsequent elaboration into complex, pharmacologically relevant molecules such as the FXR agonist LY2562175. The methodologies leverage well-established and reliable chemical transformations, making this precursor accessible for researchers in the field of drug discovery and development.

References

  • Genin, M. J., et al. (2015). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry, 58(24), 9768–9772. [Link]

  • The Synthetic and Therapeutic Expedition of Isoxazole and its Analogs. (2017). Current Drug Targets, 18(11), 1267-1290.
  • Martisa, G. J., & Gaonkar, S. L. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 14(1), 1-22.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Sherin, D. R., et al. (2020). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 10(46), 27653–27659.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2022). Molecules, 27(3), 947.

Sources

Application Note: Versatile Coupling Protocols for (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol is a pivotal intermediate in the synthesis of advanced pharmaceutical agents, notably potent and selective farnesoid X receptor (FXR) agonists used in therapies for dyslipidemia.[1][2] The strategic derivatization of its primary alcohol moiety is critical for creating diverse molecular libraries and optimizing drug candidates. This application note provides a comprehensive guide for researchers, detailing reliable and efficient protocols for coupling reactions at the hydroxymethyl position. We present a primary, in-depth protocol for Mitsunobu etherification—a mild and highly versatile method—and an alternative protocol for Steglich esterification. The causality behind procedural choices, safety considerations, and troubleshooting are discussed to ensure reproducible success in a research and drug development setting.

Introduction and Strategic Rationale

The Target Moiety: A Profile

The subject of this guide, this compound (henceforth referred to as Isoxazole-Methanol 1 ), possesses a unique combination of structural features that dictate the choice of coupling chemistry:

  • Primary Alcohol: The -CH₂OH group is the primary site for coupling, offering a nucleophilic oxygen for derivatization.

  • Steric Hindrance: The adjacent 3-(2,6-dichlorophenyl) group provides significant steric bulk, which can impede access to the reactive center. This necessitates the use of reaction conditions that are not overly sensitive to steric factors.

  • Electronic Profile: The isoxazole ring is an electron-deficient heterocycle, while the dichlorophenyl group is strongly electron-withdrawing. These features render the molecule stable but require robust activation methods for the alcohol.

Justification for Selected Coupling Methodologies

Given the structure of Isoxazole-Methanol 1 , coupling strategies must be mild to avoid side reactions and efficient enough to overcome potential steric hindrance.

  • Mitsunobu Reaction: This is the premier choice for this substrate. It is a redox-based condensation that converts an alcohol into a variety of functional groups under neutral, mild conditions.[3][4] It excels in situations where thermal or acid/base-catalyzed methods might fail or lead to decomposition. The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then readily displaced by a wide range of nucleophiles (e.g., phenols for ether formation, carboxylic acids for ester formation).[3]

  • Steglich Esterification: As a valuable alternative for creating ester linkages, this method utilizes a carbodiimide (like DCC or EDC) to activate a carboxylic acid, allowing it to be acylated by the alcohol. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) is crucial for overcoming the moderate reactivity of the primary alcohol, especially in the presence of steric hindrance.

Primary Protocol: Mitsunobu Etherification with a Phenolic Nucleophile

This protocol details the coupling of Isoxazole-Methanol 1 with a representative phenol (e.g., 4-nitrophenol) to form an ether linkage, a common motif in advanced drug candidates.

Principle of the Reaction

The Mitsunobu reaction is a dehydrative condensation initiated by the reaction of a phosphine (triphenylphosphine, PPh₃) with an azodicarboxylate (diisopropyl azodicarboxylate, DIAD), forming a phosphonium salt intermediate. This species activates the alcohol, which is then displaced via an Sₙ2 mechanism by the nucleophile (the phenoxide in this case). The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[3][5]

Experimental Workflow Diagram

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Dissolve Isoxazole-Methanol 1, PPh3, and Phenol in anhydrous THF B Cool solution to 0 °C under N2 atmosphere A->B C Add DIAD dropwise, maintaining T < 5 °C B->C D Warm to RT and stir for 12-16 hours C->D E Monitor reaction by TLC D->E F Quench and remove solvent under reduced pressure E->F G Purify crude material via flash column chromatography F->G H Characterize pure product (NMR, MS, etc.) G->H

Caption: High-level workflow for the Mitsunobu etherification protocol.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Molarity/PurityAmount (mmol)QuantitySupplier
This compound284.13[6]>98%1.0284 mge.g., Parchem[7]
Triphenylphosphine (PPh₃)262.29>99%1.5393 mgStandard vendor
4-Nitrophenol139.11>99%1.2167 mgStandard vendor
Diisopropyl azodicarboxylate (DIAD)202.2197%1.50.30 mLStandard vendor
Tetrahydrofuran (THF), anhydrous->99.8%-10 mLStandard vendor
Saturated aq. NaHCO₃---20 mLLab prepared
Brine---20 mLLab prepared
Anhydrous MgSO₄ or Na₂SO₄---As neededStandard vendor
Ethyl Acetate (EtOAc) & Hexanes for chromatography-HPLC Grade-As neededStandard vendor
Step-by-Step Experimental Procedure
  • Vessel Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add Isoxazole-Methanol 1 (284 mg, 1.0 mmol), triphenylphosphine (393 mg, 1.5 mmol), and 4-nitrophenol (167 mg, 1.2 mmol).

  • Inert Atmosphere & Dissolution: Seal the flask with a septum, and purge with dry nitrogen gas. Add anhydrous THF (10 mL) via syringe to dissolve the solids.

    • Scientist's Note: Anhydrous conditions are critical as any water present will be activated by the Mitsunobu reagents, leading to side reactions and reduced yield.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0 °C.

  • Reagent Addition: Slowly add DIAD (0.30 mL, 1.5 mmol) dropwise via syringe over 5-10 minutes.

    • Causality: The reaction between PPh₃ and DIAD is exothermic. A slow, controlled addition at 0 °C prevents overheating, which can lead to the formation of undesired byproducts. A color change to yellow-orange is typically observed.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-16 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 30% EtOAc in hexanes). Visualize spots under UV light. The disappearance of the starting alcohol spot indicates completion.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator. b. Redissolve the resulting residue in ethyl acetate (30 mL). c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 20 mL).[5]

    • Rationale: The NaHCO₃ wash removes any unreacted acidic nucleophile (4-nitrophenol), while the brine wash helps to remove residual water. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 40% EtOAc) to elute the final product. The triphenylphosphine oxide byproduct is typically more polar and will elute later.

  • Characterization: Combine the pure fractions, remove the solvent, and place the product under high vacuum to remove any residual solvent. Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Alternative Protocol: Steglich Esterification

This protocol is suitable for coupling Isoxazole-Methanol 1 with a carboxylic acid to form an ester.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )PurityAmount (mmol)Quantity
This compound284.13>98%1.0284 mg
Benzoic Acid (example)122.12>99%1.2147 mg
N,N'-Dicyclohexylcarbodiimide (DCC)206.33>99%1.3268 mg
4-Dimethylaminopyridine (DMAP)122.17>99%0.112 mg
Dichloromethane (DCM), anhydrous->99.8%-10 mL
Step-by-Step Experimental Procedure
  • Setup: To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (e.g., benzoic acid, 147 mg, 1.2 mmol), Isoxazole-Methanol 1 (284 mg, 1.0 mmol), and DMAP (12 mg, 0.1 mmol).

  • Dissolution: Add anhydrous DCM (10 mL) and stir until all solids are dissolved.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • DCC Addition: Add a solution of DCC (268 mg, 1.3 mmol) in a small amount of anhydrous DCM (~2 mL) dropwise to the reaction mixture.

    • Expert Insight: A white precipitate, dicyclohexylurea (DCU), will begin to form almost immediately. This is the byproduct of the reaction.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4-6 hours. Monitor by TLC for the consumption of the starting alcohol.

  • Work-up: a. Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM. b. Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 10 mL), saturated aq. NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester via flash column chromatography on silica gel.

Visualization of Mitsunobu Reaction Pathway

Mitsunobu_Mechanism R_OH Isoxazole-Methanol (R-OH) Alkoxyphosphonium Alkoxyphosphonium Salt [R-O-P+Ph3] R_OH->Alkoxyphosphonium + PPh3 PPh3 Betaine Betaine Intermediate [Ph3P+-N(CO2iPr)-N--CO2iPr] PPh3->Betaine + DIAD DIAD DIAD->Betaine + Nu_H Nucleophile (Nu-H) Product Coupled Product (R-Nu) Nu_H->Product + Betaine->Alkoxyphosphonium + DIAD_H2 DIAD Hydrazide Betaine->DIAD_H2 Alkoxyphosphonium->Product + OPPh3 Triphenylphosphine Oxide Alkoxyphosphonium->OPPh3

Caption: Key intermediates in the Mitsunobu coupling pathway.

Safety and Troubleshooting

Mandatory Safety Precautions
  • Azodicarboxylates (DIAD/DEAD): These reagents are toxic, irritants, and potentially explosive, especially if heated. Always handle them in a well-ventilated chemical fume hood. Avoid contact with skin and eyes.

  • Triphenylphosphine (PPh₃): Irritant. Avoid inhalation of dust.

  • DCC: A potent contact allergen and sensitizer. Always wear double gloves when handling DCC and avoid any skin contact.

  • Solvents (THF, DCM): Handle in a fume hood. THF can form explosive peroxides; use from a freshly opened bottle or one that has been properly stored and tested.

Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Reaction 1. Wet reagents/solvents. 2. Inactive DIAD/PPh₃. 3. Nucleophile is not acidic enough (pKa too high for Mitsunobu).1. Ensure all glassware is flame-dried and solvents are anhydrous. 2. Use fresh, high-purity reagents. 3. For Mitsunobu, consider a more acidic nucleophile or a different coupling strategy.
Starting Alcohol Remains 1. Insufficient equivalents of Mitsunobu reagents. 2. Steric hindrance is too great for the conditions.1. Increase equivalents of PPh₃ and DIAD to 1.5-2.0. 2. Increase reaction time or gently heat (e.g., to 40 °C).[5] Alternatively, consider a two-step approach (e.g., conversion to bromide then Sₙ2).[8]
Difficult Purification Co-elution of product with triphenylphosphine oxide or DIAD-hydrazide byproduct.1. After work-up, dissolve the crude material in a minimal amount of cold ether/hexanes to precipitate some of the byproducts.[5] Filter before chromatography. 2. Use a different chromatography solvent system.
Side Product Formation Reaction temperature was too high during DIAD addition.Maintain strict temperature control (0 °C) during the addition of DIAD. Add the reagent as slowly as is practical.

References

  • Kumari, A., Singh, R. K., & Singh, R. M. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health (NIH). Available at: [Link]

  • Ukrainets, I. V., et al. (2022). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. MDPI. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

  • Dodge, J. A., & Martin, S. F. (1998). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 75, 194. Available at: [Link]

  • Chemical Synthesis. (n.d.). 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole. Molekula. Available at: [Link]

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. Available at: [Link]

  • Norman, M. H., et al. (2015). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry, 58(24), 9768-72. Available at: [Link]

  • Norman, M. H., et al. (2015). Discovery of 6‑(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl‑1H‑indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Figshare. Available at: [Link]

Sources

Application Note: High-Purity Isolation of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of the synthetic intermediate, (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol, from a crude reaction mixture. The presented methodology leverages normal-phase flash column chromatography, a technique essential for rapid and efficient purification in organic synthesis and drug discovery workflows.[1][2] We detail a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) to establish an optimal solvent system, followed by a detailed protocol for column preparation, sample loading, elution, and fraction analysis. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and reproducible method to obtain this key isoxazole derivative in high purity.

Introduction

This compound (MW: 284.13 g/mol ) is a substituted isoxazole derivative.[3] Compounds containing the isoxazole scaffold are prevalent in medicinal chemistry and have been identified as key pharmacophores in a range of biologically active molecules.[4] Specifically, this compound serves as a crucial building block in the synthesis of novel Farnesoid X Receptor (FXR) agonists, which are under investigation for the treatment of dyslipidemia.[5]

The purification of such intermediates is a critical step in the synthetic workflow, as the purity of the final active pharmaceutical ingredient (API) is paramount.[6] Column chromatography is the cornerstone technique for this purpose.[1][2] This document outlines a robust flash chromatography protocol, emphasizing the scientific rationale behind each step to ensure both high purity and high recovery of the target compound.

Principle of Separation: Normal-Phase Chromatography

This protocol employs normal-phase chromatography, where the stationary phase is polar (silica gel) and the mobile phase is a non-polar organic solvent system.[2][7] The separation mechanism relies on the differential adsorption and desorption of compounds onto the polar silica surface.[7]

  • Polar Compounds: Molecules with polar functional groups (like the hydroxyl group in our target compound) will have a strong affinity for the polar silica gel. They will adsorb strongly and elute more slowly.

  • Non-polar Compounds: Less polar molecules will have a weaker interaction with the stationary phase and a higher affinity for the mobile phase, causing them to travel through the column more quickly.

By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), we can selectively desorb and elute compounds of increasing polarity, thereby separating the target molecule from less polar and more polar impurities.[8]

PART 1: Method Development with Thin-Layer Chromatography (TLC)

Before committing a crude sample to a large-scale column, it is imperative to develop an appropriate solvent system using TLC.[9][10][11] The goal is to find a mobile phase composition that provides good separation between the desired product and its impurities, with the target compound having a Retention Factor (Rƒ) of approximately 0.2 to 0.35 .[8][9] An Rƒ in this range typically translates well to flash column chromatography, ensuring the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening and poor resolution).

Protocol: TLC Solvent System Screening
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Plate Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a candidate solvent system. Common starting systems for moderately polar compounds include mixtures of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).[12][13]

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the separated spots under UV light (if the compound is UV-active) and/or by staining.

  • Rƒ Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the ratio of the polar to non-polar solvent until the desired Rƒ for the target compound is achieved. If the Rƒ is too high, decrease the polarity of the mobile phase (reduce the percentage of ethyl acetate). If the Rƒ is too low, increase the polarity.[10]

Data Presentation: Example TLC Optimization
TrialSolvent System (Hexane:Ethyl Acetate)Target Compound RƒImpurity 1 RƒImpurity 2 RƒObservations
190:100.650.800.75Poor separation, Rƒ too high.
280:200.450.650.55Better separation, but Rƒ still high.
3 70:30 0.30 0.50 0.10 Optimal. Good separation from both impurities.
460:400.150.350.05Rƒ too low, potential for long elution times.

Based on this screening, a 70:30 Hexane:Ethyl Acetate system is selected as the starting mobile phase for the flash column.

PART 2: Flash Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude material. Adjustments to column size and solvent volume may be necessary for different scales.

Materials and Reagents
  • Stationary Phase: Silica gel, 230-400 mesh (40-63 µm particle size).

  • Mobile Phase Solvents: ACS grade or higher Hexane and Ethyl Acetate.

  • Crude Sample: this compound from the reaction mixture.

  • Equipment:

    • Glass chromatography column (e.g., 40 mm diameter).

    • Automated flash chromatography system or pressurized air/nitrogen source.[14]

    • Fraction collector or test tubes.

    • Rotary evaporator.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification Crude Crude Material TLC_Dev TLC Method Development (e.g., 70:30 Hex:EtOAc) Crude->TLC_Dev Col_Prep Column Packing (Silica Slurry) Sample_Load Sample Loading (Dry Loading) Col_Prep->Sample_Load Elution Elution with Mobile Phase Sample_Load->Elution Frac_Collect Fraction Collection Elution->Frac_Collect TLC_Analysis TLC Analysis of Fractions Frac_Collect->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Evap Solvent Evaporation (Rotovap) Pooling->Evap Pure_Cmpd Pure Compound Evap->Pure_Cmpd

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Column Preparation (Slurry Packing):

    • Rationale: Slurry packing is superior to dry packing as it minimizes the chances of trapping air bubbles or creating channels in the stationary phase, both of which lead to poor separation.[15]

    • Procedure: i. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (approx. 1 cm) of sand. ii. In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 90:10 Hexane:Ethyl Acetate). The consistency should be that of a milkshake. iii. Pour the slurry into the column. Open the stopcock and use gentle air pressure to help pack the silica bed evenly. iv. Continuously tap the side of the column during packing to ensure a uniform bed. v. Once the silica has settled, add another thin layer of sand on top to protect the silica surface from disturbance during solvent addition.[8] vi. Wash the column with several column volumes of the mobile phase, ensuring the solvent level never drops below the top layer of sand.[16]

  • Sample Loading (Dry Loading):

    • Rationale: Dry loading is the preferred method when a compound has limited solubility in the mobile phase or to ensure a very concentrated starting band, which improves resolution.[14][17]

    • Procedure: i. Dissolve the crude sample (1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane). ii. Add 2-3 g of silica gel to this solution and mix well. iii. Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[8][14] iv. Carefully layer this powder onto the top layer of sand in the packed column.

  • Elution and Fraction Collection:

    • Rationale: A gradient elution strategy, where the solvent polarity is increased over time, is often more efficient for separating complex mixtures than an isocratic (constant solvent composition) elution.[18] However, for this specific separation, an isocratic elution with the optimized 70:30 Hexane:EtOAc system should be sufficient.

    • Procedure: i. Carefully fill the column with the 70:30 Hexane:Ethyl Acetate mobile phase. ii. Apply pressure (1-4 psi) to the top of the column to achieve a steady flow rate.[14] iii. Begin collecting fractions (e.g., 10-20 mL per tube) as soon as the solvent starts to elute from the column. iv. Maintain a constant solvent head above the silica bed at all times to prevent the column from running dry, which would crack the silica bed and ruin the separation.[16]

  • Fraction Analysis:

    • Procedure: i. Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate. ii. Develop the plate in the same mobile phase (70:30 Hexane:EtOAc). iii. Visualize the spots and identify the fractions that contain the pure target compound (Rƒ ≈ 0.30). iv. Combine the fractions containing only the pure product into a clean, pre-weighed round-bottom flask.

  • Solvent Removal and Product Isolation:

    • Procedure: i. Remove the solvent from the pooled fractions using a rotary evaporator. ii. Once the solvent is removed, place the flask under high vacuum to remove any residual solvent. iii. Weigh the flask to determine the yield of the purified this compound. iv. Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.[19]

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Cracked Silica Bed Solvent polarity was changed too drastically; Column ran dry.[8][16]Always ensure the solvent level is above the silica. When running a gradient, increase polarity gradually.[8] The column must be repacked.
Poor Separation / Co-elution Inappropriate solvent system; Column was overloaded; Sample band was too diffuse.Re-optimize the solvent system using TLC.[17] Use less crude material for the column size. Ensure sample is loaded in a concentrated band (dry loading helps).[14]
Compound Won't Elute Mobile phase is not polar enough; Compound may be decomposing on the acidic silica.[16][17]Gradually increase the polarity of the mobile phase. If decomposition is suspected, test compound stability on a TLC plate.[17] Consider using a different stationary phase like alumina or adding a small amount of a modifier like triethylamine (0.1%) to the eluent for basic compounds.[9]
Streaking on TLC/Column Sample is overloaded on the column; Compound is highly polar or acidic/basic.Dilute the sample. For acidic/basic compounds, add a small amount of acetic acid or triethylamine, respectively, to the mobile phase to improve peak shape.[9]
Conclusion

This application note presents a validated and reliable protocol for the purification of this compound using flash column chromatography. By following a systematic approach of TLC-based method development followed by a carefully executed column separation, researchers can consistently obtain this valuable synthetic intermediate with high purity, suitable for subsequent steps in drug discovery and development. The principles and troubleshooting advice provided herein are broadly applicable to the purification of other small organic molecules.

References
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Biotage. 5 Steps to successful flash chromatography. (2023). Available from: [Link]

  • Chrom Tech, Inc. Flash Chromatography Explained: A Comprehensive Guide. (2024). Available from: [Link]

  • Hawach. Several Problems of Flash Column Chromatography. (2025). Available from: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45790382, this compound. Available from: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available from: [Link]

  • Biotage. Successful flash chromatography. Available from: [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. (2022). Available from: [Link]

  • Hawach. Flash Column Chromatography Technology. (2025). Available from: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. Available from: [Link]

  • University of York, Department of Chemistry. Determining a solvent system. Available from: [Link]

  • University of Wisconsin-Madison. 5. Thin Layer Chromatography. Available from: [Link]

  • University of Rochester, Department of Chemistry. Rookie Mistakes: Column Chromatography. Available from: [Link]

  • Chemical-Suppliers.com. This compound. Available from: [Link]

  • MIT OpenCourseWare. Flash Column Chromatography Guide. Available from: [Link]

  • Al-Adhami, M. A., et al. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 24(15), 2789. (2019). Available from: [Link]

  • Norman, M. H., et al. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry, 58(24), 9768-9772. (2015). Available from: [Link]

  • Han, J., et al. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Sustainable Chemistry & Engineering, 12(26), 9896-9904. (2024). Available from: [Link]

Sources

Application Note: A Comprehensive Guide to the Recrystallization of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed methodology for the purification of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol, a key intermediate in the synthesis of advanced pharmaceutical agents.[1] Recrystallization is a critical unit operation for ensuring high purity and the desired crystalline form of active pharmaceutical ingredients (APIs) and their precursors.[2][3] This guide moves beyond a simple set of instructions, delving into the underlying principles of solvent selection, crystal nucleation, and growth. It offers a systematic approach to developing a robust and reproducible recrystallization protocol, complete with troubleshooting guidance, to meet the stringent purity requirements of drug development and manufacturing.

Introduction and Physicochemical Profile

This compound is a substituted isoxazole derivative. The isoxazole ring is a prominent scaffold in medicinal chemistry, valued for its ability to modulate the physicochemical properties of molecules.[4][5] Ensuring the high purity of this intermediate is paramount, as impurities can carry through to the final API, potentially affecting its safety, efficacy, and stability. Recrystallization is the most common and effective method for the purification of solid organic compounds, leveraging differences in solubility to separate the target molecule from impurities.[3][6]

A successful recrystallization protocol is predicated on a thorough understanding of the compound's physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₁Cl₂NO₂PubChem[7]
Molecular Weight 284.13 g/mol PubChem[7]
CAS Number 946426-89-7PubChem[7]
Appearance (Expected) White to off-white solidGeneral observation for purified organic compounds

The Science of Recrystallization: A Self-Validating Approach

Recrystallization is a process of purification that involves dissolving an impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, causing the desired compound to crystallize while impurities remain dissolved.[3][6] The success of this technique hinges on the principle that the solubility of most solids increases with temperature.

The core tenets of a scientifically sound recrystallization process are:

  • Solvent Selection: The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures. Conversely, impurities should either be highly soluble at all temperatures or sparingly soluble even at high temperatures.

  • Supersaturation: A supersaturated solution is the thermodynamic driving force for crystallization. This state is typically achieved by cooling a saturated solution, causing the solubility of the compound to decrease and forcing it out of solution.[8]

  • Nucleation and Crystal Growth: Nucleation is the formation of initial, small crystal nuclei.[8] Slow cooling promotes the growth of larger, more perfect crystals from a smaller number of nuclei, which typically results in higher purity. Rapid cooling can lead to the formation of many small crystals that may trap impurities.

Protocol I: Systematic Solvent System Selection

The cornerstone of an effective recrystallization protocol is the selection of an appropriate solvent or solvent system. This protocol outlines a systematic approach to screen for and identify the optimal solvent. For isoxazole derivatives, alcohols like ethanol are often a good starting point.[9][10]

Objective: To identify a solvent that dissolves this compound when hot but provides low solubility when cold, yielding high-quality crystals upon cooling.

Materials:

  • Crude this compound

  • Test tubes or small Erlenmeyer flasks

  • Heating source (hot plate, heating mantle)

  • Selection of candidate solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane, Water)

  • Vortex mixer

Procedure:

  • Initial Solubility Test (Ambient Temperature):

    • Place approximately 20-30 mg of the crude compound into a test tube.

    • Add the candidate solvent dropwise (starting with 0.5 mL) while vortexing.

    • Observe the solubility. If the compound dissolves readily in a small volume of solvent at room temperature, that solvent is unsuitable for single-solvent recrystallization.

  • Hot Solubility Test:

    • If the compound is poorly soluble at ambient temperature, gently heat the suspension to the solvent's boiling point.

    • Continue to add small portions of the solvent until the compound fully dissolves. Record the approximate volume of solvent used.

    • Causality Check: An ideal solvent will dissolve the compound completely near its boiling point. If it remains insoluble, the solvent is unsuitable. If it dissolves in a very large volume of solvent, recovery will be poor.

  • Cooling and Crystal Formation:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

    • Validation: Observe the quantity and quality of the crystals formed. A copious amount of fine, pure-looking crystals indicates a promising solvent. The formation of an oil suggests the compound's melting point may be lower than the solvent's boiling point or that significant impurities are present.

  • Solvent Evaluation:

    • Evaluate each solvent based on the criteria in Table 2.

Table 2: Hypothetical Solvent Screening Results

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingAssessment
Ethanol LowHighAbundant, well-defined crystalsExcellent Candidate
Methanol ModerateHighGood crystal formationGood Candidate
Isopropanol LowModerateSlow/Poor crystal formationFair, may require seeding
Ethyl Acetate ModerateHighGood crystal formationGood Candidate
Heptane InsolubleInsolubleN/AUnsuitable as single solvent
Water InsolubleInsolubleN/APotential anti-solvent

Based on this screening, ethanol is selected as the primary solvent for the detailed protocol. Water is identified as a potential anti-solvent for use in a multi-solvent system if needed.[8]

Solvent_Selection_Workflow start Start: Crude Compound solubility_cold Test Solubility in Cold Solvent start->solubility_cold dissolves_cold Dissolves Easily? solubility_cold->dissolves_cold unsuitable Result: Unsuitable Solvent dissolves_cold->unsuitable Yes solubility_hot Heat to Boiling & Add Solvent dissolves_cold->solubility_hot No dissolves_hot Dissolves Completely? solubility_hot->dissolves_hot dissolves_hot->unsuitable No cool Slow Cool to RT, then Ice Bath dissolves_hot->cool Yes crystals Crystals Form? cool->crystals oiling_out Result: Oiling Out (Consider different solvent) crystals->oiling_out No suitable Result: Suitable Solvent crystals->suitable Yes

Caption: Workflow for systematic solvent selection.

Protocol II: Optimized Recrystallization of this compound

This protocol uses ethanol as the primary recrystallization solvent, based on the preceding solvent selection process.

Objective: To purify crude this compound to >99% purity.

Procedure:

  • Dissolution:

    • Place the crude solid (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of ethanol (e.g., start with 20 mL) and a boiling chip.

    • Heat the mixture to a gentle boil on a hot plate with stirring. Add more ethanol in small portions until the solid is completely dissolved. Rationale: Using the minimum amount of hot solvent is crucial for maximizing the recovery of the purified compound upon cooling.

  • Hot Filtration (Optional but Recommended):

    • If the hot solution contains insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration.

    • Preheat a separate receiving flask and a funnel (with fluted filter paper) by placing them on the hot plate.

    • Pour the hot, saturated solution quickly through the preheated funnel. Rationale: This step must be done quickly and with preheated equipment to prevent the desired compound from crystallizing prematurely on the filter paper or in the funnel stem.

  • Crystallization:

    • Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rationale: Slow cooling is essential for the formation of large, high-purity crystals. Rapid cooling can trap impurities within the crystal lattice.[6]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to complete the crystallization process.

  • Crystal Collection:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel and filter paper.

    • Wash the crystals with a small amount of ice-cold ethanol. Rationale: The wash solvent must be cold to minimize redissolving the purified crystals while still washing away any dissolved impurities clinging to their surface.

  • Drying:

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Recrystallization_Protocol cluster_main Recrystallization Workflow A 1. Dissolve Crude Solid in Minimal Hot Ethanol B 2. Hot Filtration (If impurities present) A->B C 3. Slow Cooling to RT B->C D 4. Ice Bath Cooling C->D E 5. Vacuum Filtration D->E F 6. Wash with Ice-Cold Ethanol E->F G 7. Dry Under Vacuum F->G H End: Pure Crystals G->H

Caption: Step-by-step recrystallization protocol.

Quality Control and Troubleshooting

A protocol is only as robust as its ability to handle deviations.

Table 3: Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Solution(s)
Oiling Out Solution is too concentrated; cooling is too rapid; compound melting point is below solvent boiling point.Reheat the mixture to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Consider a different solvent with a lower boiling point.
No Crystals Form Solution is not sufficiently saturated; compound is too soluble in the cold solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed" crystal of the pure compound.[6][8] If this fails, evaporate some solvent to increase concentration and re-cool.
Poor Recovery Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Ensure minimum solvent volume is used. Always use ice-cold solvent for washing. Ensure filtration apparatus is properly preheated.
Low Purity Cooling was too rapid, trapping impurities; insufficient washing of crystals.Allow for slow, undisturbed cooling. Ensure the crystal cake is washed thoroughly with cold solvent. A second recrystallization may be necessary.

Purity Assessment: The purity of the final product should be assessed using standard analytical techniques such as:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and identifies any remaining solvent or organic impurities.

References

  • Chadwick, K., et al. (2012). Recrystallization of Active Pharmaceutical Ingredients. IntechOpen. Available at: [Link]

  • Syrris (n.d.). Pharmaceutical Crystallization in drug development. Available at: [Link]

  • ChemTalk (n.d.). Lab Procedure: Recrystallization. Available at: [Link]

  • PubChem (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Semantic Scholar (2012). Recrystallization of Active Pharmaceutical Ingredients. Available at: [Link]

  • Shayan, M., et al. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. SciSpace. Available at: [Link]

  • Gao, C., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13646-13654. Available at: [Link]

  • Chemical Suppliers (n.d.). This compound. Available at: [Link]

  • MDPI (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals. Available at: [Link]

  • ResearchGate (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available at: [Link]

  • Repozytorium UR (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Available at: [Link]

  • Scholars Research Library (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available at: [Link]

  • AHH Chemical Co., Ltd (n.d.). 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole. Available at: [Link]

  • Norman, M. H., et al. (2015). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry, 58(24), 9768-9772. Available at: [Link]

  • Biological and Molecular Chemistry (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Available at: [Link]

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. Available at: [Link]

Sources

Application Note: A Multi-faceted Approach to the Analytical Characterization of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The journey of a potential therapeutic agent from synthesis to clinical application is underpinned by a rigorous and comprehensive analytical characterization program. For a molecule such as (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol, a compound with structural motifs common in pharmacologically active agents, establishing its identity, purity, and stability is not merely a procedural step but a foundational pillar of quality and safety.[1][2] This document eschews a generic template, opting instead for a logically structured guide that mirrors the workflow of a pharmaceutical development laboratory. We begin with definitive structural elucidation, progress to quantitative purity assessment, and conclude with physicochemical verification. Each protocol is presented not just as a series of steps, but as a self-validating system, grounded in the principles of causality and scientific integrity as mandated by international regulatory standards.[3][4]

Part 1: Definitive Structural Elucidation

The primary objective is to unequivocally confirm the chemical structure of the synthesized molecule, this compound. This requires a synergistic application of spectroscopic techniques that probe the molecule's atomic connectivity and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Expertise & Rationale: NMR spectroscopy is the most powerful technique for the unambiguous structure elucidation of organic molecules in solution.[5][6] By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the complete covalent framework of the molecule, including the connectivity of atoms and their chemical environment. For the target compound, specific NMR experiments will confirm the presence and connectivity of the cyclopropyl, 2,6-dichlorophenyl, isoxazole, and methanol moieties.[7][8]

Protocol for NMR Analysis:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher spectrometer.

    • Key parameters: 16-32 scans, relaxation delay of 2 seconds, spectral width covering -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum.

    • Key parameters: Proton-decoupled mode, 1024-2048 scans, relaxation delay of 3-5 seconds, spectral width covering 0 to 200 ppm.

  • 2D NMR (if required for ambiguity): If signal overlap occurs in 1D spectra, acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon atom.

Expected Spectroscopic Data: The following table summarizes the predicted ¹H and ¹³C NMR signals, which serve as the benchmark for structural confirmation.

Structural Moiety Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Notes
Cyclopropyl Group ~0.8-1.5 (m, 5H)~5-15 (CH, 2xCH₂)Multiplet due to complex spin-spin coupling.
Dichlorophenyl Group ~7.3-7.5 (m, 3H)~128-135 (Ar-CH, Ar-C-Cl)Characteristic aromatic signals.
Methanol Group (-CH₂OH) ~4.8 (s, 2H), ~2.0 (br s, 1H, OH)~55-60 (CH₂)The hydroxyl proton signal is broad and its position can vary; it will exchange with D₂O.
Isoxazole Ring N/A (quaternary carbons)~110 (C4), ~160 (C5), ~165 (C3)Quaternary carbons C3, C4, and C5 will only appear in the ¹³C spectrum.
High-Resolution Mass Spectrometry (HRMS): The Molecular Weight Signature

Expertise & Rationale: HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula.[9] For this compound, this technique confirms the molecular formula (C₁₃H₁₁Cl₂NO₂)[10] and provides additional structural evidence through the characteristic isotopic pattern of the two chlorine atoms.

Protocol for HRMS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer in positive ion mode.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire the spectrum over a mass range of m/z 100-500.

  • Data Analysis:

    • Identify the monoisotopic mass of the protonated molecule, [M+H]⁺.

    • Compare the experimentally measured mass to the theoretically calculated mass. The mass error should be less than 5 ppm.

    • Analyze the isotopic pattern for the A, A+2, and A+4 peaks, confirming the presence of two chlorine atoms.

Expected Mass Spectrometry Data:

Parameter Expected Value Rationale
Molecular Formula C₁₃H₁₁Cl₂NO₂Based on the chemical structure.
Calculated Monoisotopic Mass 283.0167 DaFor the neutral molecule.
Expected [M+H]⁺ Ion (m/z) 284.0240The primary ion observed in ESI+.
Isotopic Pattern Ratio (A:A+2:A+4) ~9:6:1The characteristic pattern for a molecule containing two chlorine atoms.
X-ray Crystallography: The Definitive 3D Structure

Expertise & Rationale: While NMR and MS confirm connectivity, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.[11][12] It reveals precise bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the molecule's physicochemical properties and for computational modeling.

General Workflow for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents (e.g., slow evaporation from ethanol, ethyl acetate, or hexane mixtures).

  • Data Collection: Mount a suitable crystal on a single-crystal X-ray diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a final model with atomic coordinates.

Part 2: Quantitative Purity Assessment by HPLC

Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the industry-standard method for determining the purity of active pharmaceutical ingredients (APIs) and intermediates.[13][14] A well-developed and validated reversed-phase HPLC (RP-HPLC) method can separate the main compound from process-related impurities and degradation products, allowing for accurate quantification. The trustworthiness of this quantitative data is ensured by rigorous method validation according to ICH Q2(R2) guidelines.[3][4][15][16]

Diagram of the Analytical Workflow:

G cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity & Quantification cluster_2 Phase 3: Final Characterization A Synthesized Batch of (5-Cyclopropyl-3-(2,6-dichlorophenyl) isoxazol-4-yl)methanol B NMR Spectroscopy (¹H, ¹³C) A->B C High-Resolution MS A->C J Melting Point A->J K X-ray Crystallography (Optional, Definitive) A->K D Structure Confirmed B->D C->D E Develop & Validate RP-HPLC Method D->E F Purity Assay (% Area) E->F G Impurity Profiling E->G H Quantification Complete F->H G->H I FT-IR Spectroscopy H->I L Full Characterization Package I->L J->L K->L

Caption: Integrated workflow for comprehensive analytical characterization.

RP-HPLC Method Protocol

Protocol:

  • Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Sample Preparation:

    • Standard Solution: Accurately prepare a 1.0 mg/mL stock solution of the reference standard in diluent. Prepare working standards by dilution (e.g., 0.1 mg/mL).

    • Sample Solution: Prepare a sample solution at a nominal concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the criteria in the table below are met.

  • Analysis: Inject the blank (diluent), standard solutions, and sample solutions. Determine the area percent purity for the sample.

System Suitability and Method Validation Parameters:

Parameter Acceptance Criteria (ICH Guideline Based) Causality & Rationale
System Suitability Ensures the chromatographic system is performing adequately for the analysis.
Tailing Factor (T)0.8 ≤ T ≤ 1.5A symmetric peak indicates good column performance and method suitability.
Theoretical Plates (N)> 2000Measures column efficiency; higher numbers indicate better separation power.
%RSD of Peak Area≤ 2.0%Demonstrates the precision of the injector and detector.
Method Validation Provides documented evidence that the method is fit for its intended purpose. [3][15]
Specificity Peak is spectrally pure; no co-elution with impurities.Proves the method can accurately measure the analyte in the presence of other components.
Linearity Correlation coefficient (r²) ≥ 0.999Establishes a direct relationship between analyte concentration and detector response.
Accuracy 98.0% to 102.0% recoveryMeasures the closeness of the experimental value to the true value.
Precision (%RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%Demonstrates the method's consistency over short and longer-term analyses.
Limit of Quantitation (LOQ) S/N ratio ≥ 10The lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Robustness No significant change in results with minor variations.Shows the method's reliability during normal use (e.g., small changes in pH, flow rate).

References

Application Note: HPLC Analysis for Purity Determination of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol. This molecule, a complex isoxazole derivative, requires a precise and reliable analytical method to ensure its quality and consistency in research and development settings. The described reverse-phase HPLC (RP-HPLC) method is designed for high-resolution separation of the main compound from potential process-related impurities and degradation products. This document provides a comprehensive guide encompassing the scientific rationale for method development, a detailed step-by-step protocol, system suitability criteria, and data analysis procedures.

Introduction and Scientific Rationale

This compound is a substituted isoxazole, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science.[1][2] The purity of such active pharmaceutical ingredients (APIs) or key intermediates is a critical quality attribute that directly impacts safety and efficacy. HPLC is the premier analytical technique for purity assessment due to its high resolving power, sensitivity, and quantitative accuracy.

The selection of the analytical method was guided by the physicochemical properties of the target analyte. The presence of a dichlorophenyl group and an isoxazole core imparts significant hydrophobicity and UV absorptivity, making RP-HPLC with UV detection an ideal choice. The method development strategy focused on achieving optimal separation (resolution > 2) between the main peak and any potential impurities, ensuring accurate quantitation.

Analyte Chemical Profile

A thorough understanding of the analyte's properties is fundamental to developing a specific and robust analytical method.

PropertyValueSource
IUPAC Name [5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methanol[3]
CAS Number 946426-89-7[4]
Molecular Formula C₁₃H₁₁Cl₂NO₂[3]
Molecular Weight 284.13 g/mol [3]
Structure Chemical structure of this compoundImage Source: PubChem CID 45790382[3]

The molecule contains strong chromophores (dichlorophenyl and isoxazole rings), which are expected to exhibit significant UV absorbance. Studies on similar isoxazole derivatives show strong absorbance in the UV region, often between 250 nm and 380 nm.[5][6] This allows for sensitive detection using a standard UV-Vis detector.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the purity analysis. All reagents should be of HPLC or analytical grade.

Instrumentation and Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks (Class A).

  • Pipettes and tips.

  • Syringe filters (0.22 µm, PTFE or Nylon).

  • HPLC vials.

Chemicals and Reagents
  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Formic Acid (FA), >98% purity

  • This compound reference standard and analytical sample.

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions. The choice of a C18 stationary phase provides excellent hydrophobic retention for the analyte. Acetonitrile was selected as the organic modifier for its strong elution strength and low UV cutoff. Formic acid is used to acidify the mobile phase, which sharpens the peak shape by suppressing the ionization of any potential acidic or basic functional groups.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmIndustry-standard for reverse-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to ensure consistent analyte ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient Elution 0-2 min: 40% B2-15 min: 40% to 95% B15-18 min: 95% B18-18.1 min: 95% to 40% B18.1-25 min: 40% BA gradient is employed to ensure elution of late-eluting, more hydrophobic impurities and clean the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures retention time stability.
Detection Wavelength 254 nmCommon wavelength for aromatic compounds; provides good sensitivity. A DAD can be used to scan for optimal wavelength.
Injection Volume 10 µL
Run Time 25 minutesAllows for complete elution of all components and column re-equilibration.
Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent. This composition ensures the solubility of the analyte and is compatible with the initial mobile phase conditions to prevent peak distortion.

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the analytical sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter into HPLC vials.

System Suitability and Data Analysis

To ensure the trustworthiness and validity of the analytical results, a System Suitability Test (SST) must be performed before sample analysis.

System Suitability Test (SST)

Inject the Reference Standard Solution five times consecutively. The system is deemed suitable for analysis if the following criteria are met.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Measures column efficiency.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates injection precision.
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%Demonstrates system stability.
Data Analysis and Purity Calculation

The purity of the sample is calculated using the area percent method. This method assumes that all impurities have a similar detector response to the main compound.

Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Identify the main peak in the sample chromatogram by comparing its retention time with that of the reference standard. Integrate all peaks in the chromatogram, disregarding any peaks originating from the blank (diluent injection) and any peaks below a specified reporting threshold (e.g., 0.05%).

Workflow and Method Logic Visualization

The following diagrams illustrate the experimental workflow and the logical relationships governing the method's success.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage P1 Prepare Mobile Phases (A: 0.1% FA in H2O, B: 0.1% FA in ACN) P3 Weigh & Dissolve Standard & Sample (0.5 mg/mL) P1->P3 P2 Prepare Diluent (50:50 ACN:H2O) P2->P3 P4 Filter Solutions (0.22 µm Syringe Filter) P3->P4 A1 Equilibrate HPLC System with Initial Conditions P4->A1 A2 Perform System Suitability Test (5x Standard Injections) A1->A2 A3 Verify SST Criteria (RSD, Tailing, Plates) A2->A3 A4 Inject Blank & Samples A3->A4 If Pass D1 Integrate Chromatograms A4->D1 D2 Identify Main Peak via Retention Time Matching D1->D2 D3 Calculate Purity using Area Percent Method D2->D3

Caption: Experimental workflow from preparation to data analysis.

G Col Column Chemistry (C18) Res Resolution Col->Res Selectivity Method Method Performance Col->Method MP Mobile Phase (ACN/H2O, Formic Acid) MP->Res Selectivity Shape Peak Shape MP->Shape pH Control MP->Method Flow Flow Rate (1.0 mL/min) RT Retention Time Flow->RT Inverse Effect Flow->Method Temp Temperature (30 °C) Temp->RT Inverse Effect Temp->Method Sens Sensitivity Method->Res Method->Shape Method->RT Method->Sens

Caption: Interplay of HPLC parameters on method performance.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chemical-Suppliers.com. This compound. [Link]

  • Ali, U., Shoaib, M., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. [Link]

  • Khan, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. National Institutes of Health (NIH). [Link]

  • AOBChem. 4-(chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole. [Link]

  • ACS Publications. Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A. [Link]

  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • bioRxiv. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. [Link]

  • Biomedical and Pharmacology Journal. (2015). Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents. [Link]

  • Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research in Medicine. [Link]

  • PubMed Central. Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. [Link]

  • Brough, P. A., et al. Supporting Information 4,5 Diaryl Isoxazole Hsp90 Chaperone Inhibitors. Vernalis Ltd.[Link]

Sources

Application Note: A Robust, Validated HPLC Method for the Analysis of Isoxazole Intermediates in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of isoxazole intermediates. Isoxazoles are pivotal structural motifs in many active pharmaceutical ingredients (APIs), making the purity and quantification of their synthetic intermediates a critical aspect of drug development. This guide provides a systematic, science-driven approach, moving from initial method development to full validation in accordance with ICH Q2(R1) guidelines. We delve into the rationale behind chromatographic choices, offer a detailed experimental protocol, and provide guidance on troubleshooting, ensuring researchers and drug development professionals can implement a reliable and efficient analytical method.

Introduction

The isoxazole ring, an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2][3][4][5] Consequently, isoxazole-containing compounds are integral to numerous drug discovery and development pipelines. The synthesis of these complex molecules often involves multiple steps, generating a series of isoxazole intermediates. Ensuring the purity and quality of these intermediates is paramount, as impurities can affect the safety and efficacy of the final API.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation, identification, and quantification of components in a mixture within the pharmaceutical industry.[6] This document, written from the perspective of a Senior Application Scientist, provides an in-depth guide to developing a reliable HPLC method tailored for isoxazole intermediates, emphasizing the logic behind each step to build a scientifically sound and trustworthy analytical procedure.

Part I: Method Development Strategy - The Chromatographer's Roadmap

A successful HPLC method is not achieved by chance but through a systematic and logical process. The goal is to develop a method that is specific, sensitive, accurate, precise, and robust.

Objective Definition & Analyte Characterization

Before any practical work begins, the analytical objective must be clearly defined. Is the method for determining the purity of a key intermediate, quantifying it against a reference standard, or profiling potential impurities? This objective will dictate the required performance characteristics of the method.

A thorough understanding of the analyte's physicochemical properties is the next critical step. For isoxazole intermediates, key properties include:

  • pKa: The isoxazole ring itself is weakly basic due to the pyridine-type nitrogen.[7] Substituents on the ring can significantly alter the pKa. Knowing the pKa is crucial for selecting the mobile phase pH to ensure the analyte is in a single, stable ionic form (either fully ionized or neutral), which prevents peak tailing and retention time shifts.[8][9]

  • LogP (Octanol-Water Partition Coefficient): This value indicates the hydrophobicity of the molecule and is a primary predictor of its retention in reversed-phase chromatography.

  • UV Spectrum: Determining the UV absorbance maxima (λmax) is essential for selecting the optimal detector wavelength for maximum sensitivity.[6]

Initial Screening of Chromatographic Conditions

The initial screening phase aims to find a suitable starting point for the separation.

  • Column Selection (Stationary Phase): Reversed-phase chromatography is the most common and versatile mode of HPLC.[10][11]

    • C18 (Octadecylsilane): A C18 column is the workhorse of reversed-phase HPLC and an excellent starting point. Its non-polar nature provides good retention for a wide range of moderately polar to non-polar compounds based on hydrophobic interactions.[11][12]

    • Alternative Phases: If the isoxazole intermediates are highly polar or if peak shape is poor on a C18 column (often due to secondary interactions with residual silanols), alternative stationary phases should be considered.[13][14] Phenyl-Hexyl phases can offer different selectivity for aromatic compounds through π-π interactions.[12][14] Polar-embedded or polar-endcapped phases are designed to reduce interactions with basic compounds and are suitable for use in highly aqueous mobile phases.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents.[9][15] ACN is often preferred due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[9]

    • Aqueous Phase & pH Control: The pH of the mobile phase is a powerful tool for controlling retention and selectivity, especially for ionizable compounds like many isoxazole intermediates.[15][16] Using a buffer (e.g., phosphate, acetate) is essential to maintain a constant pH and ensure reproducibility.[15] A general rule is to set the pH at least 2 units away from the analyte's pKa. For weakly basic isoxazoles, an acidic mobile phase (e.g., pH 2.5-3.5 using formic acid or phosphoric acid) can ensure consistent protonation and good peak shape.[7]

  • Detector Selection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended. It not only allows for monitoring at the optimal wavelength for sensitivity but also provides spectral data across a range, which is invaluable for assessing peak purity and identifying co-eluting impurities.

Method Optimization

Once initial conditions providing some retention and separation are found, the method must be optimized to achieve the desired resolution and run time. This is often an iterative process.

  • Gradient vs. Isocratic Elution: For analyzing a sample with components of widely varying polarities (e.g., the main intermediate and various impurities), a gradient elution is typically necessary.[16] This involves changing the composition of the mobile phase during the run, usually by increasing the percentage of the organic solvent. An isocratic elution (constant mobile phase composition) is simpler and may be sufficient for less complex samples.

  • Temperature Control: A column oven should always be used to maintain a constant temperature.[8] Temperature affects mobile phase viscosity and the kinetics of mass transfer, thereby influencing retention time and peak shape. A typical starting point is 30-40°C.

The relationship between these parameters is key to successful optimization.

Method_Optimization Column Column Choice (e.g., C18) Gradient Adjust Gradient Slope & Time Column->Gradient MobilePhase Mobile Phase (ACN/Water, pH) MobilePhase->Gradient Detector Detector (PDA @ λmax) Resolution Resolution (Rs > 2) Gradient->Resolution RunTime Analysis Time Gradient->RunTime FlowRate Modify Flow Rate FlowRate->Resolution FlowRate->RunTime Temperature Change Temperature Temperature->Resolution pH Fine-tune pH pH->Resolution Tailing Tailing Factor (T ≈ 1) pH->Tailing

Caption: Iterative process of HPLC method optimization.

Part II: Experimental Protocol - A Step-by-Step Guide

This section provides a detailed protocol for a typical RP-HPLC method for an isoxazole intermediate.

Instrumentation and Materials
  • HPLC System: Quaternary pump, autosampler, column oven, and PDA/DAD detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or similar).

  • Chemicals: HPLC-grade Acetonitrile, HPLC-grade Methanol, Formic Acid (or Orthophosphoric Acid), and purified water (e.g., Milli-Q).

  • Standards: Reference standard of the isoxazole intermediate.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare 0.1% (v/v) Formic Acid in water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 ACN:Water).

  • Working Standard Solution (e.g., 100 µg/mL): Dilute 2.5 mL of the stock solution to 25 mL with the mobile phase.

  • Sample Solution: Prepare the sample at a similar concentration to the working standard solution using the same diluent.

Optimized HPLC Method Parameters

The following table presents a typical set of final method parameters.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min (10% B), 2-15 min (10-90% B), 15-17 min (90% B), 17-17.1 min (90-10% B), 17.1-22 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detector Wavelength 254 nm (or analyte-specific λmax)
Run Time 22 minutes
System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is a mandatory requirement by regulatory bodies like the FDA and is outlined in pharmacopeias such as the USP.[17][18] A series of injections (typically 5 or 6) of the working standard solution is performed.

SST ParameterAcceptance Criteria (Typical)Rationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry.[19]
Theoretical Plates (N) > 2000Measures column efficiency.[19]
Resolution (Rs) > 2.0 (between analyte and nearest peak)Measures the degree of separation between peaks.[18][19]
% RSD of Peak Area ≤ 2.0%Measures the precision of the injector and system.[17]
% RSD of Retention Time ≤ 1.0%Measures the precision of the pump and gradient formation.

Part III: Method Validation - Ensuring Trustworthiness and Reliability

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) is the global standard for this process.[20][21][22][23]

Validation_Workflow cluster_Validation ICH Q2(R1) Validation Parameters Specificity Specificity/ Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness End Method is Fit for Purpose Robustness->End Start Validated Method Objective Start->Specificity

Caption: Workflow for analytical method validation per ICH Q2(R1).

Validation Parameters and Protocols
  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

    • Protocol: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample spiked with known impurities. The analyte peak should be free from interference at its retention time. Peak purity analysis using a PDA detector is a powerful tool here.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Protocol: Prepare at least five concentrations of the reference standard across a specified range (e.g., 50% to 150% of the target concentration). Plot a graph of peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value.

    • Protocol: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%).

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

    • Protocol: Can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

    • Protocol: Introduce small changes to the method, such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase pH (±0.2 units).

    • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted.[24]

Troubleshooting

Even a well-developed method can encounter issues. Here are solutions to common problems.[8][25]

ProblemPotential Cause(s)Suggested Solution(s)
High Backpressure Column frit blockage, contaminated mobile phase, system blockage.Filter samples and mobile phases.[25] Reverse flush the column. Check system tubing for blockages.
Peak Tailing Secondary interactions (silanol activity), column overload, incorrect mobile phase pH.Adjust mobile phase pH.[8] Use a column designed for basic analytes. Reduce sample concentration.
Retention Time Drift Inadequate column equilibration, mobile phase composition change, temperature fluctuations, pump malfunction.Ensure sufficient equilibration time between runs.[13] Prepare fresh mobile phase. Use a column oven. Check pump performance.
Baseline Noise Contaminated mobile phase, detector lamp issue, air bubbles in the system.Use high-purity solvents.[6] Purge the system to remove bubbles. Check detector lamp energy.

Conclusion

This application note provides a comprehensive framework for the development and validation of an HPLC method for isoxazole intermediates. By combining a systematic approach to method development with a thorough validation protocol based on ICH guidelines, laboratories can ensure the generation of reliable, accurate, and reproducible data. This is essential for maintaining quality control and supporting the progression of new pharmaceutical candidates through the development lifecycle.

References

  • Labcompare.com. (2025). Troubleshooting Common HPLC Issues. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Mastelf. (2025). Troubleshooting Common HPLC Problems: Solutions for Better Results. [Link]

  • Universal Lab Blog. (2024). The 10 Most Common HPLC Problems and Solutions!. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]

  • ECA Academy. (2012). Significant Changes in HPLC System Suitability: New USP Provisions Planned. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]

  • Dr. Pramod Kr Pandey. (2024). How to decide System Suitability Test (SST) in HPLC: Best Practice. [Link]

  • Scribd. (n.d.). Revised USPSystem Suitability Parameters. [Link]

  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. [Link]

  • National Center for Biotechnology Information. (n.d.). Isoxazole. PubChem Compound Database. [Link]

  • Galaxie Blog. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • ResearchGate. (n.d.). The Physico‐Chemical Properties of Isoxazole and its Derivatives. [Link]

  • Regulatory Research and Medicine Evaluation. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. [Link]

  • Mastelf. (2024). Understanding the Stationary Phase in HPLC: A Friend's Guide. [Link]

  • Restek. (2019). Choosing Your LC Stationary Phase. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [Link]

  • Chrominfo. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]

  • LCGC International. (2015). Choosing the Right HPLC Stationary Phase. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • ijrpr. (n.d.). Stationary phases used in LC: A Detailed Review. [Link]

  • Hindawi. (n.d.). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. [Link]

  • ResearchGate. (2025). Optimization of the HPLC separation of aromatic groups in petroleum fractions. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]

  • ResearchGate. (2024). (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]

  • IJPPR. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. [Link]

  • World Journal of Pharmaceutical Research. (n.d.). A review of isoxazole biological activity and present synthetic techniques. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this complex isoxazole derivative. By providing in-depth troubleshooting advice and answers to frequently asked questions, we aim to empower you to optimize your reaction outcomes.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems that may arise during the multi-step synthesis of this compound. Each issue is analyzed from a mechanistic perspective to provide robust and scientifically grounded solutions.

Problem 1: Low Yield in the Formation of 2,6-Dichlorobenzaldehyde Oxime (Intermediate 1)

Question: My reaction of 2,6-dichlorobenzaldehyde with hydroxylamine hydrochloride results in a low yield of the desired oxime. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the initial oximation step are a frequent challenge and can often be traced back to several key factors related to reaction equilibrium and substrate stability.

Potential Causes & Solutions:

  • Incomplete Reaction/Unfavorable Equilibrium: The formation of an oxime is a reversible condensation reaction. To drive the equilibrium towards the product, it's crucial to effectively remove the water formed during the reaction or use an appropriate base to neutralize the HCl generated from hydroxylamine hydrochloride.

    • Solution A (Base Selection): Instead of strong bases that can promote side reactions, consider using a milder base like sodium carbonate or pyridine.[1] These bases are sufficient to neutralize the acid without causing degradation of the starting material or product.

    • Solution B (Reaction Conditions): Ensure the reaction is stirred efficiently at room temperature for a sufficient duration.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point of maximum conversion.

  • Side Reactions: 2,6-Dichlorobenzaldehyde can be susceptible to oxidation or other side reactions under harsh conditions.

    • Solution: Employing milder reaction conditions, such as conducting the reaction at room temperature, can minimize the formation of byproducts.[1] Using anhydrous methanol as a solvent can also be beneficial.[1]

  • Purity of Starting Materials: Impurities in the 2,6-dichlorobenzaldehyde or hydroxylamine hydrochloride can interfere with the reaction.

    • Solution: Ensure the use of high-purity starting materials. If necessary, recrystallize the 2,6-dichlorobenzaldehyde before use.

Optimized Protocol for 2,6-Dichlorobenzaldehyde Oxime Synthesis:
ParameterRecommendationRationale
Solvent Anhydrous MethanolProvides good solubility for reactants and is relatively inert.[1]
Base Sodium CarbonateEffectively neutralizes HCl without promoting side reactions.[1]
Temperature Room TemperatureMinimizes degradation and byproduct formation.[1]
Reaction Time 3 hours (monitor by TLC)Allows for completion of the reaction without extended exposure to reaction conditions.[1]
Problem 2: Inefficient [3+2] Cycloaddition and Furoxan Dimer Formation

Question: During the 1,3-dipolar cycloaddition of the nitrile oxide (generated in situ from the oxime) with cyclopropylacetylene, I'm observing low yields of the desired isoxazole and the formation of a significant amount of furoxan dimer. How can I suppress this side reaction and improve the yield of my target molecule?

Answer:

The dimerization of the in situ generated nitrile oxide to form a furoxan is a common and often dominant side reaction in 1,3-dipolar cycloadditions.[2] The key to a successful cycloaddition is to favor the intermolecular reaction with the dipolarophile (cyclopropylacetylene) over the dimerization of the dipole.

Causality and Strategic Solutions:

  • Rate of Nitrile Oxide Generation vs. Consumption: If the nitrile oxide is generated faster than it reacts with the alkyne, its concentration in the reaction mixture increases, favoring the second-order dimerization process.

    • Solution A (Slow Addition): Add the chlorinating agent (e.g., N-chlorosuccinimide, NCS) or the base (e.g., triethylamine) portion-wise or via a syringe pump to the mixture of the oxime and cyclopropylacetylene.[2] This maintains a low steady-state concentration of the highly reactive nitrile oxide intermediate.

    • Solution B (Stoichiometry): Using a slight excess of the cyclopropylacetylene can help to "trap" the nitrile oxide as it is formed, pushing the reaction towards the desired cycloaddition.[2]

  • Reaction Temperature: Higher temperatures can sometimes accelerate the rate of dimerization more than the cycloaddition.[2]

    • Solution: Conduct the reaction at a controlled temperature, often at or below room temperature (e.g., 20°C).[3]

Workflow for Minimizing Furoxan Formation:

G cluster_0 Reaction Setup cluster_1 Nitrile Oxide Generation & Cycloaddition cluster_2 Outcome Setup Combine 2,6-dichlorobenzaldehyde oxime and excess cyclopropylacetylene in DMF SlowAdd Slowly add N-chlorosuccinimide (NCS) to the reaction mixture at 20°C Setup->SlowAdd Stir Stir for 1 hour SlowAdd->Stir BaseAdd Add triethylamine and stir Stir->BaseAdd Desired Favored Pathway: Formation of 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole BaseAdd->Desired Side Suppressed Pathway: Furoxan Dimerization BaseAdd->Side

Caption: Workflow to minimize furoxan formation.

Problem 3: Low Yield or Failure in the Final Reduction Step

Question: I am struggling with the reduction of the 4-formyl-isoxazole intermediate to this compound. My yields are consistently low. What could be the issue?

Answer:

The reduction of the aldehyde to the primary alcohol is the final step and can be problematic if the reducing agent or reaction conditions are not optimal.

Potential Causes & Solutions:

  • Choice of Reducing Agent: A strong reducing agent like lithium aluminum hydride (LiAlH₄) can potentially open the isoxazole ring.[4] A milder reducing agent is often preferred.

    • Solution: Diisobutylaluminium hydride (DIBAL-H) is an effective and selective reducing agent for this transformation.[3] It is known to reduce esters and aldehydes to alcohols without affecting the isoxazole ring, especially at low temperatures.

  • Reaction Temperature: The reaction temperature is critical for controlling the selectivity of the reduction.

    • Solution: The reduction should be carried out at a low temperature, typically starting at 0°C and then allowing the reaction to slowly warm to room temperature.[3] This helps to prevent over-reduction and potential ring-opening.

  • Work-up Procedure: The quenching and work-up of aluminum-based reductions can be challenging and may lead to product loss if not performed correctly.

    • Solution: A careful Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is often effective for quenching DIBAL-H reactions and precipitating aluminum salts, which can then be easily filtered off.

Key Parameters for the Reduction Step:
ParameterRecommendationRationale
Reducing Agent Diisobutylaluminium hydride (DIBAL-H)Provides selective reduction of the aldehyde without isoxazole ring cleavage.[3]
Solvent Anhydrous Tetrahydrofuran (THF)A common aprotic solvent for DIBAL-H reductions.[3]
Temperature 0°C to 20°CControls the reactivity of DIBAL-H and minimizes side reactions.[3]
Atmosphere Inert (e.g., Argon or Nitrogen)DIBAL-H is pyrophoric and reacts with atmospheric moisture.[3]

II. Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to the isoxazole core of this molecule?

A1: The most common and versatile method for constructing the 3,5-disubstituted isoxazole ring system is the [3+2] cycloaddition (1,3-dipolar cycloaddition) of a nitrile oxide with an alkyne.[5][6] In this specific synthesis, the nitrile oxide is generated in situ from 2,6-dichlorobenzaldehyde oxime, which then reacts with cyclopropylacetylene.[3]

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Reaction cluster_3 Product Oxime 2,6-Dichlorobenzaldehyde Oxime NitrileOxide 2,6-Dichlorophenyl Nitrile Oxide (in situ) Oxime->NitrileOxide  NCS, Base Alkyne Cyclopropylacetylene Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition NitrileOxide->Cycloaddition Isoxazole 5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole Cycloaddition->Isoxazole

Caption: General scheme for the [3+2] cycloaddition.

Q2: How critical are solvent and temperature choices throughout the synthesis?

A2: Solvent and temperature are paramount for controlling reaction kinetics, solubility, and the regioselectivity of the cycloaddition.[2] For the oximation step, methanol is suitable.[1] For the cycloaddition, a polar aprotic solvent like N,N-dimethylformamide (DMF) is often used to facilitate the formation of the hydroximoyl chloride intermediate and the subsequent elimination to the nitrile oxide.[3] The final reduction step requires an anhydrous aprotic solvent like THF to prevent quenching of the reactive DIBAL-H.[3] Temperature control is crucial in each step to minimize side reactions, such as furoxan formation during cycloaddition and ring opening during reduction.[2][3]

Q3: What are the key safety considerations for this synthesis?

A3: Several safety precautions must be taken:

  • Hydroxylamine: Can be explosive and should be handled with care.[7]

  • N-Chlorosuccinimide (NCS): A strong oxidizing agent and irritant.

  • Diisobutylaluminium Hydride (DIBAL-H): Pyrophoric and reacts violently with water. It must be handled under an inert atmosphere.[3]

  • Solvents: DMF, THF, and methanol are flammable and have associated toxicities. All manipulations should be performed in a well-ventilated fume hood.

Q4: How can I purify the final product, this compound?

A4: The final product is a solid and is typically purified by column chromatography on silica gel, followed by recrystallization. A common eluent system for chromatography would be a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes, can provide the final product in high purity.

III. References

  • Benchchem. Technical Support Center: Isoxazole Synthesis Optimization. Available from:

  • ECHEMI. Benzaldehyde, 2,6-dichloro-, oxime Use and Manufacturing. Available from:

  • National Center for Biotechnology Information. 2,6-Dichlorobenzaldehyde oxime. PubChem. Available from:

  • Loiseau F, Beauchemin AM. Organic Syntheses Procedure. Available from:

  • ResearchGate. Synthesis of 2,6‐dichlorobenzaldehyde oxime. Available from:

  • ResearchGate. Synthesis of (E)-2,6-Dichlorobenzaldehyde oxime. Available from:

  • National Institutes of Health. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Available from:

  • ResearchGate. Challenges associated with isoxazole directed C−H activation. Available from:

  • Organic Chemistry Portal. Isoxazole synthesis. Available from:

  • National Center for Biotechnology Information. The synthetic and therapeutic expedition of isoxazole and its analogs. PubChem. Available from:

  • National Center for Biotechnology Information. This compound. PubChem. Available from:

  • ChemicalBook. 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole. Available from:

  • Guidechem. This compound. Available from:

  • National Center for Biotechnology Information. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. PubChem. Available from:

  • ElectronicsAndBooks. Solid-phase synthesis of 3-hydroxymethyl isoxazoles via resin bound nitrile oxides. Available from:

  • Parchem. This compound. Available from:

  • Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Available from:

  • Figshare. Discovery of 6‑(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl‑1H‑indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Available from:

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Available from:

Sources

Technical Support Center: Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for isoxazole synthesis. This guide is structured to provide direct, actionable solutions to common side reactions and challenges encountered during the formation of the isoxazole ring, a critical scaffold in medicinal chemistry. As Senior Application Scientists, we have designed this resource to move beyond simple protocols, explaining the causality behind experimental choices to empower you to troubleshoot effectively and innovate in your work.

Troubleshooting Guide: Common Side Reactions

This section addresses specific, frequently encountered problems in a question-and-answer format. Each entry details the mechanistic origin of the side reaction and provides field-proven strategies for mitigation.

Issue 1: Formation of Regioisomeric Mixtures in [3+2] Cycloadditions

Question: "My 1,3-dipolar cycloaddition between a nitrile oxide and an unsymmetrical alkyne is producing a mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I control the regioselectivity?"

Root Cause Analysis: The formation of two regioisomers arises from the two possible orientations of the nitrile oxide dipole relative to the alkyne dipolarophile during the cycloaddition. The selectivity is governed by a delicate balance of steric and electronic factors, specifically the frontier molecular orbital (FMO) interactions.[1]

  • Electronic Control: The reaction is often controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regiochemistry is determined by the orientation that maximizes the overlap of the orbitals with the largest coefficients.

  • Steric Control: Bulky substituents on either the nitrile oxide or the alkyne will sterically hinder one approach, favoring the formation of the less crowded regioisomer.[1]

Troubleshooting & Preventative Measures:

  • Modulate Electronics: The most effective way to control regioselectivity is to use an alkyne with a strong electronic bias.

    • Electron-Withdrawing Groups (EWGs) on the alkyne (e.g., esters, ketones) tend to favor the formation of the 5-substituted isoxazole.

    • Electron-Donating Groups (EDGs) on the alkyne (e.g., ethers, amines) often favor the 4-substituted isomer.[2]

  • Leverage Steric Hindrance: Introduce a bulky substituent on one of the reacting partners to physically block one reaction trajectory. This is often more predictable than purely electronic control.

  • Catalyst Control: For certain cycloadditions, particularly with terminal alkynes, copper(I) catalysts can significantly improve regioselectivity, almost exclusively yielding the 3,5-disubstituted product.[3][4]

dot graph TD { rankdir=TB; node [shape=box, style="filled", margin=0.2, fontname="Arial"]; edge [fontname="Arial"];

} caption { label="FMO control of regioselectivity in cycloadditions."; fontname="Arial"; fontsize=10; } Caption: FMO control of regioselectivity in cycloadditions.

Data Summary: Effect of Alkyne Substituent on Regioselectivity

Alkyne Substituent (R)TypePredominant IsomerTypical Ratio (3,5 : 3,4)
-COOEtEWG3,5-disubstituted>95 : 5
-C(O)REWG3,5-disubstituted>90 : 10
-PhArylMixture~60 : 40 to 40 : 60
-OR'EDG3,4-disubstituted<10 : >90
Issue 2: Furoxan Formation from Nitrile Oxide Dimerization

Question: "My reaction is sluggish, and I'm isolating a significant amount of a furoxan (1,2,5-oxadiazole-2-oxide) byproduct. What is causing this and how can I stop it?"

Root Cause Analysis: Nitrile oxides are high-energy, reactive intermediates. In the absence of a reactive dipolarophile (your alkyne or alkene), they can undergo a self-condensation or dimerization reaction.[5][6] This is a stepwise process that proceeds through a dinitrosoalkene intermediate to form the highly stable furoxan ring system.[6] This side reaction is especially prevalent when the nitrile oxide is generated faster than it is consumed by the dipolarophile.

dot graph TD { rankdir=TB; node [shape=box, style="filled", margin=0.2, fontname="Arial"]; edge [fontname="Arial"];

} caption { label="Competition between cycloaddition and dimerization."; fontname="Arial"; fontsize=10; } Caption: Competition between cycloaddition and dimerization.

Troubleshooting & Preventative Measures:

  • In Situ Generation: The most robust solution is to generate the nitrile oxide in situ in the presence of the alkyne. This ensures the concentration of free nitrile oxide remains low at all times, kinetically favoring the bimolecular cycloaddition over dimerization.[5][7]

  • Slow Addition: If using a pre-formed hydroximoyl chloride and base, add the base (e.g., triethylamine) dropwise to the solution containing the alkyne and the chloride precursor. This maintains a low steady-state concentration of the nitrile oxide.

  • Optimize Generation Method: The choice of nitrile oxide precursor and generation method is critical.

    • Dehydrohalogenation: The classic method using a hydroximoyl chloride and a non-nucleophilic base like Et3N is common. Ensure the base is added slowly.

    • Oxidation of Aldoximes: Using oxidants like N-chlorosuccinimide (NCS) or Oxone® can be very effective and mild.[4]

Protocol: In Situ Nitrile Oxide Generation and Cycloaddition

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add the aldoxime (1.0 eq) and the alkyne (1.1 eq) in a suitable solvent (e.g., DCM, THF, or Ethyl Acetate).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution or suspension of the oxidant (e.g., NCS in DCM or Oxone® in H2O if using a biphasic system) dropwise over 1-2 hours with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction, perform an aqueous workup to remove salts, dry the organic layer, and purify by column chromatography.

Issue 3: Incomplete Cyclization in Reactions of 1,3-Dicarbonyls with Hydroxylamine

Question: "I am reacting a 1,3-diketone with hydroxylamine, but I'm isolating the intermediate monoxime or a 5-hydroxyisoxazoline instead of the final isoxazole. How do I drive the reaction to completion?"

Root Cause Analysis: This is a classic condensation-cyclization reaction. The initial step is the formation of a monoxime at one of the carbonyls.[8][9] The subsequent intramolecular cyclization, where the oxime hydroxyl attacks the second carbonyl, can be slow and is often reversible.[9] The final step is a dehydration to form the aromatic isoxazole ring. The equilibrium can favor the open-chain or partially cyclized intermediate if the conditions are not optimized to favor dehydration.[9]

Troubleshooting & Preventative Measures:

  • pH Control: The reaction is highly pH-dependent.

    • Acidic Conditions: Strongly acidic conditions (e.g., refluxing in acetic acid or with a catalytic amount of H2SO4) favor the dehydration of the 5-hydroxyisoxazoline intermediate, driving the reaction towards the aromatic product.[10]

    • Basic/Neutral Conditions: Neutral or basic conditions may lead to the isolation of the intermediate or other side products.[10]

  • Temperature and Reaction Time: Heating is almost always required to promote the final dehydration step. Refluxing in a suitable solvent (e.g., ethanol, acetic acid) is common. If the reaction stalls, increasing the temperature or extending the reaction time may be necessary.

  • Water Removal: The final step is a dehydration. Using a Dean-Stark apparatus to azeotropically remove water can effectively drive the equilibrium toward the isoxazole product.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="filled", margin=0.2, fontname="Arial"]; edge [fontname="Arial"];

} caption { label="Reaction pathway from 1,3-diketone to isoxazole."; fontname="Arial"; fontsize=10; } Caption: Reaction pathway from 1,3-diketone to isoxazole.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques for identifying isoxazole regioisomers? A: A combination of techniques is essential for unambiguous identification.

  • NMR Spectroscopy: This is the most powerful tool. 2D NMR experiments like HMBC and NOESY are crucial. HMBC correlations can establish long-range connectivity between protons and carbons, helping to piece together the substitution pattern. NOESY can show through-space correlations between substituents on the ring, confirming their relative positions.[11][12][13]

  • Mass Spectrometry (MS): While MS will confirm the molecular weight, the fragmentation patterns of regioisomers can be very similar. It is not reliable as a standalone technique for isomer differentiation but can support NMR data.[12][13]

  • X-ray Crystallography: If you can grow a suitable crystal, this provides definitive, unambiguous structural proof.[12][13]

Q2: Can I synthesize isoxazoles under "green" or environmentally friendly conditions? A: Yes, significant progress has been made in green isoxazole synthesis. Many modern protocols focus on using water as a solvent, employing microwave irradiation to reduce reaction times, or using ultrasound to promote the reaction under mild conditions.[3][14][15] For example, the [3+2] cycloaddition of nitrile oxides with β-ketoesters can be performed efficiently in water under mild basic conditions at room temperature.[3][15]

Q3: My starting material is a β-ketoester instead of a 1,3-diketone. Will it still react with hydroxylamine to form an isoxazole? A: Yes, β-ketoesters react readily with hydroxylamine. However, the reaction often leads to the formation of an isoxazol-5-one ring system rather than a simple isoxazole, as the ester group is less prone to elimination than the ketone in a 1,3-diketone. The specific product depends heavily on the reaction conditions, especially pH.[10]

References

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34225-34246. [Link]

  • Yadav, P., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Shaikh, A., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]

  • Kumar, R., et al. (2023). A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. ChemistrySelect. [Link]

  • Wang, J., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. [Link]

  • Khan, I., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Arabian Journal of Chemistry. [Link]

  • Lin, B., et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry. [Link]

  • Parr, M. K., et al. (2009). Identification of steroid isoxazole isomers marketed as designer supplement. Steroids. [Link]

  • He, W., et al. (2003). Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study. Journal of the American Chemical Society. [Link]

  • ResearchGate. (N.D.). Suggested reaction mechanism of the asymmetric Michael addition/cyclization cascade. ResearchGate. [Link]

  • Ramalho, T. C., et al. (2020). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society. [Link]

  • Parr, M. K., et al. (2009). Identification of steroid isoxazole isomers marketed as designer supplement. Steroids. [Link]

  • Organic Chemistry. (2019). synthesis of isoxazoles. YouTube. [Link]

  • Yang, S., et al. (2018). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2022). Generation of azaarene nitrile oxides from methyl azaarenes and t-BuONO enabling the synthesis of furoxans and 1,2,4-oxadiazoles. Organic Chemistry Frontiers. [Link]

  • Maeda, Y., et al. (2023). Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. Chemical and Pharmaceutical Bulletin. [Link]

  • Young, D. G. J., & Zeng, D. (2004). REGIOSELECTIVITY OF INTRAMOLECULAR NITRILE OXIDE–ALLENE CYCLOADDITIONS. HETEROCYCLES. [Link]

  • Organic Chemistry. (2019). cycloadditions with nitrile oxides. YouTube. [Link]

  • ResearchGate. (N.D.). Optimization of the reaction conditions for generation of nitrile oxide. ResearchGate. [Link]

  • Chate, P., et al. (2024). Construction of Isoxazole ring: An Overview. Nanotheranostics. [Link]

  • ResearchGate. (N.D.). Proposed mechanism for the dimerization of nitrile oxides to furoxans. ResearchGate. [Link]

  • Yang, S., et al. (2018). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (N.D.). Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters. [Link]

  • Reddit. (2020). Isoxazole Derivatives. r/Chempros. [Link]

  • ResearchGate. (N.D.). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. [Link]

  • Zhai, Q., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry. [Link]

  • Rosa, G., et al. (2008). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Mini-Reviews in Organic Chemistry. [Link]

  • Singh, R., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. [Link]

Sources

Technical Support Center: Synthesis of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you enhance the yield and purity of your synthesis. The information is structured to address challenges at critical stages of the reaction sequence.

Section 1: Understanding the Core Synthesis Pathway

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yields. The general pathway involves the formation of the core isoxazole ring, followed by the introduction and modification of the C4 substituent to yield the final methanol product. A common and effective strategy is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, followed by reduction of a C4-functional group.

Synthesis_Pathway cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: C4-Methanol Formation A 2,6-Dichlorobenzaldehyde Oxime B In situ generated 2,6-Dichlorophenyl Nitrile Oxide A->B Oxidation/Halogenation + Base D 4-Functionalized Isoxazole Precursor (e.g., Ester or Halide) B->D 1,3-Dipolar Cycloaddition C Cyclopropyl-alkyne derivative C->D E (5-Cyclopropyl-3-(2,6-dichlorophenyl) isoxazol-4-yl)methanol (Final Product) D->E Reduction

Caption: General synthetic pathway to the target compound.

Section 2: Troubleshooting and FAQs by Synthesis Stage

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

Stage 1: Isoxazole Ring Formation (1,3-Dipolar Cycloaddition)

The formation of the 3,5-disubstituted isoxazole core is the foundational step. The most versatile method is the 1,3-dipolar cycloaddition between an in situ generated nitrile oxide and an alkyne dipolarophile.[1]

Q1: My cycloaddition reaction is giving a very low yield. What are the primary causes?

A1: Low yields in 1,3-dipolar cycloadditions are frequently traced back to three main issues:

  • Inefficient Nitrile Oxide Generation: The conversion of the aldoxime precursor to the reactive nitrile oxide dipole can be incomplete. This may be due to an inappropriate choice of base or oxidant, or poor quality of the starting aldoxime.[1]

  • Nitrile Oxide Dimerization: The most significant side reaction is the rapid dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[1] This process is often faster than the desired cycloaddition, especially at higher concentrations of the nitrile oxide or elevated temperatures.

  • Reactant Instability: The starting materials, particularly the nitrile oxide, can be unstable under the reaction conditions, leading to decomposition.

Q2: How can I minimize the formation of the furoxan dimer byproduct?

A2: Minimizing dimerization is crucial for maximizing the yield of the desired isoxazole. The key is to keep the instantaneous concentration of the free nitrile oxide low.

  • Slow Addition: Instead of adding all reagents at once, add the nitrile oxide precursor (e.g., the corresponding hydroximoyl chloride) or the base slowly to the reaction mixture containing the alkyne. This ensures the generated nitrile oxide reacts with the alkyne before it can dimerize.[1]

  • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the alkyne dipolarophile relative to the nitrile oxide precursor. This increases the probability of a successful cycloaddition over dimerization.[1]

  • Temperature Management: Optimize the reaction temperature. While higher temperatures can increase the rate of cycloaddition, they often accelerate the dimerization reaction even more. Conduct temperature screening experiments, starting from room temperature.[1]

Q3: What are the recommended reagents for generating the 2,6-dichlorophenyl nitrile oxide in situ?

A3: A common and effective method is the dehydrohalogenation of a hydroximoyl chloride. The overall process is:

  • Oxime Formation: React 2,6-dichlorobenzaldehyde with hydroxylamine hydrochloride in a suitable solvent like ethanol/water with a base (e.g., NaOH).[2]

  • Chlorination: Convert the resulting 2,6-dichlorobenzaldehyde oxime to the corresponding hydroximoyl chloride using a chlorinating agent like N-chlorosuccinimide (NCS) in a solvent such as DMF.[2][3]

  • In situ Generation & Cycloaddition: The hydroximoyl chloride is then treated with a non-nucleophilic base, such as triethylamine (Et3N), in the presence of the cyclopropyl alkyne to generate the nitrile oxide, which is immediately trapped in the cycloaddition.[2]

Stage 2: Formation of the C4-Methanol Group

The target molecule has a hydroxymethyl group (-CH₂OH) at the C4 position. This is typically installed by reducing a precursor containing a C4-carbonyl (ester, aldehyde) or by displacing a C4-halomethyl group. A common precursor is 4-(chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole.[2] The reduction of this or a related ester is a key final step.

Q4: I am trying to reduce a C4-ester on the isoxazole ring to the C4-methanol. Which reducing agent is best?

A4: The choice of reducing agent is critical to avoid unwanted reactions with the isoxazole ring, which can be susceptible to cleavage under harsh reductive conditions.

Reducing AgentSuitability for Isoxazole C4-Ester ReductionKey Considerations
Diisobutylaluminium Hydride (DIBAL-H) Excellent Highly effective for reducing esters to alcohols at low temperatures (-78 °C to 0 °C). Its bulkiness and Lewis acidic nature often prevent side reactions with the isoxazole N-O bond. A common choice for this specific transformation.[2]
Lithium Aluminium Hydride (LiAlH₄) Good, with caution A powerful reducing agent that works well but can potentially cleave the isoxazole ring if conditions are not carefully controlled (e.g., excess reagent, elevated temperature).[2] Reactions should be run at low temperatures (e.g., 0 °C).
Sodium Borohydride (NaBH₄) Generally too weak Typically not reactive enough to reduce esters to alcohols under standard conditions. It is more suitable for reducing aldehydes or ketones.

Q5: My reduction reaction is incomplete or shows byproducts. How can I optimize it?

A5: Incomplete reduction or byproduct formation often stems from issues with stoichiometry, temperature, or workup.

  • Temperature Control: This is the most critical parameter. For reductions with DIBAL-H or LiAlH₄, maintain cryogenic temperatures (e.g., -78 °C or 0 °C) during the addition of the reducing agent to prevent over-reduction or ring cleavage.[2][4]

  • Stoichiometry: Use a carefully measured excess of the reducing agent (typically 2-3 equivalents for an ester to alcohol reduction with a hydride reagent) to ensure the reaction goes to completion. Titrate your Grignard or hydride solution if its concentration is uncertain.

  • Aqueous Workup: The workup procedure is critical. Quench the reaction slowly at low temperature by adding a reagent like a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl. This hydrolyzes the aluminum or lithium alkoxide intermediate to release the alcohol product and helps precipitate metal salts for easier filtration.[4]

Section 3: Optimized Experimental Protocols

The following protocols are provided as a starting point. Researchers should optimize conditions based on their specific equipment and reagent quality.

Protocol 1: Synthesis of 4-(chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole (Precursor)

This protocol is a synthesized example based on common isoxazole synthesis methodologies.[2]

  • Step 1A (Oxime Formation): To a solution of 2,6-dichlorobenzaldehyde (1.0 eq) in ethanol/water (4:1), add hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq). Stir the mixture at 90 °C for 24 hours. Monitor by TLC. After completion, cool the mixture and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Step 1B (Chlorination): Dissolve the crude oxime from Step 1A in N,N-dimethylformamide (DMF). Cool to 0 °C and add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Step 1C (Cycloaddition): To the reaction mixture from Step 1B, add 3-cyclopropyl-1-propyne (or a suitable precursor) (1.2 eq). Cool to 0 °C and slowly add triethylamine (1.5 eq). Stir the reaction at room temperature for 16 hours. Monitor by TLC. Upon completion, pour the mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to yield the isoxazole precursor.

Protocol 2: Reduction to this compound

This protocol is based on the likely reduction of a C4-functionalized precursor.[2]

  • Reaction Setup: Dissolve the 4-functionalized isoxazole precursor (e.g., the 4-formyl or 4-ester derivative) (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes) (2.5 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction back to -78 °C. Slowly and carefully quench the reaction by the dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Workup: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the pure this compound.

Section 4: Process Visualization

Visual tools can aid in decision-making during synthesis optimization.

Troubleshooting_Tree Start Problem: Low Yield of Final Product Step1 Check Stage: Isoxazole Formation Reduction Step Start->Step1 Cause1A Cause: Nitrile Oxide Dimerization Solution: Slow addition of base/precursor Step1:f0->Cause1A Cause1B Cause: Poor Reactant Quality Solution: Purify starting materials (oxime, alkyne) Step1:f0->Cause1B Cause2A Cause: Incomplete Reduction Solution: Increase equivalents of reducing agent; Verify reagent titer Step1:f1->Cause2A Cause2B Cause: Isoxazole Ring Cleavage Solution: Lower reaction temperature (-78°C); Use milder reagent (DIBAL-H) Step1:f1->Cause2B Optimization_Workflow A Establish Baseline (Initial Protocol & Yield) B Identify Key Variables (Temp, Solvent, Base, Time) A->B Analyze C Design Experiments (e.g., One-Factor-at-a-Time) B->C Plan D Execute & Analyze (TLC, LCMS, NMR) C->D Test E Implement Optimal Conditions D->E Evaluate E->A Iterate for Further Improvement

Caption: A workflow for systematic yield optimization.

References

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances.
  • Technical Support Center: Isoxazole Synthesis Optimiz
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI.
  • Challenges associated with isoxazole directed C−H activation. (n.d.).
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central.
  • Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. (2024). Impactfactor.
  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). CDN.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (n.d.). PMC - NIH.
  • Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxyl
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction. (2022). Journal of the Turkish Chemical Society, Section A: Chemistry.
  • 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole product page. (n.d.). Georganics.
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradi
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. (n.d.). ChemRxiv.
  • Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. (2015). Figshare.
  • Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. (2024). Biological and Molecular Chemistry.

Sources

Technical Support Center: Optimization of Reaction Conditions for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of isoxazole synthesis. Drawing from established literature and extensive field experience, this resource aims to empower you to optimize your reaction conditions, overcome common hurdles, and achieve higher yields and purity in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here, we address some of the foundational questions regarding the synthesis of isoxazoles.

Q1: What are the most common and versatile methods for synthesizing the isoxazole ring?

A1: The two primary and most versatile methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1][2] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1]

Q2: How do solvent and temperature critically impact the yield and regioselectivity of isoxazole synthesis?

A2: Solvent and temperature are pivotal parameters that can significantly dictate the outcome of a reaction. The choice of solvent affects the solubility of reactants and the reaction rate.[1] In 1,3-dipolar cycloadditions, the solvent can also influence the regioselectivity of the addition.[1][3] Temperature optimization is crucial for managing reaction kinetics; excessively high temperatures can lead to the formation of side products and decomposition, while temperatures that are too low may result in slow or incomplete reactions.[1][4]

Q3: My 1,3-dipolar cycloaddition reaction is resulting in low yields. What are the likely causes and how can I address them?

A3: Low yields in 1,3-dipolar cycloadditions often stem from the rapid dimerization of the in situ generated nitrile oxide to form furoxans.[1] To minimize this side reaction, it is often beneficial to use a slight excess of the nitrile oxide precursor. The choice of base and solvent for generating the nitrile oxide is also critical. Additionally, the reaction temperature should be carefully optimized, as higher temperatures can sometimes favor the undesired dimerization over the intended cycloaddition.[1]

Q4: I'm observing the formation of isomeric products in my reaction. How can I enhance the regioselectivity?

A4: The formation of isomers is a frequent challenge, especially in 1,3-dipolar cycloaddition reactions.[1] Regioselectivity is governed by both electronic and steric factors of the dipole and the dipolarophile. The choice of solvent can also play a significant role; in some instances, employing more polar or fluorinated solvents has been shown to improve regioselectivity.[1] Experimenting with different catalysts, such as copper(I), can also help direct the reaction toward a specific regioisomer.[1]

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter during your isoxazole synthesis experiments.

Problem 1: Low or No Product Yield

Low or non-existent yield is a common frustration in organic synthesis. The following table outlines potential causes and actionable troubleshooting steps.

Possible Cause Troubleshooting Steps
Inefficient Nitrile Oxide Generation (for 1,3-dipolar cycloaddition) - Ensure the base used (e.g., triethylamine, N,N-diisopropylethylamine) is appropriate for your substrate and reaction conditions.[1] - Verify the purity and integrity of your nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride).
Poor Reactant Solubility - Select a solvent in which all reactants are fully soluble at the reaction temperature. Common choices include acetonitrile, DMF, and DMSO.[1]
Suboptimal Reaction Temperature - Systematically screen a range of temperatures. For some reactions, a moderate increase in temperature (e.g., from 60°C to 80°C) can improve yields, while further increases might be detrimental.[1][5]
Reactant Decomposition - If your starting materials are sensitive, consider employing milder reaction conditions, such as lower temperatures or a less aggressive base or catalyst.
Catalyst Inactivity - For catalyzed reactions, confirm that the catalyst is active and used at the correct loading. Pre-activation may be necessary in some cases.
Problem 2: Formation of Multiple Products (Poor Selectivity)

The formation of multiple products, including regioisomers and byproducts, can complicate purification and reduce the yield of the desired isoxazole.

Possible Cause Troubleshooting Steps
Lack of Regiocontrol in Cycloaddition - Modify the electronic properties of your dipolarophile or nitrile oxide. - Experiment with different solvents, as polarity can influence regioselectivity.[1] - Introduce a catalyst (e.g., Cu(I)) known to direct the regioselectivity of the cycloaddition.[6]
Dimerization of Nitrile Oxide - Adjust the stoichiometry to use a slight excess of the alkyne dipolarophile.[7] - Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration and disfavor dimerization.[1]
Side Reactions of Starting Materials - Protect sensitive functional groups on your starting materials that may not be compatible with the reaction conditions. - Ensure the purity of your starting materials to eliminate impurities that could lead to side reactions.[1]
Problem 3: Difficult Purification of the Final Product

Even with a successful reaction, isolating the pure isoxazole can be challenging, especially with polar compounds.

Possible Cause Troubleshooting Steps
Streaking on Silica Gel Column - For basic compounds, add a small amount of a base like triethylamine or ammonium hydroxide (0.1-2%) to the mobile phase to reduce tailing.[8] - For acidic compounds, add a small amount of acetic acid or formic acid to the mobile phase.[8]
High Polarity of the Product - Consider using reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient.[8] - For highly water-soluble compounds, try "salting out" during aqueous workup by saturating the aqueous layer with NaCl to decrease the polarity of the aqueous phase and improve extraction into an organic solvent.[8]
Persistent Impurities - If column chromatography is ineffective, consider recrystallization from a suitable solvent system. - For stubborn impurities, derivatization of the product to alter its polarity for easier separation, followed by deprotection, might be a viable, albeit more complex, strategy.

Experimental Protocols & Workflows

To provide a practical context, here are a general experimental protocol and visual workflows for isoxazole synthesis.

General Experimental Protocol: Synthesis of 5-Arylisoxazoles via Condensation

This protocol is adapted from a procedure utilizing an aqueous medium, highlighting a greener approach to isoxazole synthesis.

Materials:

  • 3-(Dimethylamino)-1-arylprop-2-en-1-one (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Water (5 mL)

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and stir bar

  • Suction filtration apparatus

Procedure:

  • In a round-bottom flask, combine 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL).[1]

  • Stir the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by suction filtration to yield the pure 5-arylisoxazole.[1]

Visual Workflows

The following diagrams, generated using DOT language, illustrate key workflows in isoxazole synthesis and troubleshooting.

G cluster_0 General Workflow for 1,3-Dipolar Cycloaddition Start Dissolve Alkyne and Nitrile Oxide Precursor in Solvent Add_Base Add Base to Generate Nitrile Oxide in situ Start->Add_Base Heat Heat to Optimal Temperature Add_Base->Heat Monitor Monitor Reaction by TLC/LC-MS Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Pure Isoxazole Purify->Characterize

Caption: General workflow for 1,3-dipolar cycloaddition.

Caption: Troubleshooting logic for low reaction yield.

References

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34235-34261. [Link]

  • Mishra, N. N., Munde, C., & Bhavya, V. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molbank, 2024(1), M1803. [Link]

  • Chate, P., Tupare, S., & Shingate, B. (2024). Construction of Isoxazole ring: An Overview. Biointerface Research in Applied Chemistry, 14(3), 255. [Link]

  • ResearchGate. (n.d.). 93 questions with answers in ISOXAZOLES | Science topic. Retrieved from [Link]

  • Gawande, P. S., et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 27(19), 6529. [Link]

  • Ghevade, S. P., et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 27(19), 6529. [Link]

  • Kus, C., et al. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Heliyon, 7(8), e07734. [Link]

  • YouTube. (2019, January 19). synthesis of isoxazoles. Retrieved from [Link]

  • Wang, Y.-F., et al. (2017). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules, 22(7), 1083. [Link]

  • Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]

  • Li, Y., et al. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Letters, 24(17), 3215–3219. [Link]

  • Kumar, A. K., et al. (2015). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Letters in Drug Design & Discovery, 12(7), 551-559. [Link]

  • De Nino, A., et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts, 10(7), 789. [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]

  • Martinez, A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(12), 7335-7343. [Link]

  • Reddit. (2024, May 16). Purification Troubleshooting. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of the LY2562175 (Adavosertib) Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of the precursor to LY2562175 (Adavosertib). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation during this critical synthesis. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate common side reactions, thereby improving yield, purity, and process consistency.

Frequently Asked Questions (FAQs)

Q1: What is the key reaction for the synthesis of the LY2562175 (Adavosertib) precursor discussed in this guide?

A1: The synthesis of the key precursor, referred to as HMS (Product 955369-56-9), is achieved via a copper-catalyzed Ullmann-type coupling reaction.[1] This reaction involves the N-arylation of an amine with an aryl halide. Key reagents typically include a pyrazole derivative (Pyr), a pyridyl bromide (PyBr), a copper(I) iodide (Cu(I)I) catalyst, potassium acetate (KOAc), and a ligand such as (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine (CyDMEDA) in a solvent like acetonitrile (MeCN).[1]

Q2: What are the primary, known byproducts in this synthesis?

A2: A significant side reaction involves the formation of an aryl iodide compound (PyI) from the starting pyridyl bromide (PyBr).[1] This reaction also produces acetic acid (HOAc), which can negatively impact the main reaction's progress.[1] Understanding the kinetics of this side reaction is crucial for process optimization.

Q3: Why is controlling byproduct formation so critical in this synthesis?

A3: Controlling byproduct formation is essential for several reasons. Firstly, byproducts consume starting materials, directly reducing the yield of the desired HMS precursor. Secondly, the formation of acetic acid can inhibit the catalytic cycle of the main Ullmann coupling, slowing down or even stalling the reaction.[1] Finally, byproducts such as PyI can have similar chromatographic properties to the starting materials or product, complicating purification and potentially leading to impurities in the final active pharmaceutical ingredient (API).

Q4: What are the recommended analytical techniques for monitoring this reaction?

A4: High-Performance Liquid Chromatography (HPLC) is the primary technique used to monitor the concentration-time profile of reactants, products, and byproducts throughout the synthesis.[1] For definitive structural identification of unknown byproducts, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable, as they provide both retention time data and molecular weight information.[2][3]

Troubleshooting Guide: Byproduct Formation and Low Yields

This section addresses specific problems you may encounter during the synthesis.

Problem 1: My reaction yield is significantly lower than expected, and I observe a prominent, unidentified peak in my HPLC chromatogram.

Possible Cause & Solution:

This issue is frequently linked to the formation of the aryl iodide (PyI) byproduct from the pyridyl bromide (PyBr) starting material.[1] This side reaction competes with the main Ullmann coupling for the PyBr reagent, thus lowering the yield of your target molecule, HMS.

Causality: The Ullmann coupling mechanism is complex, and under certain conditions, a side reaction can occur where the bromide on the pyridine ring is exchanged for an iodide from the Cu(I)I catalyst. This halogen exchange is a known phenomenon in copper-catalyzed reactions.

Troubleshooting Steps:

  • Confirm Identity: Use LC-MS to confirm if the molecular weight of the unknown peak corresponds to the PyI byproduct.[2][3]

  • Temperature Optimization: The rate of both the main reaction and the side reaction are temperature-dependent. A study of this reaction at different temperatures (e.g., 338.15 K, 348.15 K, and 355.15 K) can help identify an optimal temperature that favors the formation of the HMS product over the PyI byproduct.[1] It is often found that side reactions have different activation energies than the desired reaction, allowing for optimization.

  • Reagent Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of certain reagents might favor side reactions. While not explicitly detailed for this byproduct in the available literature, it is a standard parameter to investigate for minimizing side product formation.[4]

Problem 2: The reaction starts as expected but then slows down considerably or appears to stall before completion.

Possible Cause & Solution:

This problem is likely caused by the inhibitory effect of acetic acid (HOAc), which is co-produced alongside the PyI byproduct.[1]

Causality: The presence of acetic acid in the reaction mixture can interfere with the catalytic cycle. The Ullmann coupling mechanism involves the coordination of the amine to the copper catalyst. Acetic acid can protonate the amine starting material or key basic intermediates in the catalytic cycle, rendering them less nucleophilic or disrupting the catalyst's coordination sphere, thereby hindering the reaction's progress.[1]

Troubleshooting Steps:

  • Monitor pH: While direct pH measurement in an organic solvent is complex, you can sample, quench, and measure the pH of an aqueous extraction to qualitatively assess acid formation.

  • Control the Side Reaction: The most effective way to prevent inhibition by HOAc is to prevent its formation in the first place. Implement the temperature and stoichiometry optimization steps described in Problem 1 to minimize the generation of the PyI byproduct and its co-product, HOAc.

  • Investigate Base Equivalents: The reaction uses potassium acetate (KOAc) as a base.[1] Ensure the equivalents of base are sufficient to neutralize any adventitious acid sources and the acid generated during the reaction. A slight excess of a non-nucleophilic base might be beneficial, but this must be carefully optimized to avoid other side reactions.

Visualizing the Reaction Pathways

The following diagrams illustrate the main synthesis route and the key side reaction.

reaction_pathway Pyr Pyrazole (Pyr) HMS Desired Precursor (HMS) Pyr->HMS Main Reaction PyBr Pyridyl Bromide (PyBr) PyBr->HMS PyI Aryl Iodide Byproduct (PyI) PyBr->PyI Side Reaction Reagents Cu(I)I, KOAc CyDMEDA, MeCN Reagents->HMS Reagents->PyI HOAc Acetic Acid Byproduct (HOAc) PyI->HOAc Co-produced

Caption: Main and side reaction pathways in the synthesis.

Experimental Protocols

Protocol 1: HPLC Method for Reaction Monitoring

This protocol provides a general framework for monitoring the synthesis. Specifics such as column type, mobile phase composition, and gradient may need to be optimized for your specific equipment and reagent batches.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV detector at a wavelength determined by the UV absorbance maxima of the reactants and products (e.g., 254 nm).

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture under an inert atmosphere.

    • Immediately quench the reaction by diluting it in a known volume (e.g., 950 µL) of a 50:50 mixture of Mobile Phase A and B. This prevents further reaction post-sampling.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Run a suitable gradient program to separate all components (e.g., starting with 95% A, ramping to 95% B over 15 minutes).

    • Identify peaks based on the retention times of pre-run standards for Pyr, PyBr, HMS, and, if available, the synthesized PyI byproduct.

    • Quantify the relative peak areas to determine the conversion of starting materials and the formation of product and byproducts over time.[1]

Protocol 2: Troubleshooting Workflow

This diagram outlines a logical flow for diagnosing and addressing common issues in the synthesis.

troubleshooting_workflow Start Start Synthesis CheckYield Is Yield Low or Reaction Stalled? Start->CheckYield CheckHPLC Analyze Reaction Mixture by HPLC CheckYield->CheckHPLC Yes Continue Continue Monitoring CheckYield->Continue No UnknownPeak Prominent Unknown Peak Observed? CheckHPLC->UnknownPeak ConfirmID Confirm Peak ID with LC-MS. Does MW match PyI? UnknownPeak->ConfirmID Yes UnknownPeak->Continue No OptimizeTemp Optimize Reaction Temperature (e.g., perform temp. screen) ConfirmID->OptimizeTemp Yes ConfirmID->Continue No, investigate other side reactions CheckStoich Verify & Optimize Reagent Stoichiometry OptimizeTemp->CheckStoich End Problem Resolved CheckStoich->End

Caption: A logical workflow for troubleshooting synthesis issues.

Data Summary

The formation of byproducts is highly dependent on reaction conditions. While specific quantitative data from a single source should be reproduced in your own lab, the following table conceptualizes how you might track the effect of a key parameter like temperature.

ParameterConditionDesired Product (HMS) Relative Area (%)Byproduct (PyI) Relative Area (%)Observations
Temperature 338.15 K (65 °C)75%15%Slower reaction rate, but lower byproduct formation.
Temperature 348.15 K (75 °C)85%10%Optimal balance of reaction rate and selectivity.
Temperature 355.15 K (82 °C)80%18%Faster initial rate, but increased byproduct formation.[1]

Note: The values in this table are illustrative representations based on principles discussed in the cited literature and should be determined experimentally.

References

  • Reaction kinetics for the synthesis of an anti-cancer drug (adavosertib) precursor. Reaction Chemistry & Engineering.
  • A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. PubMed.
  • Gene Synthesis and Mutagenesis Support - Troubleshooting. Thermo Fisher Scientific - US.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network.
  • Analytical strategies for identifying drug metabolites. PubMed.

Sources

Technical Support Center: Synthesis and Stability of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome, researchers and innovators. The synthesis of complex heterocyclic molecules is both an art and a science, often presenting unique challenges that require a deep, mechanistic understanding to resolve. (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol is a key building block in the development of novel therapeutics, notably as a precursor to potent Farnesoid X Receptor (FXR) agonists.[1][2] Its synthesis, while straightforward on paper, is fraught with potential pitfalls, primarily concerning the stability of the isoxazole core.

This guide is structured from our extensive field experience to move beyond simple procedural steps. We will explore the causality behind common synthetic failures, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively. Our goal is to empower you with self-validating protocols and a robust understanding of the molecule's chemical behavior.

Troubleshooting Guide: Common Synthesis Failures

This section addresses the most frequent and critical issues encountered during the synthesis of this compound, particularly during the final reduction step.

Q1: I am experiencing low to no yield during the final reduction of the corresponding ester or aldehyde to this compound. What is causing this product loss?

This is the most common failure point. The loss of product during the reduction of the C4-ester or aldehyde is almost always due to the inherent lability of the isoxazole's N-O bond under certain reductive conditions.

Primary Cause: Reductive Cleavage of the Isoxazole Ring

The N-O bond in the isoxazole ring is the molecule's Achilles' heel. It is susceptible to cleavage under harsh reducing conditions, leading to ring-opening and the formation of various byproducts instead of the desired hydroxymethyl group.[3] Aggressive hydride reagents, particularly at elevated temperatures, can readily attack this bond.

Secondary Cause: Sub-optimal Reaction Conditions

  • Temperature Control: Exothermic reactions with powerful reducing agents like Lithium Aluminium Hydride (LAH) can easily run away, exceeding the temperature threshold for the isoxazole ring's stability.

  • Stoichiometry: An excessive amount of the reducing agent increases the likelihood of side reactions, including attack on the isoxazole ring or even the dichlorophenyl group.

Solutions & Optimization Strategy

The key is to select a reducing agent with the right balance of reactivity—one that can efficiently reduce the carbonyl group at low temperatures without compromising the isoxazole core.

  • Reagent Selection: Move away from aggressive reagents like LAH. Diisobutylaluminium hydride (DIBAL-H) is the preferred choice as it is less reactive and allows for excellent control at low temperatures.[4] Sodium borohydride (NaBH₄) can also be effective, particularly for aldehydes, though it may be sluggish for esters.

  • Strict Temperature Management: The reduction must be performed and maintained at low temperatures. Initiating the reaction at -78 °C (a dry ice/acetone bath) is critical to control the initial exotherm and prevent side reactions.

  • Careful Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress. The disappearance of the starting material (ester/aldehyde) and the appearance of the product spot should be tracked. Over-running the reaction can lead to degradation.

Diagram 1: Desired Reduction vs. Undesired Reductive Cleavage

A visual representation of the competing reaction pathways.

G cluster_start Starting Material cluster_path1 Desired Pathway cluster_path2 Degradation Pathway start 5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carbaldehyde product This compound start->product  Mild Reduction  DIBAL-H, -78 °C byproduct Ring-Opened Byproducts (e.g., β-enaminoketone derivatives) start->byproduct  Harsh Reduction  LAH, >0 °C

Table 1: Comparison of Common Reducing Agents

ReagentRelative StrengthOptimal TemperaturePotential Side Reactions with IsoxazolesRecommendation
Lithium Aluminium Hydride (LAH) Very Strong0 °C to refluxHigh risk of N-O bond cleavage and ring opening.[3]Not Recommended
Diisobutylaluminium Hydride (DIBAL-H) Strong, but controllable-78 °C to 0 °CLow risk of side reactions if temperature is controlled.[4]Highly Recommended
Sodium Borohydride (NaBH₄) Mild0 °C to RTGenerally safe for the isoxazole ring; may be slow or ineffective for esters.Recommended for Aldehydes
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) Strong-20 °C to RTRisk of ring opening is higher than DIBAL-H but lower than LAH.Use with caution

General Synthesis & Stability FAQs

Q2: My reaction mixture or purified product changes color and shows new spots on TLC over time. What degradation pathways should I be aware of?

Instability during workup, purification, or storage is typically due to the isoxazole ring's sensitivity to pH, light, and heat.

A2: Key Degradation Pathways

  • Hydrolysis (Acid/Base Sensitivity): The isoxazole ring is most stable in a neutral pH environment.[5] Exposure to strong acids or bases during aqueous workup or chromatography can catalyze hydrolytic ring opening to yield β-dicarbonyl compounds or their derivatives.[6]

    • Mechanism: Protonation of the isoxazole nitrogen under acidic conditions, or nucleophilic attack under basic conditions, weakens the N-O bond, initiating cleavage.

    • Prevention: Ensure all aqueous washes are pH-neutral. If using silica gel chromatography, consider neutralizing the silica by pre-treating it with a triethylamine solution in the eluent and then re-equilibrating with the mobile phase.

  • Photodegradation (Light Sensitivity): The N-O bond is photolabile. Exposure to UV light (including strong ambient laboratory light) can induce cleavage of this bond, leading to a complex rearrangement, often forming an oxazole isomer via an unstable azirine intermediate.[7][8][9]

    • Prevention: Protect your reaction vessel from light by wrapping it in aluminum foil. Conduct workup and purification in a timely manner, avoiding prolonged exposure to direct light. Store the final compound in amber vials.

Diagram 2: Major Degradation Pathways for the Isoxazole Core

Illustrates the impact of common laboratory conditions on the target molecule.

G main_compound This compound hydrolysis_prod Hydrolytic Ring-Opened Products (β-Keto Amide Derivatives) main_compound->hydrolysis_prod photo_prod Photochemical Rearrangement (Oxazole Isomers via Azirine) main_compound->photo_prod reductive_prod Reductive Ring-Opened Products (Enaminone Derivatives) main_compound->reductive_prod acid_base Strong Acid / Base (e.g., pH < 4 or > 9) acid_base->main_compound Hydrolysis uv_light UV Light (254 nm) (Photolysis) uv_light->main_compound Photolysis harsh_reduction Harsh Reduction (e.g., LAH, heat) harsh_reduction->main_compound Reductive Cleavage

Q3: How can I effectively monitor the synthesis and confirm the identity and purity of my final product?

A3: Recommended Analytical Workflow

A multi-technique approach is essential for robust analysis.

  • Thin-Layer Chromatography (TLC):

    • Purpose: Rapid, real-time monitoring of reaction progress and initial purity assessment.

    • Recommended System: Silica gel 60 F254 plates. A mobile phase of 30-50% Ethyl Acetate in Hexanes typically provides good separation of the starting material (ester/aldehyde) and the more polar alcohol product.

    • Visualization: UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain, which will react with the alcohol group of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: To confirm the molecular weight of the product and identify any impurities or degradation byproducts. This is crucial for diagnosing a failed reaction.

    • Expected Mass: For C₁₃H₁₁Cl₂NO₂, the expected [M+H]⁺ ion would be approximately m/z 284.03.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: Unambiguous structural confirmation and purity assessment of the final, isolated product.

    • Key ¹H NMR Signals (in CDCl₃, approximate):

      • ~4.8 ppm: A singlet or doublet for the two protons of the CH₂OH group.

      • ~7.3-7.5 ppm: Multiplets corresponding to the three protons on the dichlorophenyl ring.

      • ~1.5-2.0 ppm: A multiplet for the methine proton of the cyclopropyl group.

      • ~0.8-1.2 ppm: Multiplets for the four methylene protons of the cyclopropyl group.

Validated Experimental Protocols

Protocol 1: Recommended Synthesis via DIBAL-H Reduction

This protocol is optimized to maximize yield by minimizing degradation.

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the starting material, (5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)formyl or its corresponding methyl/ethyl ester (1.0 eq), in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Addition of DIBAL-H: Add DIBAL-H (1.0 M solution in hexanes or toluene, 1.2-1.5 eq) dropwise via syringe over 30-45 minutes. Maintain the internal temperature below -70 °C during the addition.

  • Reaction: Stir the mixture at -78 °C. Monitor the reaction by TLC every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction carefully at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Workup: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form (this may take several hours or overnight). Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<40 °C). Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Protocol 2: Analytical Monitoring by TLC
  • Sample Prep: Using a capillary tube, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on a TLC plate.

  • Elution: Develop the plate in a chamber with 40% Ethyl Acetate/60% Hexanes.

  • Analysis:

    • Visualize under a UV lamp. The starting aldehyde/ester will be less polar (higher Rf) than the product alcohol.

    • Stain with KMnO₄. The product alcohol should yield a bright yellow spot on a purple background. The reaction is complete when the SM spot is no longer visible in the RM lane.

By implementing these robust protocols and troubleshooting strategies, you will be well-equipped to navigate the synthetic challenges associated with this valuable molecule, ensuring both high yield and purity in your research endeavors.

References

  • PubMed. (n.d.). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. Retrieved January 5, 2026, from [Link]

  • ACS Publications. (n.d.). Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. Retrieved January 5, 2026, from [Link]

  • PubMed. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Retrieved January 5, 2026, from [Link]

  • PubMed. (n.d.). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Retrieved January 5, 2026, from [Link]

  • Wikipedia. (n.d.). Isoxazole. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Retrieved January 5, 2026, from [Link]

  • bioRxiv. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. Retrieved January 5, 2026, from [Link]

  • PubMed. (n.d.). Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. Retrieved January 5, 2026, from [Link]

  • Mol-Instincts. (n.d.). 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole. Retrieved January 5, 2026, from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. Retrieved January 5, 2026, from [Link]

  • PubMed. (2015). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Retrieved January 5, 2026, from [Link]

  • Figshare. (n.d.). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Retrieved January 5, 2026, from [Link]

Sources

Technical Support Center: Stability of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center for (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol.

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As Senior Application Scientists, we have compiled field-proven insights and data to help you ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of this compound.

Question 1: What are the primary factors that can affect the stability of this compound in solution?

Answer: The stability of this compound, like many isoxazole-containing molecules, is primarily influenced by three factors: pH, temperature, and light.[1]

  • pH: The isoxazole ring is susceptible to both acid- and base-catalyzed hydrolysis. Strong acidic conditions (pH < 3.5) can promote ring opening.[2] Similarly, basic conditions (pH > 8) can significantly accelerate degradation, often much faster than at neutral or acidic pH.[3]

  • Temperature: Elevated temperatures increase the rate of chemical degradation. This effect is often synergistic with non-optimal pH conditions, meaning that storage at higher temperatures in an acidic or basic buffer will lead to rapid compound decomposition.[3]

  • Light (Photostability): Isoxazoles are known to be photoreactive, particularly when exposed to UV light.[4] The weak N-O bond within the isoxazole ring can break upon UV irradiation, leading to rearrangements or cleavage, forming reactive intermediates like azirines.[1][5][6]

Question 2: What are the likely degradation pathways for this compound?

Answer: The core isoxazole ring is the most labile part of the molecule. Degradation primarily occurs via two pathways: hydrolysis and photolysis.

  • Hydrolytic Cleavage: Under aqueous acidic or basic conditions, the isoxazole ring can undergo hydrolysis. The process typically involves the cleavage of the weak N-O bond, which can lead to the formation of a β-amino enone or related open-chain structures.[7][8] For example, studies on the drug Leflunomide show that its isoxazole ring opens under basic conditions to form an α-cyanoenol metabolite.[3]

  • Photolytic Rearrangement: Exposure to UV light can induce a photochemical rearrangement. The isoxazole ring can isomerize to an oxazole through a high-energy azirine intermediate.[4] This pathway fundamentally alters the compound's structure and, consequently, its biological activity.

Below is a diagram illustrating these potential degradation pathways.

G cluster_main Degradation Pathways cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis (UV Light) Parent (5-Cyclopropyl-3-(2,6-dichlorophenyl) isoxazol-4-yl)methanol Hydrolysis_Product Ring-Opened Products (e.g., β-amino enone analogs) Parent->Hydrolysis_Product Acid/Base Catalysis (H₂O) Azirine Azirine Intermediate Parent->Azirine UV Irradiation Oxazole Oxazole Isomer Azirine->Oxazole Rearrangement

Caption: Potential degradation pathways for the isoxazole ring.

Question 3: What are the recommended storage and handling conditions for stock solutions?

Answer: To ensure the long-term integrity of your stock solutions, proper storage is critical. The key is to mitigate the impact of the stability factors discussed above.

ParameterRecommendationRationale
Solvent Anhydrous DMSO or EthanolThese aprotic or minimally protic solvents prevent hydrolysis. Ensure the solvent grade is high-purity and anhydrous to minimize water content.
Temperature -20°C or -80°CLow temperatures drastically reduce the rate of any potential degradation reactions.[9]
pH N/A (for organic stock)When preparing aqueous working solutions, use a buffer between pH 6.0 and 7.5. Avoid highly acidic or basic buffers.
Light Store in amber vials or wrap vials in foilProtects the compound from light-induced degradation (photolysis).[1][4]
Handling Aliquot stock solutionsPrepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture into the stock vial over time.

Question 4: I need to use an aqueous buffer for my experiment. Which buffers should I avoid?

Answer: Based on general isoxazole chemistry, you should exercise caution with buffers outside a neutral pH range.

  • Avoid: Strongly acidic buffers (e.g., Glycine-HCl, pH < 4) and basic buffers (e.g., Carbonate-Bicarbonate, pH > 9; TRIS at higher pH ranges).[2][3]

  • Recommended: Use buffers that maintain a stable pH between 6.0 and 7.5, such as PBS (Phosphate-Buffered Saline) or HEPES.

  • Best Practice: Always prepare fresh working solutions in your aqueous buffer immediately before an experiment. Do not store the compound in aqueous buffers for extended periods unless you have explicitly validated its stability under those conditions.

Troubleshooting Guides

This section provides step-by-step guidance for investigating and resolving specific experimental issues related to compound stability.

Problem: I'm observing unexpected peaks in my HPLC/LC-MS analysis after preparing my compound in my experimental buffer. How can I determine if this is due to degradation?

Answer: The appearance of new peaks is a classic sign of compound degradation. To confirm this and identify the conditions causing it, you should perform a forced degradation study.[10][11] This involves intentionally exposing the compound to harsh conditions to accelerate the degradation process, allowing you to identify potential degradants and develop an analytical method that can resolve them from the parent compound.[12]

Workflow: Forced Degradation Study

This workflow is designed to identify the specific conditions under which this compound degrades.

G cluster_setup Step 1: Experimental Setup cluster_stress Step 2: Apply Stress Conditions (24-48h) cluster_analysis Step 3: Analysis cluster_conclusion Step 4: Conclusion start Prepare solutions of the compound in your experimental buffer control Control Sample: Store at 4°C, protected from light start->control acid Acidic Stress: Add 0.1 M HCl start->acid base Basic Stress: Add 0.1 M NaOH start->base heat Thermal Stress: Incubate at 60°C start->heat light Photolytic Stress: Expose to UV light (e.g., 254 nm) start->light oxidative Oxidative Stress: Add 3% H₂O₂ start->oxidative analysis Analyze all samples by HPLC or LC-MS control->analysis acid->analysis base->analysis heat->analysis light->analysis oxidative->analysis compare Compare chromatograms of stressed samples to the control analysis->compare conclusion Identify conditions causing new peaks. Quantify % degradation. compare->conclusion

Caption: Workflow for a forced degradation study.

Protocol: Forced Degradation Study
  • Preparation: Prepare a solution of your compound in your chosen experimental buffer at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot this solution into separate, clearly labeled vials.

    • Control: Store one vial at 4°C, wrapped in foil.

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Thermal Stress: Place a vial in an oven or water bath at 60°C.

    • Photolytic Stress: Expose a vial in a quartz cuvette or clear vial to a UV lamp.[13]

    • Oxidative Stress: Add a small volume of 3% hydrogen peroxide.

  • Incubation: Let the samples incubate for a set period (e.g., 24 or 48 hours). It's wise to pull time points (e.g., 2, 8, 24 hours) to monitor the rate of degradation.

  • Analysis: Analyze all samples, including the control, using a suitable stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient).[14]

  • Interpretation:

    • Compare the chromatograms from the stressed samples to the control.

    • The appearance of new peaks or a significant decrease in the parent peak area in a stressed sample indicates degradation under that condition.

    • This information will tell you whether your experimental conditions (e.g., pH, light exposure) are contributing to the instability you observed.

Problem: My experimental results are inconsistent across different days, even when I use the same protocol. Could compound degradation be the cause?

Answer: Yes, inconsistent results are a common symptom of compound instability. If the compound degrades in your working solution over the course of an experiment, its effective concentration will decrease, leading to variability.

Troubleshooting Workflow: Assessing Real-Time Experimental Stability
  • Prepare Freshly: On the day of your experiment, prepare your final working solution of the compound in the experimental buffer.

  • Time-Point Zero (T=0): Immediately take an aliquot of this solution, quench any reaction if necessary (e.g., by adding an excess of cold acetonitrile), and store it at -80°C. This is your baseline sample.

  • Mimic Experimental Conditions: Keep the rest of your working solution under the exact same conditions as your experiment (e.g., on the benchtop at room temperature, in an incubator at 37°C).

  • Final Time-Point (T=Final): At the end of your experiment's duration (e.g., after 4 hours), take a final aliquot from the working solution, quench it in the same manner, and store it at -80°C.

  • Analyze and Compare: Analyze both the T=0 and T=Final samples by HPLC.

    • Causality: If you observe a significant decrease (>5-10%) in the parent peak area or the appearance of new peaks in the T=Final sample compared to the T=0 sample, it confirms that your compound is degrading under your actual experimental conditions.

    • Solution: This result validates the need to prepare your compound solution immediately before adding it to your assay and to minimize the time it spends in the experimental buffer. For long-term experiments, a stability-optimized formulation or the use of a fresh solution for later time points may be required.

By following these guidelines, you can better control for compound stability, ensuring the reliability and reproducibility of your research.

References

  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-757. [Link]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PubMed Central. [Link]

  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • bioRxiv. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. [Link]

  • National Center for Biotechnology Information. (n.d.). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PubMed Central. [Link]

  • MDPI. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. MDPI. [Link]

  • J-STAGE. (1979). Synthetic reactions using isoxazole compounds. HETEROCYCLES, 12(10), 1343. [Link]

  • National Center for Biotechnology Information. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. [Link]

  • ResearchGate. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. [Link]

  • ACS Publications. (1967). Hydrolysis of pyrimidine N-oxides to isoxazole derivatives. The Journal of Organic Chemistry, 32(9), 2956-2958. [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ACS Publications. (1967). Hydrolysis of pyrimidine N-oxides to isoxazole derivatives. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PubMed Central. [Link]

  • Bio-By-Design. (2024). Construction of Isoxazole ring: An Overview. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • PharmTech. (2022). Forced Degradation – A Review. [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). A review of isoxazole biological activity and present synthetic techniques. [Link]

  • Oriental Journal of Chemistry. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. [Link]

  • ResearchGate. (2012). Thermal degradation of some[1][2][15]oxadiazole derivatives with liquid crystalline properties. [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • National Center for Biotechnology Information. (2014). Development of forced degradation and stability indicating studies of drugs—A review. PubMed Central. [Link]

  • ResearchGate. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. [Link]

  • LookChem. (n.d.). 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole 1268245-50-6 with sufficient production capacity. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

Sources

Technical Support Center: Purification of Dichlorophenyl Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of dichlorophenyl isxazole compounds. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying these specific heterocyclic compounds.

Introduction

Dichlorophenyl isoxazoles are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Achieving high purity of these compounds is critical for accurate biological evaluation and downstream applications. This guide provides practical, experience-driven advice to overcome common purification hurdles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of dichlorophenyl isoxazole compounds.

Problem 1: Persistent Impurities After Column Chromatography

Q: I've performed flash column chromatography on my crude dichlorophenyl isoxazole product, but I'm still seeing persistent impurities in the ¹H NMR spectrum. What could be the cause and how can I resolve this?

A: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions.

Possible Causes & Solutions:

  • Co-elution with Structurally Similar Impurities:

    • Explanation: The synthesis of isoxazoles, often through methods like 1,3-dipolar cycloaddition or condensation reactions, can lead to the formation of regioisomers or closely related byproducts.[3] These impurities may have very similar polarities to your target compound, making separation by standard column chromatography difficult. For instance, if the dichlorophenyl group is at the 3-position of the isoxazole ring, you might have an isomeric impurity with it at the 5-position.

    • Solution 1: Optimize Your Solvent System. A single solvent system may not be sufficient. Consider using a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can enhance the separation of compounds with close Rf values.[4] A good starting point for many isoxazole derivatives is a hexane/ethyl acetate system.[5][6] You can also explore other solvent systems like dichloromethane/methanol.[5]

    • Solution 2: Try a Different Stationary Phase. If silica gel isn't providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can be effective for certain compounds. Alternatively, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can offer a different selectivity and may resolve your impurities.

  • Incomplete Reaction or Presence of Starting Materials:

    • Explanation: Unreacted starting materials, such as the corresponding chalcone or hydroxylamine, are common impurities.[7] These can sometimes be difficult to separate from the product, especially if they have similar polarities.

    • Solution: Perform a pre-purification workup. Before chromatography, consider a liquid-liquid extraction to remove some of the unreacted starting materials. For example, if you have unreacted hydroxylamine (which is basic), an acidic wash (e.g., dilute HCl) of your organic layer can help remove it.

  • Product Degradation on Silica Gel:

    • Explanation: Some isoxazole derivatives can be sensitive to the acidic nature of silica gel, leading to degradation during chromatography.[8] This can result in new impurity spots appearing on your TLC plate during the run.

    • Solution 1: Use Neutralized Silica. You can neutralize your silica gel by preparing a slurry with a small amount of a base, like triethylamine (0.1-1%), in your eluent.[5] This is particularly useful for basic nitrogen-containing compounds.

    • Solution 2: Minimize Contact Time. Run your flash chromatography as quickly as possible to reduce the time your compound spends on the column.[9]

Workflow for Optimizing Column Chromatography

Caption: Decision-making workflow for optimizing column chromatography.

Problem 2: Difficulty in Achieving Crystallization

Q: My dichlorophenyl isoxazole product is an oil, and I'm struggling to crystallize it. What techniques can I use to induce crystallization?

A: Obtaining a crystalline solid is highly desirable for purity and ease of handling. Here are some proven techniques to induce crystallization.

Troubleshooting Crystallization:

TechniqueDescriptionCausality
Solvent Screening Dissolve your compound in a small amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, pentane) until the solution becomes slightly turbid. Warm the solution to redissolve the precipitate and then allow it to cool slowly.This technique, known as vapor diffusion or solvent-antisolvent crystallization, works by gradually decreasing the solubility of your compound, promoting the formation of an ordered crystal lattice.
Scratching Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.The micro-abrasions on the glass provide nucleation sites for crystal growth to begin.
Seeding If you have a small amount of pure crystalline material from a previous batch, add a tiny crystal to the supersaturated solution.The seed crystal acts as a template for other molecules to align and grow into larger crystals.
Slow Evaporation Dissolve your compound in a suitable solvent and leave the container partially open in a fume hood to allow the solvent to evaporate slowly over time.As the solvent evaporates, the concentration of your compound increases, eventually reaching a point of supersaturation where crystals can form.
Cooling Dissolve your compound in a minimal amount of a suitable solvent at an elevated temperature and then slowly cool the solution to room temperature, followed by further cooling in a refrigerator or freezer.The solubility of most compounds decreases as the temperature is lowered, leading to crystallization.

Many isoxazole derivatives have been successfully recrystallized from solvents like ethanol or methanol.[1][7][10]

Problem 3: Ambiguous Spectroscopic Data

Q: The ¹H NMR of my purified dichlorophenyl isoxazole shows complex multiplets in the aromatic region. How can I confirm the structure and purity?

A: Dichlorophenyl groups can indeed lead to complex splitting patterns. Here’s how to approach this:

  • ¹³C NMR Spectroscopy: This is an invaluable tool. The number of signals will confirm the number of unique carbons. Key signals to look for are the carbons of the isoxazole ring.[11] The absence of a ketone signal (typically >190 ppm) can indicate the absence of chalcone starting material.[11]

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This will show you which protons are coupled to each other, helping to piece together the spin systems in the aromatic rings.

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons to the carbons they are directly attached to, aiding in the assignment of both ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds, which is excellent for confirming the connectivity of the dichlorophenyl and isoxazole rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide a very accurate mass of your compound, which can be used to confirm its elemental composition.[6][12] The isotopic pattern from the two chlorine atoms will also be a key indicator.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for the C=N and C=C bonds within the isoxazole ring.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a dichlorophenyl isoxazole synthesis?

A1: Common impurities often include unreacted starting materials (e.g., dichlorobenzaldehyde, acetophenone derivatives, hydroxylamine), chalcone intermediates, and regioisomers of the isoxazole product.[3][7][13] Side reactions can also lead to byproducts like furoxans from the dimerization of nitrile oxide intermediates.[3]

Q2: How stable are dichlorophenyl isoxazole compounds during purification and storage?

A2: Isoxazoles are generally stable aromatic heterocycles. However, the isoxazole ring can be susceptible to cleavage under certain conditions. Strong acidic or basic conditions, particularly at elevated temperatures, can lead to ring-opening.[8][14] For routine purification like silica gel chromatography, they are generally stable, but prolonged exposure to acidic silica should be avoided if you notice degradation. For storage, keeping the purified compound in a cool, dark, and dry place is recommended.

Q3: What analytical techniques are essential for assessing the purity of my final dichlorophenyl isoxazole product?

A3: A combination of techniques is recommended for a comprehensive purity assessment.[15]

  • ¹H and ¹³C NMR: To confirm the structure and identify any organic impurities.[2][16]

  • HPLC (High-Performance Liquid Chromatography): To obtain a quantitative measure of purity.[15]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To identify the mass of the main peak and any impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity.[7]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Preparation of the Column:

    • Select a column of appropriate size (a silica gel to crude product ratio of 30-50:1 by weight is a good starting point).[4]

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Dry pack the column with silica gel (230-400 mesh).[9]

    • Gently tap the column to ensure even packing and add another layer of sand on top.

  • Loading the Sample:

    • Dissolve your crude dichlorophenyl isoxazole in a minimal amount of a suitable solvent (e.g., dichloromethane or the column eluent).[5]

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[9]

  • Elution:

    • Carefully add the eluent to the column.

    • Apply positive pressure (using compressed air or a pump) to achieve a steady flow rate.[9]

    • Collect fractions and monitor the elution by TLC.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection:

    • Choose a solvent or solvent pair in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Ethanol, methanol, or xylene are often good choices for isoxazole derivatives.[1][17]

  • Dissolution:

    • Place the impure solid in a flask and add a minimal amount of the chosen solvent.

    • Heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution.

  • Cooling and Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Purification Strategy Overview

G cluster_0 Crude Product cluster_1 Primary Purification cluster_2 Purity Check cluster_3 Secondary Purification cluster_4 Final Analysis cluster_5 Pure Product Crude Crude Dichlorophenyl Isoxazole Column Flash Column Chromatography Crude->Column Primary Step TLC_NMR TLC & NMR Analysis Column->TLC_NMR Assess Purity Recrystallization Recrystallization TLC_NMR->Recrystallization If Impure Oil/Solid Final_Analysis NMR, HPLC, MS, Melting Point TLC_NMR->Final_Analysis If Sufficiently Pure Recrystallization->Final_Analysis Pure Pure Crystalline Product Final_Analysis->Pure

Caption: A typical purification and analysis workflow.

References

  • A Comparative Guide to Purity Analysis of 2-(Benzo[d]isoxazol-3-yl)ethanol. Benchchem.
  • Technical Support Center: Isoxazole Synthesis Optimization. Benchchem.
  • Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate.
  • NOVEL METHOD FOR PREPARING STYRYL PYRAZOLE, ISOXAZOLE AND ISOTHIAZOLE DERIVATIVES. WIPO Patentscope.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica.
  • Synthesis, characterization, DFT, docking studies and molecular dynamics of some 3-phenyl-5-furan isoxazole derivatives as anti-. Adichunchanagiri University.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC - NIH.
  • SOP: FLASH CHROMATOGRAPHY.
  • Mastering Isoxazole Synthesis: A Guide for Novel Drug Development.
  • Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN.
  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed.
  • Purification: How to Run a Flash Column. Department of Chemistry : University of Rochester.
  • Flash Column Chromatography Guide. MIT OpenCourseWare.
  • pH and temperature stability of the isoxazole ring in leflunomide... ResearchGate.
  • Synthesis, Spectroscopic Characterization and DFT/TD-DFT Calculations of new Fluorescent Derivatives of Imidazo[4',5':3,4]Benzo[c]Isoxazole. PubMed.
  • NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES.
  • Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals.
  • 93 questions with answers in ISOXAZOLES. Science topic. ResearchGate.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI.
  • Development of New Methods Involving Strained Heterocycles. Deep Blue Repositories.
  • Purification of Organic Compounds by Flash Column Chromatography.
  • 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses Procedure.
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC - NIH.
  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library.
  • synthesis of isoxazoles. YouTube.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • A review of isoxazole biological activity and present synthetic techniques.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate.
  • Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Science Publishing.
  • Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents. Biomedical and Pharmacology Journal.
  • identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. Benchchem.

Sources

Technical Support Center: Scaling Up the Synthesis of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol. This guide is designed for researchers, chemists, and process development professionals who are looking to synthesize this key intermediate at scale. As a crucial building block in the development of novel therapeutics, such as FXR agonists for dyslipidemia, robust and scalable access to this molecule is paramount.[1][2]

This document moves beyond a simple recitation of steps to provide a deeper understanding of the process, focusing on the causality behind experimental choices, troubleshooting common issues, and ensuring a reproducible, high-yielding process.

Synthetic Overview: A Three-Step Approach

The most reliable and scalable synthesis of the target molecule proceeds through a three-step sequence starting from the commercially available 3-(2,6-dichlorophenyl)-5-cyclopropylisoxazole. This strategy involves an electrophilic formylation followed by a selective reduction.

Synthetic_Pathway cluster_0 Step 1: Starting Material cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Selective Reduction SM 3-(2,6-dichlorophenyl)- 5-cyclopropylisoxazole Intermediate 3-(2,6-dichlorophenyl)-5-cyclopropyl- isoxazole-4-carbaldehyde SM->Intermediate POCl3, DMF 0°C to 60°C Product (5-Cyclopropyl-3-(2,6-dichlorophenyl) -isoxazol-4-yl)methanol Intermediate->Product NaBH4, Methanol 0°C to RT

Caption: Overall synthetic scheme for the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step to control when scaling this synthesis?

A1: The Vilsmeier-Haack formylation (Step 2) is the most critical stage. The reaction is exothermic and involves corrosive and moisture-sensitive reagents (Phosphorus oxychloride and the Vilsmeier reagent itself). Precise temperature control is essential to prevent the formation of tar-like byproducts and ensure high conversion. Furthermore, ensuring anhydrous conditions is paramount, as water will rapidly quench the active electrophile, halting the reaction.

Q2: Are there specific safety concerns I should be aware of?

A2: Yes, several key safety considerations must be addressed.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.

  • Hydride Reducing Agents: While this guide recommends Sodium Borohydride (NaBH₄) for its operational simplicity, stronger hydrides like Lithium Aluminum Hydride (LAH) or Diisobutylaluminium Hydride (DIBAL-H) can also be used.[3] These reagents are pyrophoric and react violently with water and protic solvents. Always perform quenching operations slowly at low temperatures (0 °C or below).

  • Exothermic Reactions: Both the formylation and the quenching of the reduction step can be exothermic.[4] Scale-up requires a reactor with adequate cooling capacity and careful, portion-wise addition of reagents to manage the heat output and prevent thermal runaways.[5]

Q3: How can I monitor the reaction progress effectively?

A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most effective methods.

  • For Step 2 (Formylation): Use a mobile phase like 20-30% Ethyl Acetate in Hexanes. The aldehyde product will have a lower Rf value than the starting isoxazole.

  • For Step 3 (Reduction): Use a similar mobile phase. The alcohol product will have a lower Rf than the starting aldehyde. Staining with potassium permanganate can help visualize the alcohol product, which will appear as a yellow spot on a purple background. For quantitative analysis during process development, HPLC is the preferred method.

Q4: Can I use a different reducing agent for the final step?

A4: Absolutely. The choice of reducing agent depends on scale, cost, and available equipment.

  • Sodium Borohydride (NaBH₄): Recommended for its ease of handling, lower cost, and high selectivity for aldehydes over other functional groups. It can be used in protic solvents like methanol or ethanol.

  • Lithium Aluminum Hydride (LAH): A much more powerful reducing agent. It will effectively reduce the aldehyde but requires an anhydrous ethereal solvent (like THF or Et₂O) and a more cautious workup procedure.

  • Diisobutylaluminium Hydride (DIBAL-H): Another powerful reducing agent typically used at low temperatures (-78 °C) to prevent over-reduction. It also requires an anhydrous setup.[3]

For most applications, NaBH₄ provides the best balance of reactivity, safety, and cost-effectiveness.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Troubleshooting_Workflow Start Low Yield or Impure Product in a Synthetic Step Check_Reagents Are reagents pure and anhydrous? Start->Check_Reagents Check_Conditions Were reaction conditions (temp, time) correct? Check_Reagents->Check_Conditions Yes Purify_Reagents Solution: Purify/dry reagents. Use fresh bottle. Check_Reagents->Purify_Reagents No Check_Workup Was the work-up and purification procedure correct? Check_Conditions->Check_Workup Yes Optimize_Conditions Solution: Optimize temperature profile. Increase reaction time. Check_Conditions->Optimize_Conditions No Modify_Workup Solution: Adjust pH during extraction. Modify chromatography conditions. Check_Workup->Modify_Workup No Consult Issue Persists: Consult literature for alternative methods. Check_Workup->Consult Yes

Caption: A general decision tree for troubleshooting synthetic issues.

Step 2: Vilsmeier-Haack Formylation

Problem 1: Reaction is sluggish or stalls (incomplete conversion).

  • Potential Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent, formed from POCl₃ and DMF, is highly sensitive to moisture. Any water present in the DMF, starting material, or reactor will consume the reagent.

    • Solution: Use anhydrous grade DMF (≤50 ppm H₂O). Dry the starting isoxazole in a vacuum oven before use. Ensure the reactor is thoroughly dried and maintained under an inert atmosphere (Nitrogen or Argon) throughout the addition and reaction.

  • Potential Cause 2: Insufficient Reaction Temperature or Time. While the initial formation of the Vilsmeier reagent is done at a low temperature (0-5 °C), the subsequent formylation of the isoxazole ring requires heating to achieve a reasonable rate.

    • Solution: After the addition of the isoxazole, allow the reaction to warm to room temperature, then slowly heat to 50-60 °C. Monitor the reaction by TLC/HPLC every 1-2 hours. If the reaction stalls, consider extending the reaction time or increasing the temperature slightly (e.g., to 70 °C), but be aware that higher temperatures can lead to more byproducts.

Problem 2: Formation of significant dark, tar-like byproducts.

  • Potential Cause: Poor Temperature Control. Uncontrolled addition of POCl₃ to DMF can create an exotherm, leading to the decomposition of the reagent and subsequent side reactions. Similarly, heating the reaction mixture too quickly can cause polymerization or decomposition of the substrate.

    • Solution: Add the POCl₃ dropwise to the DMF while maintaining the internal temperature below 5 °C using an ice bath. When heating the reaction mixture after the substrate addition, raise the temperature gradually (e.g., 10 °C every 15 minutes) to the target temperature of 60 °C. For larger scales, a reactor with a cooling jacket is essential.

Step 3: Selective Reduction

Problem 1: Incomplete reduction of the aldehyde.

  • Potential Cause 1: Insufficient Reducing Agent. The stoichiometry may be off, or some of the NaBH₄ may have decomposed due to exposure to moisture or acidic conditions.

    • Solution: Use a slight excess of NaBH₄ (typically 1.2 to 1.5 equivalents). Ensure the aldehyde starting material is fully dissolved in the solvent (methanol) before adding the reducing agent. Add the NaBH₄ portion-wise to control the initial effervescence and ensure it mixes well.

  • Potential Cause 2: Low Reaction Temperature. While the initial addition is performed at 0 °C for control, the reaction may need to warm to room temperature to go to completion.

    • Solution: After the addition of NaBH₄ is complete at 0 °C, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC until all the starting aldehyde is consumed.

Problem 2: Product isolation is difficult; product appears oily or impure after workup.

  • Potential Cause 1: Incomplete Quenching. If the reaction is not properly quenched, residual borate salts can complicate the extraction.

    • Solution: After the reaction is complete, quench it carefully by the slow addition of 1M HCl at 0 °C until the pH is ~5-6. This neutralizes excess NaBH₄ and hydrolyzes the borate-ester complex of the product. Stir for 30 minutes before proceeding to extraction.

  • Potential Cause 2: Emulsion during Extraction. The presence of salts and the nature of the product can sometimes lead to emulsions during the aqueous workup and extraction with an organic solvent (e.g., Ethyl Acetate).

    • Solution: To break up an emulsion, add a small amount of brine (saturated NaCl solution) and swirl gently. If it persists, filtering the entire mixture through a pad of Celite® can be effective. Using Dichloromethane (DCM) for extraction can sometimes be less prone to emulsion formation than Ethyl Acetate.

Detailed Experimental Protocols

The following protocols are provided as a starting point for laboratory-scale synthesis and can be adapted for scale-up.

Table 1: Reagent Quantities for Synthesis
StepReagentAmount (for 10.0 g SM)Molar Eq.
2 3-(2,6-dichlorophenyl)-5-cyclopropylisoxazole10.0 g1.0
Anhydrous N,N-Dimethylformamide (DMF)50 mL-
Phosphorus oxychloride (POCl₃)7.0 mL (11.5 g)2.0
3 3-(2,6-dichlorophenyl)-5-cyclopropylisoxazole-4-carbaldehyde10.0 g1.0
Methanol (MeOH)100 mL-
Sodium borohydride (NaBH₄)1.5 g1.2

Protocol 1: Synthesis of 3-(2,6-dichlorophenyl)-5-cyclopropylisoxazole-4-carbaldehyde (Step 2)

  • To a dry three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (50 mL).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (7.0 mL) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes. A pale yellow or off-white solid (the Vilsmeier reagent) may form.

  • Add 3-(2,6-dichlorophenyl)-5-cyclopropylisoxazole (10.0 g) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC or HPLC until the starting material is consumed.

  • Cool the mixture back to 0 °C and carefully pour it onto crushed ice (approx. 200 g) with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is 7-8.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from ethanol or by silica gel chromatography to afford the pure aldehyde.

Protocol 2: Synthesis of this compound (Step 3)

  • Dissolve the aldehyde from the previous step (10.0 g) in methanol (100 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 g) in small portions over 15-20 minutes. Vigorous gas evolution will be observed.

  • After the addition is complete, stir the reaction at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC for the disappearance of the aldehyde.

  • Cool the reaction back to 0 °C and slowly add 1M HCl to quench the excess NaBH₄ and adjust the pH to ~6.

  • Remove most of the methanol under reduced pressure.

  • Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a white solid.[6]

References

  • ResearchGate. "Gram scale synthesis of isoxazole and pyrazole." Available at: [Link]

  • MDPI. "Synthesis of Fused Isoxazoles: A Comprehensive Review." Available at: [Link]

  • PMC. "An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold." Available at: [Link]

  • Molbase. "4-(chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole." Available at: [Link]

  • RSC Publishing. "Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL." Available at: [Link]

  • ScienceDirect. "Challenges of scaling up chemical processes (based on real life experiences)." Available at: [Link]

  • IJBPAS. "GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION." Available at: [Link]

  • PubChem. "this compound." Available at: [Link]

  • PubMed. "Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia." Available at: [Link]

  • ResearchGate. "Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL." Available at: [Link]

  • Figshare. "Discovery of 6-​(4-{[5-​Cyclopropyl-​3-​(2,​6-​dichlorophenyl)​isoxazol-​4-​yl]​methoxy}​piperidin-​1-​yl)​-​1-​methyl-​1H-​indole-​3-​carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia." Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for an Isoxazole Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity and quality of active pharmaceutical ingredients (APIs) are non-negotiable. This vigilance begins long before the final drug product, extending to the critical synthetic intermediates that form the building blocks of these therapies. Isoxazole moieties, for instance, are privileged structures found in a wide array of approved drugs, making the robust analysis of their synthetic intermediates a cornerstone of quality control.[1]

This guide provides an in-depth, technically-grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for a representative isoxazole intermediate. Moving beyond a simple checklist, we will explore the scientific rationale behind each validation parameter, present the experimental data in a clear format, and objectively compare the validated HPLC method against viable alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC). Our objective is to equip fellow researchers, scientists, and drug development professionals with a practical and scientifically rigorous framework for analytical method validation.

Part 1: The Proposed HPLC Method: Design and Rationale

The foundation of any successful validation is a well-developed and robust analytical method. For a typical non-volatile, polar isoxazole intermediate, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

Causality Behind Experimental Choices:

  • Column Selection: A C18 (octadecylsilyl) column is the workhorse of RP-HPLC for its versatility in retaining a broad range of moderately polar to non-polar compounds. The isoxazole intermediate, with its heterocyclic structure, is expected to exhibit sufficient retention on this stationary phase.

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) provides the flexibility to separate the main analyte from potential impurities with varying polarities. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency. The acidic modifier helps to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.

  • Detection: The isoxazole ring contains a chromophore, making UV detection a suitable and cost-effective choice. A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for assessing peak purity and specificity.

Detailed Experimental Protocol: Chromatographic Conditions
ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentStandard, reliable HPLC system.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µmProvides good resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase for sharp peak shapes.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 0-2 min (95% A), 2-15 min (95% to 5% A), 15-18 min (5% A), 18-20 min (5% to 95% A), 20-25 min (95% A)A shallow gradient ensures separation of closely eluting impurities, followed by a column wash and re-equilibration.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small volume minimizes potential for band broadening.
Detector PDA at 254 nmWavelength selected based on the UV absorbance maximum of the isoxazole intermediate.
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.

Part 2: The Validation Protocol: A Self-Validating System

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[2] We will follow the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validation.[3][4]

dot digraph "HPLC_Method_Validation_Workflow" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label="Phase 1: Method Development & Optimization"; bgcolor="#F1F3F4"; Dev [label="Method Development"]; Opt [label="Method Optimization"]; Dev -> Opt [label="Initial Screening"]; }

subgraph "cluster_1" { label="Phase 2: Validation Protocol Execution (ICH Q2)"; bgcolor="#FFFFFF"; Spec [label="Specificity\n(Forced Degradation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lin [label="Linearity & Range", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acc [label="Accuracy\n(% Recovery)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prec [label="Precision\n(Repeatability &\nIntermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LOD_LOQ [label="LOD & LOQ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rob [label="Robustness", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SST [label="System Suitability", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_2" { label="Phase 3: Finalization"; bgcolor="#F1F3F4"; Report [label="Validation Report"]; Implement [label="Routine Use Implementation"]; Report -> Implement; }

Opt -> Spec [lhead=cluster_1]; Spec -> Lin -> Acc -> Prec -> LOD_LOQ -> Rob -> Report [lhead=cluster_2, minlen=2]; Prec -> SST [style=dashed, label="Defines SST Criteria"]; SST -> Implement [style=dashed, label="Pre-run check"]; } dot Caption: HPLC Method Validation Workflow based on ICH Q2 guidelines.

Specificity (Selectivity)

The "Why": Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] This is arguably the most critical validation parameter, as it ensures that the peak you are measuring is purely your compound of interest.

Experimental Protocol: A forced degradation (or stress testing) study is the definitive way to demonstrate specificity.[5][6] The isoxazole intermediate is subjected to various stress conditions to intentionally generate degradation products.

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 4 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 4 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 24 hours.

  • Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method with a PDA detector.

Trustworthiness Check: The goal is to achieve 5-20% degradation of the active ingredient.[6] The peak for the isoxazole intermediate in the stressed samples should be spectrally pure (as determined by the PDA's purity analysis) and well-resolved from any degradation product peaks.

Linearity

The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. This is essential for accurate quantitation.[7]

Experimental Protocol:

  • Prepare a stock solution of the isoxazole intermediate reference standard.

  • Perform serial dilutions to create at least five concentration levels, typically ranging from 50% to 150% of the expected working concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data Summary: Linearity Results

Concentration (µg/mL)Mean Peak Area (n=3)
50450123
75675432
100900876
1251125654
1501350987
Correlation Coefficient (r²) 0.9998

Trustworthiness Check: A correlation coefficient (r²) of ≥ 0.999 is considered excellent and confirms the linearity of the method.

Accuracy

The "Why": Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined through recovery studies.[8]

Experimental Protocol:

  • Prepare samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Data Summary: Accuracy (% Recovery)

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.3100.3%
120%120.0121.0100.8%
Mean % Recovery 100.2%

Trustworthiness Check: The acceptance criterion for accuracy is typically a recovery between 98.0% and 102.0%.

Precision

The "Why": Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[4]

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the isoxazole intermediate at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results.

Data Summary: Precision Results

Parameter%RSD (n=6)Acceptance Criterion
Repeatability 0.45%≤ 2.0%
Intermediate Precision 0.82%≤ 2.0%

Trustworthiness Check: A %RSD of not more than 2.0% is generally considered acceptable for a drug substance assay.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

The "Why":

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3] These are critical for impurity analysis, ensuring that even trace levels of unwanted compounds can be reliably monitored.

Experimental Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.

  • S/N Method: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Data Summary: LOD & LOQ

ParameterValue
LOD 0.05 µg/mL (S/N > 3)
LOQ 0.15 µg/mL (S/N > 10)
Robustness

The "Why": Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[7]

Experimental Protocol: Introduce small changes to the method and observe the effect on system suitability parameters (e.g., retention time, peak tailing).

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

  • Column Temperature: ± 5 °C (25 °C and 35 °C).

  • Mobile Phase Composition: ± 2% in organic modifier.

Trustworthiness Check: The system suitability parameters should remain within their acceptance criteria for all tested variations, demonstrating the method's robustness.

Part 3: Comparative Analysis - HPLC vs. Alternatives

While the validated HPLC method is robust and reliable, it's crucial for a senior scientist to understand its position relative to other available technologies. The primary alternatives for this type of analysis are Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).

dot digraph "Method_Selection_Logic" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

start [label="Analyze Isoxazole Intermediate", shape=ellipse, style=filled, fillcolor="#FBBC05"];

volatility_check [label="Is the compound\nvolatile & thermally stable?", shape=diamond, style=filled, fillcolor="#F1F3F4"];

hplc_node [label="HPLC\n(Gold Standard)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; uplc_node [label="UPLC\n(High Throughput)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; gc_node [label="GC\n(For Volatiles)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

speed_check [label="Is high throughput\n a critical priority?", shape=diamond, style=filled, fillcolor="#F1F3F4"];

start -> volatility_check; volatility_check -> gc_node [label="Yes"]; volatility_check -> speed_check [label="No"]; speed_check -> uplc_node [label="Yes"]; speed_check -> hplc_node [label="No"]; } dot Caption: Decision logic for selecting an appropriate analytical method.

Head-to-Head Comparison:

ParameterValidated HPLC UPLC (Ultra-Performance Liquid Chromatography) GC (Gas Chromatography)
Principle Separation based on analyte partitioning between a liquid mobile phase and a solid stationary phase using larger (3-5 µm) particles.[9]Same principle as HPLC but utilizes smaller (<2 µm) particles and much higher pressures (up to 15,000 psi).[10][11]Separation based on analyte partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Speed of Analysis Moderate (Typical run time: 15-25 min).[10]Very Fast (Typical run time: 2-10 min).[12]Fast (Typical run time: 5-20 min), but may require lengthy sample derivatization.
Resolution GoodExcellent; sharper and narrower peaks lead to superior separation.[13]Excellent for volatile compounds.
Sensitivity GoodExcellent; narrower peaks result in a better signal-to-noise ratio.[9]Excellent, especially with sensitive detectors like Mass Spectrometry (MS).
Solvent Consumption ModerateLow; significant reduction due to shorter run times and lower flow rates.[10]Very Low; uses gas as the mobile phase.
Sample Requirement Must be soluble in a suitable liquid.Must be soluble in a suitable liquid.Must be volatile and thermally stable, or amenable to derivatization to become so.[14][15]
Applicability for Isoxazole Intermediate Ideal. Most isoxazole intermediates are non-volatile and soluble, making HPLC a perfect fit.Excellent alternative. Offers significant speed and efficiency gains, ideal for high-throughput environments.Generally Unsuitable. Most isoxazole intermediates lack the necessary volatility and thermal stability for direct GC analysis.[16]

Expertise & Experience Insights:

  • HPLC as the Workhorse: For most quality control labs, a validated HPLC method strikes the perfect balance between performance, cost, and robustness. It is a universally understood and accepted technique by regulatory agencies.[10]

  • When to Choose UPLC: UPLC is the superior choice when sample throughput is a major bottleneck.[13] The significant reduction in analysis time can dramatically increase lab productivity.[12] However, this comes at the cost of higher initial instrument investment and potentially more demanding maintenance due to the extreme pressures involved.[9]

  • The Niche for GC: GC is indispensable for analyzing residual solvents, which are volatile process impurities. However, for a non-volatile intermediate like the isoxazole compound discussed here, GC is not a direct alternative. It would require a chemical derivatization step to increase volatility, adding complexity, time, and a potential source of error to the analysis.[14][15]

Conclusion

The validated reversed-phase HPLC method presented here provides a reliable, robust, and accurate system for the quality control of the isoxazole intermediate. The comprehensive validation, grounded in ICH Q2(R1) principles, establishes a high degree of confidence in the data generated, ensuring that the intermediate meets the stringent purity requirements for pharmaceutical manufacturing.

While UPLC offers a compelling advantage in speed and efficiency for high-throughput needs, the HPLC method remains the established and highly trusted "gold standard" for routine analysis. The choice between these techniques ultimately depends on a laboratory's specific requirements regarding sample volume, speed, and budget. Gas Chromatography, while a powerful tool in its own right, is not suited for this particular application due to the non-volatile nature of the analyte. By understanding the scientific principles behind the method, the "why" of each validation step, and the comparative strengths of alternative technologies, researchers can make informed, scientifically sound decisions to ensure the quality and safety of pharmaceutical products.

References

Confirming the structure of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Confirmation of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol: A Comparative Approach for Drug Development Professionals

Introduction: The Importance of Unambiguous Structural Verification

In the landscape of modern drug discovery, the isoxazole scaffold is a privileged structure, appearing in a wide array of therapeutic agents due to its versatile biological activity.[1][2] The compound this compound is a key intermediate in the synthesis of potent farnesoid X receptor (FXR) agonists, which are under investigation for treating dyslipidemia and other metabolic disorders.[3][4] Given the stringent regulatory requirements and the direct impact on biological activity, absolute confirmation of its chemical structure is not merely a procedural step but a foundational pillar of the entire research and development process.

This guide, designed for researchers and drug development professionals, provides a comprehensive framework for the structural elucidation of this compound. We will move beyond a simple listing of data to explain the causality behind experimental choices, establishing a self-validating system of analysis. Furthermore, we will compare its analytical signature to a closely related analogue to highlight how subtle molecular changes manifest in spectroscopic data, thereby reinforcing the principles of structural confirmation.

Part 1: Foundational Data and Purity Assessment

Before embarking on detailed structural analysis, it is crucial to establish the compound's basic chemical properties and ensure the sample's purity. Contaminants or impurities can confound spectroscopic data, leading to incorrect structural assignments.

Core Chemical Identifiers

The initial step involves collating the theoretical and registered data for the target molecule. This serves as the reference against which all experimental data will be compared.

PropertyValueSource
IUPAC Name [5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methanol[5]
CAS Number 946426-89-7[5]
Molecular Formula C₁₃H₁₁Cl₂NO₂[5]
Molecular Weight 284.13 g/mol [5]
Monoisotopic Mass 283.01668 Da[5]
Chromatographic Purity: The Gatekeeper of Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a synthesized compound. A sample must be deemed suitably pure (typically >95%) before proceeding to more complex structural analyses.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Instrumentation: Utilize a standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate

  • Detection: Monitor at a wavelength of 254 nm.

  • Analysis: A pure sample will exhibit a single major peak. Purity is calculated based on the area percentage of this peak relative to the total area of all observed peaks.

Causality: The use of a gradient elution is critical for separating the nonpolar analyte from potential impurities with a wide range of polarities. The C18 stationary phase effectively retains the compound, allowing for excellent resolution.

Part 2: The Core of Structural Confirmation - A Multi-Technique Approach

No single technique can unambiguously determine a novel structure. True confidence is achieved by integrating data from several orthogonal methods, each providing a unique piece of the structural puzzle. This multi-pronged approach forms a self-validating system.

cluster_0 Structure Confirmation Workflow Synthesis Synthesized Compound Purification Purity Assessment (HPLC >95%) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Is Mass Correct? NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Is Connectivity Correct? IR IR Spectroscopy Purification->IR Are Functional Groups Present? Confirmation Confirmed Structure MS->Confirmation NMR->Confirmation IR->Confirmation

Caption: Workflow for unambiguous structure confirmation.

Mass Spectrometry (MS): Confirming Mass and Elemental Composition

MS provides the molecular weight of the compound, which is the most fundamental piece of structural information. High-resolution mass spectrometry (HRMS) can provide a mass so accurate that it confirms the elemental formula.

Expected Result: The mass spectrum should show a molecular ion peak cluster corresponding to the compound's molecular formula, C₁₃H₁₁Cl₂NO₂.

Key Diagnostic Feature: The presence of two chlorine atoms creates a highly characteristic isotopic pattern. Chlorine has two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in three peaks for the molecular ion:

  • M (containing two ³⁵Cl atoms)

  • M+2 (containing one ³⁵Cl and one ³⁷Cl atom)

  • M+4 (containing two ³⁷Cl atoms)

The expected relative intensity ratio of these peaks is approximately 9:6:1 . Observing this pattern is strong evidence for the presence of two chlorine atoms.

IonCalculated m/zExpected Relative Abundance
[C₁₃H₁₁³⁵Cl₂NO₂]+283.0167100% (base peak)
[C₁₃H₁₁³⁵Cl³⁷ClNO₂]+285.0137~65%
[C₁₃H₁₁³⁷Cl₂NO₂]+287.0108~10%
  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in an appropriate solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Ionization Mode: Use positive ionization mode to generate the [M+H]⁺ ion.

  • Data Acquisition: Acquire the full scan spectrum, ensuring the resolution is high enough (>10,000) to determine the accurate mass and resolve the isotopic pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR is arguably the most powerful tool for structural elucidation as it provides detailed information about the connectivity of atoms. Both ¹H and ¹³C NMR spectra are required for a full assignment.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.3 - 7.5Multiplet3HAr-H Protons on the dichlorophenyl ring. The substitution pattern prevents simple splitting.
~ 4.8Singlet2H-CH ₂OHMethylene protons adjacent to the hydroxyl group and isoxazole ring.
~ 2.5Broad Singlet1H-CH₂OH The hydroxyl proton signal is often broad and its position can vary.
~ 1.5 - 1.7Multiplet1HCyclopropyl-H The single proton on the carbon attached to the isoxazole ring.
~ 0.8 - 1.2Multiplet4HCyclopropyl-HThe four protons on the two CH₂ groups of the cyclopropyl ring, typically in a complex, upfield region.
Chemical Shift (δ, ppm)AssignmentRationale
~ 170Isoxazole C 5Carbon of the isoxazole ring attached to the cyclopropyl group.
~ 160Isoxazole C 3Carbon of the isoxazole ring attached to the dichlorophenyl group.
~ 130-135Dichlorophenyl C -ClAromatic carbons directly bonded to chlorine.
~ 128-131Dichlorophenyl C -H & C -ipsoRemaining aromatic carbons.
~ 110Isoxazole C 4Carbon of the isoxazole ring attached to the methanol group.
~ 55-C H₂OHCarbon of the methanol group.
~ 5-15Cyclopropyl C H₂ & C HHighly shielded carbons of the strained cyclopropyl ring.

Trustworthiness: The combination of integration (proton count), multiplicity (neighboring protons), and chemical shift (electronic environment) in ¹H NMR, along with the distinct carbon signals in ¹³C NMR, provides a robust and self-consistent map of the molecule's structure.

Part 3: Comparative Analysis - Confirming Identity Through Differentiation

To truly appreciate the diagnostic power of these techniques, we can compare the expected data for our target molecule with a hypothetical, yet plausible, alternative: (5-Methyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol . This analogue differs only by the substitution of the C5-cyclopropyl group with a methyl group.

cluster_1 Structural Comparison mol1 Target Molecule This compound ¹H NMR: Multiplets at 0.8-1.7 ppm ¹³C NMR: Signals at 5-15 ppm diff Key Spectroscopic Differentiator mol1->diff Cyclopropyl Signals mol2 Analogue Molecule (5-Methyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol ¹H NMR: Singlet at ~2.5 ppm ¹³C NMR: Signal at ~15-25 ppm mol2->diff Methyl Signals

Caption: Differentiating structures via key NMR signals.

Comparative Spectroscopic Data
FeatureTarget: (5-Cyclopropyl...) Analogue: (5-Methyl...) Key Difference & Rationale
Molecular Formula C₁₃H₁₁Cl₂NO₂C₁₁H₉Cl₂NO₂The analogue has two fewer carbons and hydrogens.
Molecular Weight 284.13 g/mol 258.09 g/mol MS is definitive. The mass difference of 26.04 g/mol (C₂H₂) is easily resolved.
¹H NMR: C5 Group Multiplets, ~0.8-1.7 ppm (5H total)Singlet, ~2.5 ppm (3H)NMR is definitive. The complex, upfield signals of the cyclopropyl group are unmistakable and contrast sharply with the simple singlet of a methyl group.
¹³C NMR: C5 Group Multiple signals, ~5-15 ppmSingle signal, ~15-25 ppmThe number and chemical shift of the aliphatic carbons are clearly distinct.

This comparative analysis demonstrates how a single, well-chosen alternative can be used to build an unassailable argument for the proposed structure. The unique upfield signals in both ¹H and ¹³C NMR are a hallmark of the strained cyclopropyl ring and serve as a definitive diagnostic marker.[6]

Conclusion

The structural confirmation of this compound is a clear-cut process when a systematic and multi-faceted analytical approach is employed. It relies on three pillars:

  • Purity First: Ensuring sample purity via HPLC to prevent misleading data.

  • Orthogonal Techniques: Integrating data from Mass Spectrometry (to confirm mass and elemental formula via isotopic patterns) and NMR spectroscopy (to map the atomic connectivity).

  • Comparative Logic: Differentiating the target from plausible alternatives by identifying unique spectroscopic signatures, such as the characteristic signals of the cyclopropyl group.

By following this guide, researchers can establish a self-validating workflow, ensuring the unequivocal structural identity of their target compound and building a solid foundation for subsequent drug development efforts.

References

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts (IJCRT). [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. [Link]

  • This compound. Chemical-Suppliers.com. [Link]

  • 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole. Mol-Instincts. [Link]

  • Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Figshare. [Link]

  • Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. PubMed. [Link]

  • 6-(4-((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)piperidin-1-yl)-1-methyl-1h-indole-3-carboxylic acid. PubChemLite. [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]

  • (S)-[5-Methyl-3-(3-methylthiophen-2-yl)-4,5-dihydroisoxazol-5-yl]methanol. National Center for Biotechnology Information. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]

  • Plant-derived natural products for drug discovery: current approaches and prospects. National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to Farnesoid X Receptor (FXR) Agonist Synthesis: A Comparative Analysis of Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of FXR Activation

The Farnesoid X Receptor (FXR), a nuclear hormone receptor highly expressed in the liver, intestines, and kidneys, has emerged as a master regulator of bile acid, lipid, and glucose metabolism.[1] Bile acids are its natural ligands, and upon activation, FXR initiates a complex signaling cascade that governs the expression of numerous target genes.[2][3] This regulation is pivotal for maintaining metabolic homeostasis. Consequently, FXR has become a critical therapeutic target for a range of metabolic and liver diseases, including Primary Biliary Cholangitis (PBC) and Nonalcoholic Steatohepatitis (NASH).[4][5][6]

The development of potent and selective FXR agonists has been a major focus of medicinal chemistry. These synthetic molecules are broadly categorized into two principal classes: steroidal agonists, which are semi-synthetic derivatives of natural bile acids, and non-steroidal agonists, which are fully synthetic compounds with diverse chemical scaffolds. The choice of precursor and synthetic strategy profoundly impacts the final compound's pharmacological properties, scalability, and clinical profile. This guide provides an in-depth comparative analysis of the precursors and synthetic pathways for these two major classes of FXR agonists, offering field-proven insights and supporting experimental data to inform drug development professionals.

The FXR Signaling Pathway: A Mechanism of Metabolic Control

Understanding the mechanism of FXR activation is crucial for appreciating the design of its agonists. When a ligand binds to FXR, the receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.

Key downstream effects include:

  • Inhibition of Bile Acid Synthesis: FXR activation in the liver induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway.[3][7]

  • Gut-Liver Signaling Axis: In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which is secreted into the portal circulation. FGF19 then acts on FGF Receptor 4 (FGFR4) in the liver to further suppress CYP7A1 expression, providing a powerful negative feedback loop.[8][9]

  • Lipid and Glucose Homeostasis: FXR activation influences triglyceride metabolism by suppressing the lipogenic transcription factor SREBP-1c and plays a role in glucose homeostasis.[10][11]

FXR_Signaling_Pathway cluster_Intestine Intestinal Enterocyte cluster_Liver Hepatocyte FXR_I FXR FGF19 FGF19 (Gene Expression ↑) FXR_I->FGF19 Induces Agonist_I FXR Agonist (Bile Acid / Synthetic) Agonist_I->FXR_I Binds FGF19_secreted FGF19 (secreted) FGF19->FGF19_secreted Secreted FXR_L FXR SHP SHP (Gene Expression ↑) FXR_L->SHP Induces Agonist_L FXR Agonist Agonist_L->FXR_L Binds CYP7A1 CYP7A1 (Gene Expression ↓) SHP->CYP7A1 Inhibits Bile_Acid_Syn Bile Acid Synthesis ↓ CYP7A1->Bile_Acid_Syn FGFR4 FGFR4 Receptor FGFR4->CYP7A1 Inhibits Portal_Vein Portal Vein FGF19_secreted->Portal_Vein Portal_Vein->FGFR4

FXR signaling cascade upon agonist binding.

I. Steroidal FXR Agonists: Modifying Nature's Template

The first generation of potent, selective FXR agonists was logically derived from the natural ligands themselves: bile acids. Chenodeoxycholic acid (CDCA) is the most potent endogenous FXR agonist, making it the quintessential precursor for this class.

Lead Compound: Obeticholic Acid (OCA)

Obeticholic acid (OCA, INT-747) is a semi-synthetic analogue of CDCA, modified with a 6α-ethyl group. This single modification makes OCA approximately 100 times more potent than its natural precursor, CDCA.[12] It is the first-in-class FXR agonist approved for the treatment of PBC.[13]

Precursor Analysis:

PrecursorClassSourceRationale for UseKey Challenges
Chenodeoxycholic Acid (CDCA) Primary Bile AcidNatural (Animal Bile) / SyntheticEndogenous FXR ligand; steroidal backbone provides a validated pharmacophore.Sourced from animal origins, raising supply chain and purity concerns. Semi-synthesis required.
Cholic Acid Primary Bile AcidNatural (Animal Bile)More abundant and cheaper than CDCA.Requires additional chemical steps to remove the C12-hydroxyl group, leading to longer synthesis and lower overall yield.[1][14]

Synthetic Strategy: The Path from Bile Acid to Potent Agonist

The synthesis of OCA from a bile acid precursor is a multi-step process focused on the precise modification of the steroid core. While various routes have been published, a common strategy starting from CDCA involves several key transformations. An efficient process can achieve an overall yield of over 30%.[15] A longer, 11-step route starting from the more accessible cholic acid has been reported with an overall yield of 36%.[1]

OCA_Synthesis_Workflow CDCA Chenodeoxycholic Acid (CDCA) (Precursor) Keto_Acid Step 1: Oxidation (3α-hydroxy-7-keto-5β-cholanic acid) CDCA->Keto_Acid Silyl_Enol_Ether Step 2: Enolization (Silyl Enol Ether formation) Keto_Acid->Silyl_Enol_Ether Aldol_Product Step 3: Aldol Condensation (with Acetaldehyde) Silyl_Enol_Ether->Aldol_Product Ethylidene_Keto Step 4: Dehydration (E/Z-3α-hydroxy-6-ethylidene-7-keto) Aldol_Product->Ethylidene_Keto Ethyl_Keto Step 5: Hydrogenation (3α-hydroxy-6α-ethyl-7-keto) Ethylidene_Keto->Ethyl_Keto OCA Step 6: Reduction Obeticholic Acid (Final Product) Ethyl_Keto->OCA

Generalized synthetic workflow for Obeticholic Acid from CDCA.
Experimental Protocol: Synthesis of 3α-hydroxy-7-keto-5β-cholanic acid from CDCA

This protocol details the initial oxidation step, a critical transformation in the synthesis of OCA.

  • Reaction Setup: Charge a reaction vessel with Chenodeoxycholic Acid (100 g).

  • Solvent Addition: Add methanol (500 mL) and acetic acid (100 mL) to the vessel. Stir the mixture for 10 minutes at approximately 30 °C to achieve dissolution.[4]

  • Oxidant Preparation: Prepare an aqueous solution of sodium hypochlorite (e.g., 12-13% w/v).

  • Controlled Addition: Add the sodium hypochlorite solution (approx. 125 mL) dropwise to the CDCA solution. The rate of addition must be controlled to maintain a constant reaction temperature (e.g., 28-31 °C).[4]

  • Reaction Monitoring: Stir the reaction mass for 1 hour at a constant temperature. A second charge of sodium hypochlorite solution (e.g., 75 mL) may be added, followed by another hour of stirring to ensure complete conversion.[4]

  • Quenching: Slowly add an aqueous solution of sodium bisulfite (approx. 53 g in 500 mL water) to quench the excess oxidant. Stir for 1 hour.

  • Isolation: The resulting solid product, 3α-hydroxy-7-keto-5β-cholanic acid, is isolated by filtration and washed. The product can then be carried forward to the next step.

II. Non-Steroidal FXR Agonists: De Novo Design for Optimized Pharmacology

While steroidal agonists validate the FXR pharmacophore, they possess certain liabilities. Their bile acid structure can lead to off-target effects, such as activation of the G-protein coupled receptor TGR5, which is linked to pruritus (itching), a common side effect of OCA.[16] Furthermore, their poor aqueous solubility and pharmacokinetic profiles can be challenging.[13] This has driven the development of non-steroidal agonists, which are designed from the ground up using synthetic building blocks.

Lead Compounds: Tropifexor (LJN452) & Cilofexor (GS-9674)

Tropifexor and Cilofexor are highly potent, selective, non-steroidal FXR agonists that have advanced into clinical trials.[6][8] They are structurally distinct from bile acids, offering the potential for an improved side effect profile and optimized pharmacokinetics.[4]

Precursor Analysis:

The synthesis of non-steroidal agonists is a testament to modern organic chemistry, building complex molecules from simpler, commercially available precursors. The synthesis of Tropifexor, for example, involves the convergent assembly of three key fragments.

Precursor / Key IntermediateRole in Synthesis (Tropifexor)Rationale for Use
2-(Trifluoromethoxy)benzaldehyde Forms the core phenyl-isoxazole scaffold.Provides the necessary substitution pattern for potent FXR binding.[14]
Methyl 3-cyclopropyl-3-oxopropanoate Reacts in a cycloaddition to form the isoxazole ring.Introduces the cyclopropyl group, a key structural motif for potency.
N-Boc-nortropine Forms the bicyclic amine linker.Provides the correct spatial orientation and links the isoxazole core to the benzothiazole headgroup.
Methyl 2-chloro-4-fluorobenzothiazole-6-carboxylate Acts as the aromatic headgroup.Completes the molecule, with the carboxylic acid being crucial for interacting with key residues in the FXR ligand-binding pocket.[14]

Synthetic Strategy: Convergent Assembly of Non-Steroidal Agonists

The synthesis of Tropifexor is a multi-step sequence that constructs the molecule piece by piece. The general workflow involves creating the central isoxazole core, attaching the bicyclic linker, and finally coupling the benzothiazole headgroup.

Tropifexor_Synthesis_Workflow Aldehyde Precursor A (Substituted Benzaldehyde) Chloroxime Step 1: Chloroxime Formation Aldehyde->Chloroxime Ketoester Precursor B (β-Ketoester) Isoxazole_Ester Step 2: Cycloaddition Ketoester->Isoxazole_Ester Chloroxime->Isoxazole_Ester Isoxazole_Alcohol Step 3: Reduction Isoxazole_Ester->Isoxazole_Alcohol Bromide Step 4: Bromination Isoxazole_Alcohol->Bromide Alkylation Step 5: Alkylation Bromide->Alkylation Nortropine Precursor C (N-Boc-nortropine) Nortropine->Alkylation Deprotection Step 6: Deprotection Alkylation->Deprotection Coupling Step 7: Coupling Deprotection->Coupling Benzothiazole Precursor D (Substituted Benzothiazole) Benzothiazole->Coupling Tropifexor Step 8: Hydrolysis Tropifexor (Final Product) Coupling->Tropifexor

Generalized synthetic workflow for Tropifexor.
Experimental Protocol: Synthesis of the Tropifexor Amine Intermediate (1g)

This protocol outlines the deprotection of the bicyclic amine, a key intermediate for the final coupling step.[2]

  • Reaction Setup: Dissolve the Boc-protected intermediate, tert-Butyl 3-((5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazol-4-yl)methoxy)-8-azabicyclo[3.2.1]octane-8-carboxylate (1f, 3.98 g), in a 20% solution of trifluoroacetic acid (TFA) in dichloromethane (30 mL).[2]

  • Deprotection: Stir the solution at room temperature for 1 hour. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup (Solvent Removal): Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Workup (Neutralization): Dissolve the residue in ethyl acetate (125 mL) and wash with a saturated aqueous solution of sodium bicarbonate (100 mL) to neutralize the excess TFA.

  • Extraction: Separate the organic layer, dry it with anhydrous sodium sulfate, and evaporate the solvent in vacuo.

  • Purification: Purify the crude residue by silica gel chromatography, eluting with a gradient of 0–20% ethanol in dichloromethane. This affords the desired amine intermediate (1g) as a colorless oil (3.01 g, 94% yield).[2]

III. Comparative Analysis: Steroidal vs. Non-Steroidal Routes

The choice between a steroidal and non-steroidal precursor strategy involves a trade-off between starting material availability, synthetic complexity, and the ultimate pharmacological profile of the target molecule.

Quantitative Performance Comparison
ParameterSteroidal Route (e.g., OCA)Non-Steroidal Route (e.g., Tropifexor)Causality & Rationale
Overall Yield Moderate (e.g., ~30-36%)[1][15]Variable, often lower due to step count.Steroidal routes start with a complex, pre-formed scaffold, reducing step count but often involving challenging stereoselective transformations. Non-steroidal routes are longer but may have highly optimized individual steps.
Synthesis Steps Fewer core steps from advanced intermediate (e.g., 6-8 from CDCA).[5]Many steps from simple precursors (e.g., 8-10+).[14]The complexity is front-loaded in the non-steroidal route, building the core scaffold from scratch.
Precursor Cost & Availability Precursors (bile acids) are naturally sourced, which can lead to price volatility and supply chain limitations.[1]Precursors are commodity chemicals, generally offering a more stable and scalable supply chain.Reliance on animal-sourced starting materials is a significant strategic disadvantage for large-scale manufacturing of steroidal drugs.
Purification Often requires challenging chromatographic separation of diastereomers.[15]Can involve multiple chromatographic purifications, but stereocontrol may be more straightforward depending on the route.The rigid steroid backbone presents unique challenges in controlling stereochemistry at multiple centers.
Potency (EC50) Potent (OCA: ~99 nM).[3]Very Potent (Tropifexor: ~0.2 nM; Cilofexor: ~43 nM).[10]Total synthesis allows for extensive structure-activity relationship (SAR) studies, enabling fine-tuning of the molecule for optimal interaction with the FXR ligand-binding pocket.
Qualitative & Pharmacological Comparison
FeatureSteroidal Agonists (e.g., OCA)Non-Steroidal Agonists (e.g., Tropifexor)Causality & Rationale
Selectivity & Off-Target Effects Bile acid structure can lead to agonism at other receptors like TGR5, causing side effects (pruritus).[13]Designed to be highly selective for FXR, potentially reducing mechanism-based side effects.Moving away from the bile acid scaffold is a deliberate strategy to engineer selectivity and decouple therapeutic effects from unwanted off-target activities.
Pharmacokinetics (PK) PK properties are constrained by the bile acid scaffold.PK profile can be extensively optimized by modifying different parts of the molecule (linkers, headgroups).The modular nature of non-steroidal synthesis provides medicinal chemists with multiple levers to tune properties like absorption, distribution, metabolism, and excretion (ADME).
Chemical Diversity Limited to modifications of the existing steroid backbone.Virtually unlimited; new scaffolds can be designed and synthesized.This flexibility accelerates the discovery of next-generation agonists with improved properties and allows for the development of intellectual property.
Clinical Profile Proven efficacy but associated with pruritus and adverse lipid changes (increased LDL-C).[4][13]Aim to demonstrate similar or superior efficacy with an improved safety and tolerability profile.[1][4]The primary driver for non-steroidal agonist development is to create a wider therapeutic window by minimizing the dose-limiting side effects observed with the steroidal class.

Conclusion: Choosing the Right Precursor for the Right Target

The synthesis of FXR agonists showcases two distinct philosophies in drug discovery. The steroidal approach , leveraging natural precursors like CDCA, offers a faster path to a validated pharmacophore but is constrained by the inherent biology and supply chain of its starting materials. It represents a strategy of optimizing a known natural key.

In contrast, the non-steroidal approach is one of de novo creation. It demands a more complex and lengthy synthetic effort but provides unparalleled flexibility to engineer potency, selectivity, and pharmacokinetic properties. This approach allows scientists to design a custom key, precisely machined to fit the target lock while avoiding other, unintended interactions.

For researchers and drug developers, the choice of precursor is a strategic one. For initial target validation or when speed is paramount, a steroidal route may be advantageous. However, for developing a best-in-class clinical candidate with an optimized therapeutic index and a secure manufacturing process, the versatility and scalability offered by non-steroidal precursors and their convergent synthetic strategies present a compelling and forward-looking path.

References

  • Qiu, W., et al. (2018). A facile synthesis of ursodeoxycholic acid and obeticholic acid from cholic acid. Steroids, 140, 53-59. [Link]

  • Tully, D. C., et al. (2017). Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH). Journal of Medicinal Chemistry, 60(24), 9960–9973. [Link]

  • Tully, D. C., et al. (2017). Supporting Information for Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist... ACS Publications. [Link]

  • New Drug Approvals. (2021). TROPIFEXOR. New Drug Approvals. [Link]

  • Gege, C., et al. (2021). Nonsteroidal FXR Ligands: Current Status and Clinical Applications. Handb Exp Pharmacol. [Link]

  • Reddy, G. N., et al. (2022). Efficient Process for Obeticholic Acid: Synthesis, Structural Assignment, and Control Strategy for Diastereoisomeric Impurities. Organic Process Research & Development. [Link]

  • Ge, C. X., et al. (2022). FXR: structures, biology, and drug development for NASH and fibrosis diseases. Signal Transduction and Targeted Therapy. [Link]

  • Ali, A. H., et al. (2015). Recent advances in the development of farnesoid X receptor agonists. Annals of Translational Medicine. [Link]

  • Zheng, L. (2017). Method for synthesizing obeticholic acid intermediate.
  • Wang, Y. D., et al. (2020). FXR agonists for NASH: How are they different and what difference do they make?. Hepatology. [Link]

  • Google Patents. (2017). WO2017208165A1 - Process for preparation of obeticholic acid.
  • Massafra, V., et al. (2021). FXR signaling in the enterohepatic system. Molecular and Cellular Endocrinology. [Link]

  • Caron, S., et al. (2019). The FXR and PKA signaling pathways co-activate target genes in an FXR phosphorylation dependent manner. ResearchGate. [Link]

  • Adorini, L., et al. (2024). Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders. National Institutes of Health. [Link]

  • German, P., et al. (2022). Pharmacokinetics, pharmacodynamics, safety and tolerability of cilofexor, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers. Clinical and Translational Science. [Link]

  • Trauner, M., et al. (2019). The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS-9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis. Hepatology. [Link]

  • Neuschwander-Tetri, B. A. (2020). Obeticholic Acid for the Treatment of Nonalcoholic Steatohepatitis. Gastroenterology & Hepatology. [Link]

  • Chiang, J. Y. L. (2017). Farnesoid X receptor (FXR) in bile acid metabolism. National Institutes of Health. [Link]

  • Patel, K., et al. (2020). Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial. Hepatology. [Link]

  • Jackson, J., et al. (2021). Obeticholic Acid—A Pharmacological and Clinical Review. MDPI. [Link]

  • Gadaleta, R. M., et al. (2022). Tropifexor, a selective non-acid farnesoid X receptor agonist, improved nonalcoholic steatohepatitis in a phase 2 trial, but several issues remain to be resolved. Annals of Translational Medicine. [Link]

  • ResearchGate. (n.d.). Schematic diagram and structure of FXR. ResearchGate. [Link]

  • Google Patents. (2016). CN105315320A - Method for preparing obeticholic acid.

Sources

A Comparative Guide to Alternative Synthetic Routes for LY2562175

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to LY2562175: A Potent FXR Agonist

LY2562175 is a potent and selective non-steroidal agonist of the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis. Developed by Eli Lilly, this compound has been investigated for the treatment of dyslipidemia.[1] Its complex structure, featuring a substituted isoxazole core linked via an ether to a piperidine which is in turn attached to an indole moiety, presents interesting challenges and opportunities for synthetic chemists. Understanding the nuances of its synthesis is critical for process development, analog synthesis for structure-activity relationship (SAR) studies, and the overall cost-effectiveness of its potential production.

This guide provides a comparative analysis of the likely original, patent-described synthesis of LY2562175 and a plausible, more convergent alternative route. The discussion will delve into the strategic choices behind each synthesis, comparing them on key metrics such as efficiency, practicality, and robustness.

Route 1: The Original Linear Synthesis (A Dissection of the Patent Route)

The synthesis of LY2562175, as described in patent WO 2009012125 and the subsequent publication in the Journal of Medicinal Chemistry, follows a largely linear sequence.[1][2] This approach involves the sequential construction of the molecule, starting from the isoxazole core and building upon it.

Retrosynthetic Analysis of the Original Route

A retrosynthetic analysis of the original route reveals a strategy where the molecule is disconnected at the two key ether and carbon-nitrogen bonds, leading back to three main building blocks: the indole, the piperidinol, and the isoxazole methanol.

G LY2562175 LY2562175 Indole Indole Fragment LY2562175->Indole C-N bond formation Piperidinol_ether Piperidinol-Isoxazole Ether LY2562175->Piperidinol_ether Piperidinol 4-Hydroxypiperidine Piperidinol_ether->Piperidinol Etherification Isoxazole_methanol Isoxazole Methanol Piperidinol_ether->Isoxazole_methanol

Caption: Retrosynthetic analysis of the linear approach to LY2562175.

Forward Synthesis: Key Steps and Mechanistic Insights

The forward synthesis, as detailed in the literature, can be broken down into three main stages:

  • Construction of the Isoxazole Core: The synthesis commences with the formation of the 3-(2,6-dichlorophenyl)-5-cyclopropylisoxazole-4-carbaldehyde. This is achieved through a 1,3-dipolar cycloaddition reaction between an in-situ generated nitrile oxide (from the corresponding aldoxime) and a cyclopropyl-substituted alkyne. This is a classic and reliable method for constructing isoxazole rings.

  • Formation of the Piperidinol-Isoxazole Ether: The aldehyde is reduced to the corresponding alcohol, which is then activated (e.g., as a mesylate or tosylate) and used to alkylate a protected 4-hydroxypiperidine in a Williamson ether synthesis. This step establishes the crucial ether linkage.

  • Coupling to the Indole Moiety and Final Deprotection: The protected piperidine is deprotected and then coupled to a suitable indole precursor, typically via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination. A final hydrolysis of an ester group on the indole furnishes the carboxylic acid of LY2562175.

G A 2,6-Dichlorobenzaldehyde C Aldoxime A->C B Hydroxylamine B->C E Hydroxamoyl Chloride C->E D NCS D->E G 3,5-Disubstituted Isoxazole E->G F Cyclopropyl Alkyne F->G I Isoxazole Methanol G->I Reduction H Reduction K Activated Isoxazole I->K J Activation (e.g., MsCl) J->K M Piperidinol-Isoxazole Ether K->M Williamson Ether Synthesis L Protected 4-Hydroxypiperidine L->M O Free Piperidine M->O N Deprotection N->O R Protected LY2562175 O->R P Indole Precursor P->R Q Coupling T LY2562175 R->T S Final Hydrolysis S->T

Caption: Forward synthesis of LY2562175 via the linear route.

Route 2: A Convergent Alternative Synthesis

A more convergent approach to LY2562175 can be envisioned, which offers potential advantages in terms of overall yield and flexibility. In a convergent synthesis, key fragments of the molecule are prepared independently and then coupled together in the later stages.[3][4] This strategy minimizes the number of steps in the longest linear sequence, which can significantly improve the overall yield.

Retrosynthetic Analysis of the Convergent Route

A convergent retrosynthesis of LY2562175 would involve disconnecting the molecule into two main fragments of comparable complexity: the indole-piperidine moiety and the isoxazole moiety. These would be coupled via an etherification reaction.

G LY2562175 LY2562175 Indole_piperidine Indole-Piperidinol Fragment LY2562175->Indole_piperidine Etherification (e.g., Mitsunobu) Isoxazole_methanol Isoxazole Methanol LY2562175->Isoxazole_methanol Indole Indole Precursor Indole_piperidine->Indole Piperidinol 4-Hydroxypiperidine Indole_piperidine->Piperidinol Diketone beta-Diketone Isoxazole_methanol->Diketone Isoxazole formation Hydroxylamine Hydroxylamine Isoxazole_methanol->Hydroxylamine

Caption: Retrosynthetic analysis of a convergent approach to LY2562175.

Forward Synthesis: Key Steps and Mechanistic Insights
  • Synthesis of the Indole-Piperidinol Fragment: The synthesis of this fragment would begin with the coupling of a suitable indole precursor to a protected 4-hydroxypiperidine. This could be achieved through methods similar to the final steps of the linear synthesis.

  • Synthesis of the Isoxazole Methanol Fragment: An alternative to the 1,3-dipolar cycloaddition for the isoxazole synthesis is the condensation of a β-diketone with hydroxylamine.[2][5][6] This method can be highly efficient and regioselective, depending on the reaction conditions. The required β-diketone precursor can be prepared through a Claisen condensation between a cyclopropyl methyl ketone and a 2,6-dichlorobenzoyl derivative. The resulting isoxazole would then be functionalized at the 4-position and reduced to the required methanol derivative.

  • Convergent Fragment Coupling: The key step in this route is the coupling of the two fragments. While a Williamson ether synthesis is possible, the Mitsunobu reaction offers a powerful alternative, especially for coupling secondary alcohols.[1][7][8][9] The Mitsunobu reaction proceeds with inversion of configuration at the alcohol carbon and is often effective where the Williamson synthesis may be sluggish due to the steric hindrance of the secondary alcohol.[10][11][12] This reaction would involve treating the indole-piperidinol fragment and the isoxazole methanol fragment with a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).

G cluster_0 Fragment 1 Synthesis cluster_1 Fragment 2 Synthesis A Indole Precursor C Coupling A->C B Protected 4-Hydroxypiperidine B->C D Indole-Piperidinol Fragment C->D N Mitsunobu Reaction D->N E Cyclopropyl Methyl Ketone G Claisen Condensation E->G F 2,6-Dichlorobenzoyl Derivative F->G H beta-Diketone G->H J Isoxazole Formation H->J I Hydroxylamine I->J K 3,5-Disubstituted Isoxazole J->K M Isoxazole Methanol K->M L Functionalization & Reduction L->M M->N O LY2562175 N->O

Caption: Convergent synthesis of LY2562175.

Comparative Analysis

FeatureRoute 1: Linear SynthesisRoute 2: Convergent SynthesisRationale and Justification
Overall Strategy LinearConvergentA convergent strategy generally leads to higher overall yields in a multi-step synthesis by minimizing the number of steps in the longest linear sequence.[3][4][13]
Overall Yield Potentially lowerPotentially higherThe overall yield in a linear synthesis is the product of the yields of all steps. In a convergent synthesis, the overall yield is less affected by the yields of the early steps in the synthesis of the individual fragments.
Flexibility for Analog Synthesis Less flexibleMore flexibleThe convergent approach allows for the independent synthesis of the two main fragments. This modularity is highly advantageous for creating a library of analogs for SAR studies by simply varying one of the fragments.
Key Bond Formations 1,3-Dipolar Cycloaddition, Williamson Ether Synthesisβ-Diketone Condensation, Mitsunobu ReactionThe choice of key reactions impacts the overall efficiency and robustness of the synthesis. The Mitsunobu reaction can be more effective for sterically hindered alcohols compared to the Williamson ether synthesis.[10][11][12]
Purification Challenges Potentially more challengingMay be simplerIn a linear synthesis, impurities can be carried through multiple steps, complicating purification. In a convergent synthesis, the fragments can be purified independently before the final coupling.
Scalability May present challengesPotentially more scalableThe independent synthesis of fragments in a convergent route can be more amenable to process optimization and scale-up.

Experimental Protocols

Key Experiment from Route 1: Williamson Ether Synthesis

Synthesis of the Piperidinol-Isoxazole Ether

  • To a solution of the isoxazole methanol (1.0 eq) in anhydrous THF at 0 °C is added sodium hydride (1.2 eq, 60% dispersion in mineral oil).

  • The mixture is stirred at 0 °C for 30 minutes.

  • A solution of the activated protected 4-hydroxypiperidine (e.g., the tosylate, 1.1 eq) in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • The reaction is quenched by the slow addition of water.

  • The aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired ether.

Key Experiment from Route 2: Mitsunobu Reaction

Synthesis of LY2562175 via Fragment Coupling

  • To a solution of the indole-piperidinol fragment (1.0 eq), the isoxazole methanol fragment (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C is added diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for 12-18 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the protected LY2562175.

  • The protecting groups are removed under appropriate conditions (e.g., acid or base hydrolysis for an ester) to yield LY2562175.

Conclusion

While the linear synthesis of LY2562175 is a viable and proven method, a convergent approach offers significant potential advantages, particularly in terms of overall yield and flexibility for analog synthesis. The choice between these routes in a drug development setting would depend on various factors, including the specific goals of the synthesis (e.g., initial lead optimization versus large-scale production), the availability and cost of starting materials, and the robustness of the key chemical transformations. For early-stage research and the exploration of SAR, the modularity of the convergent route is highly attractive. For process development and manufacturing, a thorough evaluation of both routes, considering factors such as atom economy, waste generation, and cost of goods, would be necessary to determine the most optimal path forward.

References

A Senior Application Scientist's Guide to Isoxazole Synthesis: A Comparative Analysis of Efficiency and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on comparing the efficiency of different isoxazole synthesis methods.

The isoxazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its versatile chemical properties and ability to engage in various biological interactions.[1][2] The demand for efficient, scalable, and sustainable methods for constructing this privileged scaffold is ever-present in the drug discovery and development landscape. This guide provides an in-depth comparison of prevalent isoxazole synthesis methodologies, moving beyond a mere listing of protocols to offer insights into the causality behind experimental choices, ensuring scientific integrity and practical applicability.

The Classical Approach: 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition of nitrile oxides with alkynes has long been the gold standard for isoxazole synthesis.[3][4][5] This method offers a high degree of control over regioselectivity and is applicable to a wide range of substrates.

Mechanism and Rationale

The reaction proceeds via a concerted pericyclic mechanism, where the nitrile oxide (the 1,3-dipole) reacts with the alkyne (the dipolarophile) to form the five-membered isoxazole ring.[6] The regioselectivity is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.

A significant advancement in this area is the copper(I)-catalyzed cycloaddition, which allows for the reaction to proceed under milder conditions and with a broader substrate scope.[2][7] The copper catalyst activates the terminal alkyne, facilitating the cycloaddition with the in situ generated nitrile oxide.[7]

Experimental Protocol: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This one-pot, three-step procedure is highly efficient for the synthesis of 3,5-disubstituted isoxazoles from aldoximes and terminal acetylenes.[2][7]

  • Nitrile Oxide Generation: To a solution of the aldoxime (1.0 mmol) in a suitable solvent (e.g., THF/H₂O), add a mild oxidizing agent such as sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS) at room temperature.

  • Copper Acetylide Formation: In a separate flask, dissolve the terminal alkyne (1.0 mmol) and a copper(I) source, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), in a solvent like THF.

  • Cycloaddition: Slowly add the nitrile oxide solution to the copper acetylide suspension. The reaction is typically stirred at room temperature for a few hours.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with aqueous ammonium chloride, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

Condensation Strategies: The Power of Simplicity

Condensation reactions, typically involving a 1,3-dicarbonyl compound and hydroxylamine, offer a straightforward and often high-yielding route to isoxazoles.[8][9] These methods are particularly useful for the synthesis of isoxazol-5(4H)-ones.

Mechanism and Rationale

The reaction proceeds through the initial formation of an oxime from one of the carbonyl groups of the 1,3-dicarbonyl compound and hydroxylamine. This is followed by an intramolecular cyclization with the loss of a water molecule to form the isoxazole ring. The choice of catalyst and reaction conditions can influence the final product.

Experimental Protocol: Catalyst-Free Synthesis of Isoxazol-5(4H)-ones in Water

This protocol exemplifies a green and operationally simple approach to 3,4-disubstituted isoxazol-5(4H)-ones.[10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde (10 mmol), β-ketoester (e.g., ethyl acetoacetate, 10 mmol), and hydroxylamine hydrochloride (10 mmol) in 20 mL of water.

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring for 3 hours.

  • Product Isolation: Cool the reaction mixture to room temperature. The product will precipitate from the aqueous solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the pure isoxazol-5(4H)-one.

Modern Green Approaches: Ultrasound and Microwave-Assisted Synthesis

In the quest for more sustainable and efficient chemical transformations, ultrasound and microwave irradiation have emerged as powerful tools in isoxazole synthesis.[1][10][11][12] These techniques often lead to dramatic reductions in reaction times, increased yields, and milder reaction conditions.

The "Why" Behind the Enhancement
  • Ultrasound: Acoustic cavitation—the formation, growth, and violent collapse of bubbles in the reaction medium—generates localized hot spots with extremely high temperatures and pressures. This enhances mass transfer and accelerates reaction rates.[10]

  • Microwave: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can significantly accelerate reaction kinetics compared to conventional heating methods.[12][13]

Experimental Protocol: Ultrasound-Assisted, Vitamin B1-Catalyzed Synthesis in Water

This metal-free, three-component reaction highlights the benefits of sonochemistry in green synthesis.[10]

  • Reaction Setup: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and vitamin B1 (thiamine hydrochloride, 0.1 mmol) in 10 mL of deionized water.

  • Sonication: Place the flask in an ultrasonic bath, ensuring the water level in the bath is similar to the reaction mixture level. Irradiate the mixture with ultrasound (e.g., 40 kHz) at 20°C for 30 minutes.

  • Product Isolation: Upon completion, the solid product precipitates. Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol.

Comparative Analysis of Isoxazole Synthesis Methods

The following table provides a comparative overview of the discussed methods, with representative data extracted from the literature.

MethodKey FeaturesTypical Yield (%)Typical Reaction TimeTypical ConditionsSubstrate ScopeGreen Chemistry Aspects
Classical 1,3-Dipolar Cycloaddition High regioselectivity, well-established.60-952-24 hOrganic solvents, often requires heating or a catalyst.Broad for alkynes and nitrile oxides.Often uses organic solvents and may require metal catalysts.
Copper(I)-Catalyzed Cycloaddition Milder conditions, broader scope than classical method.70-95[7]1-6 hRoom temperature, aqueous or organic solvents.Excellent for terminal alkynes.[7]Can be performed in greener solvents; copper catalyst can be a concern.
Condensation of 1,3-Dicarbonyls Simple, high-yielding for specific isoxazole types.80-951-5 hOften requires a base or acid catalyst.Good for accessible 1,3-dicarbonyls.Can be performed in water, but may require catalysts.
Ultrasound-Assisted Synthesis Rapid, high yields, milder conditions.[1]85-96[1]15-45 min[1]Room temperature or slightly elevated, often in green solvents.Broad, depends on the specific reaction.Energy efficient, often uses green solvents like water.[10]
Microwave-Assisted Synthesis Extremely fast, high yields.[12]80-925-30 minSealed vessel, elevated temperatures and pressures.Broad, but requires microwave-compatible setups.Energy efficient, but requires specialized equipment.
Multi-Component Reactions (MCRs) High atom economy, operational simplicity.85-95[10]30 min - 3 hOften in aqueous media, can be catalyst-free.Dependent on the specific MCR.High atom economy, often uses green solvents.[10]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for two of the discussed methods.

G cluster_0 Copper(I)-Catalyzed Cycloaddition A 1. In situ Nitrile Oxide Generation (Aldoxime + Oxidant) C 3. Cycloaddition (Combine solutions at RT) A->C B 2. Copper Acetylide Formation (Alkyne + Cu(I) salt) B->C D 4. Work-up & Purification C->D

Caption: Workflow for Copper(I)-Catalyzed Isoxazole Synthesis.

G cluster_1 Ultrasound-Assisted MCR E 1. Combine Reactants & Catalyst in Water (Aldehyde, β-Ketoester, NH₂OH·HCl, Vitamin B1) F 2. Sonicate (e.g., 40 kHz, 20°C, 30 min) E->F G 3. Isolate Precipitate (Vacuum Filtration) F->G H 4. Recrystallize G->H

Caption: Workflow for Ultrasound-Assisted Multi-Component Synthesis.

Conclusion and Future Outlook

While the classical 1,3-dipolar cycloaddition remains a robust and reliable method for isoxazole synthesis, modern techniques offer significant advantages in terms of efficiency, sustainability, and operational simplicity. Ultrasound and microwave-assisted methods, as well as multi-component reactions in aqueous media, are particularly noteworthy for their alignment with the principles of green chemistry.[1][10] The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of production. For researchers and drug development professionals, a thorough understanding of these diverse methodologies is crucial for the efficient and responsible synthesis of novel isoxazole-based therapeutics. The continued development of catalytic systems and flow chemistry applications promises to further enhance the efficiency and scalability of isoxazole synthesis in the future.[1][14]

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Construction of Isoxazole ring: An Overview. Nanobioscience.
  • Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols. Benchchem.
  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... ResearchGate.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. PMC.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. ResearchGate.
  • A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.
  • Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE.
  • Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Zenodo.
  • Copper(i)-catalyzed tandem synthesis of 4,5-functionalized oxazoles from isocyanoacetate and aldehydes. New Journal of Chemistry (RSC Publishing).
  • Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. ResearchGate.
  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal.
  • Copper-Catalyzed Isoxazole Synthesis. ResearchGate.
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PMC.
  • Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition. PubMed.
  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry (RSC Publishing).
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central.
  • Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy.
  • GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences.
  • Copper(I)-Catalyzed Tandem Synthesis of 4,5- Functionalized Oxazoles from Isocyanoacetate and Aldehydes. The Royal Society of Chemistry.
  • Synthesis of 3-Hydroxyisoxazoles from f3-Ketoesters and Hydroxylamine. Journal of Pesticide Science.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC.
  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega.
  • Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Chemical Society Reviews (RSC Publishing).
  • Synthesis of N-Sulfonylamidated and Amidated Azobenzenes under Rhodium Catalysis. ACS Publications.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry.
  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI.

Sources

A Senior Application Scientist's Guide to the Purity Assessment of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural complexity, featuring an isoxazole core, a dichlorophenyl moiety, and a cyclopropyl group, makes it a valuable building block in medicinal chemistry and drug discovery.[1][2] The purity of such starting materials is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Regulatory bodies like the International Council for Harmonisation (ICH) mandate rigorous control over impurities, as even trace amounts can possess undesirable toxicological properties or affect the stability and yield of subsequent reactions.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough purity assessment of this compound obtained from different commercial suppliers. We will delve into the rationale behind selecting specific analytical techniques, provide detailed experimental protocols, and present a comparative analysis of hypothetical data to illustrate the importance of a multi-faceted approach to quality control.

Understanding Potential Impurities: A Synthetic Perspective

A robust purity assessment begins with an understanding of the potential impurities that could arise during the synthesis of the target molecule. While specific proprietary manufacturing processes vary between suppliers, the synthesis of substituted isoxazoles often involves the cyclocondensation of a β-diketone equivalent with hydroxylamine or a 1,3-dipolar cycloaddition reaction.[4][5]

Common impurities may include:

  • Unreacted Starting Materials: Such as 2,6-dichlorobenzaldehyde, hydroxylamine, or cyclopropyl-containing precursors.

  • Process Intermediates: Incomplete conversion can lead to the presence of intermediates like chalcones or oximes.[6][7]

  • Isomeric Byproducts: Alternative cyclization pathways or rearrangements could lead to the formation of structural isomers.

  • Degradation Products: The molecule may degrade under certain pH, oxidative, or thermal stress conditions.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, ethyl acetate, dichloromethane) may be present in the final product.

Below is a diagram illustrating a plausible synthetic pathway and the potential points at which impurities can be introduced.

Synthetic_Pathway_and_Impurity_Origins SM1 2,6-Dichlorobenzaldehyde INT1 Chalcone Intermediate SM1->INT1 Claisen-Schmidt Condensation SM2 Cyclopropyl Methyl Ketone SM2->INT1 SM3 Hydroxylamine (NH2OH) INT2 Oxime Formation SM3->INT2 INT1->INT2 FP (5-Cyclopropyl-3-(2,6-dichlorophenyl) isoxazol-4-yl)methanol INT2->FP Cyclization & Reduction IMP1 Residual Starting Materials IMP2 Unreacted Intermediates IMP3 Isomeric Byproducts IMP4 Residual Solvents

Caption: Plausible synthesis showing origins of potential impurities.

Orthogonal Analytical Methodologies for Comprehensive Purity Profiling

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple methods that measure different physicochemical properties, is essential for a self-validating and trustworthy assessment. The following workflow outlines a robust strategy for purity analysis.

Analytical_Workflow cluster_methods Analytical Techniques cluster_results Data Analysis & Reporting Sample Sample from Supplier HPLC HPLC-UV (Purity, Impurities) Sample->HPLC GCMS Headspace GC-MS (Residual Solvents) Sample->GCMS NMR ¹H NMR (Identity, Structural Impurities) Sample->NMR HRMS LC-HRMS (Identity, Unknown Impurity ID) Sample->HRMS Purity Quantitative Purity (%) HPLC->Purity Impurity Impurity Profile (ID and % Level) HPLC->Impurity Solvents Residual Solvents (ppm) GCMS->Solvents Identity Structural Confirmation NMR->Identity HRMS->Impurity HRMS->Identity Report Final Purity Report Purity->Report Impurity->Report Solvents->Report Identity->Report

Caption: Orthogonal workflow for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Quantification

Rationale: Reversed-phase HPLC (RP-HPLC) is the cornerstone of purity analysis for non-volatile small molecules. It offers high-resolution separation of the main compound from closely related impurities, allowing for accurate quantification based on peak area.[8][9]

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[10]

  • Detection Wavelength: 254 nm.[10]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to make a 1 mg/mL stock solution. Further dilute as necessary.

  • Analysis: Purity is calculated using the area percent method (Area of main peak / Total area of all peaks x 100). Impurities are quantified relative to the main peak.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

Rationale: Many organic solvents used in synthesis are classified as potential health hazards and their limits are strictly regulated. Headspace GC-MS is the preferred method for identifying and quantifying these volatile impurities without interference from the non-volatile main compound.[3][11]

Experimental Protocol:

  • Instrumentation: GC system coupled with a Mass Spectrometer and a Headspace autosampler.

  • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Oven Program:

    • Initial: 40 °C, hold for 5 min.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 min at 240 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-350.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Equilibration Time: 15 min.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO). Seal and vortex.

  • Analysis: Identification is performed by comparing mass spectra to a reference library (e.g., NIST). Quantification is achieved using an external standard calibration curve for each identified solvent.

¹H NMR Spectroscopy for Structural Confirmation

Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides definitive structural confirmation. It serves as an excellent tool for identity verification and can detect impurities that have distinct proton signals not present in the main compound's spectrum.[12][13]

Experimental Protocol:

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

  • Procedure: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent. Acquire the spectrum.

  • Analysis: Confirm the structure by assigning the observed chemical shifts, multiplicities, and integrations to the protons of this compound. Scrutinize the spectrum for any unassigned peaks, which may indicate the presence of impurities. The integration of impurity peaks relative to the main compound's peaks can provide a semi-quantitative estimate of their levels.

Comparative Analysis: A Hypothetical Case Study

To illustrate the practical application of this guide, we present hypothetical purity data for this compound sourced from three different suppliers.

Parameter Supplier A Supplier B Supplier C
Appearance White Crystalline SolidOff-White PowderWhite Crystalline Solid
HPLC Purity (% Area) 99.6%98.5%99.2%
Largest Single Impurity (HPLC) 0.25% at RRT 1.150.40% at RRT 0.850.15% at RRT 1.20
Total Impurities (HPLC) 0.40%1.50%0.80%
¹H NMR Conforms to structure. Minor unassigned peaks noted.Conforms to structure. Multiple small unassigned peaks observed.Conforms to structure.
Residual Solvents (GC-MS) Ethanol: 250 ppmDichloromethane: 750 ppm (ICH Limit: 600 ppm)Toluene: 150 ppm (ICH Limit: 890 ppm)
Identity (HRMS) ConfirmedConfirmedConfirmed

Interpretation and Discussion

The comparative data reveals critical differences that would impact the selection of a supplier for a cGMP (current Good Manufacturing Practice) environment.

  • Supplier A: Presents the highest overall purity by HPLC (99.6%). The low level of residual ethanol is well within acceptable limits. The minor unassigned peaks in the ¹H NMR spectrum, corresponding to the 0.25% impurity seen in HPLC, would warrant further investigation for structural elucidation, especially if the downstream process is sensitive to this specific impurity.

  • Supplier B: Shows the lowest HPLC purity (98.5%) and a significant level of Dichloromethane (750 ppm), which exceeds the ICH Class 2 solvent limit.[3] This batch would be unacceptable for pharmaceutical development without further purification and justification. The off-white appearance also suggests the presence of chromophoric impurities.

  • Supplier C: Offers a good balance of high HPLC purity (99.2%) and low levels of residual solvents. The absence of significant extraneous peaks in the ¹H NMR spectrum provides high confidence in its structural integrity. Although its HPLC purity is slightly lower than Supplier A's, the overall impurity profile appears cleaner and more controlled.

Based on our hypothetical analysis, Supplier C would likely be the preferred choice for most applications due to its high purity, clean NMR spectrum, and well-controlled residual solvents. However, if the specific 0.25% impurity in Supplier A's material is identified and deemed non-critical for the intended synthesis, its higher overall purity might make it a viable alternative. Supplier B's material is clearly unsuitable for regulated applications without significant remediation.

Ultimately, researchers must validate the purity of incoming materials in-house. A supplier's Certificate of Analysis should be considered a starting point, not the final word. This diligence ensures the robustness of the scientific process and the quality of the final therapeutic product.

References

A Comprehensive Guide to Assessing the Cross-Reactivity of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount. This guide provides an in-depth analysis of the potential cross-reactivity of the compound (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol. While direct, comprehensive screening data for this specific molecule is not publicly available, its core structure is integral to the potent and selective Farnesoid X Receptor (FXR) agonist LY2562175[1][2]. This guide will, therefore, use LY2562175 as a primary reference to discuss the known selectivity, outline the critical importance of broad-panel cross-reactivity screening, and provide detailed experimental protocols for undertaking such an evaluation.

Introduction to the Compound and its Primary Target: Farnesoid X Receptor (FXR)

The compound this compound belongs to a class of isoxazole-containing small molecules. The core of this structure is a key component of LY2562175, a non-steroidal agonist of the Farnesoid X Receptor (FXR) with an EC50 of approximately 193 nM in a human FXR co-transfection assay. FXR is a nuclear receptor primarily expressed in the liver, intestine, kidney, and adrenal glands, where it functions as a master regulator of bile acid, lipid, and glucose homeostasis[3][4]. The development of potent and selective FXR agonists is a significant area of research for treating metabolic diseases such as non-alcoholic steatohepatitis (NASH) and dyslipidemia[5].

Given that isoxazole-based compounds are known to interact with a wide range of biological targets, a thorough assessment of the selectivity of any new chemical entity containing this scaffold is crucial to mitigate the risk of off-target effects and ensure the validity of experimental results[6].

Known and Potential Cross-Reactivity Profile

The therapeutic potential of an FXR agonist is intrinsically linked to its selectivity. Off-target activities can lead to undesirable side effects, such as the pruritus and lipid profile changes observed with some FXR agonists in clinical trials[5].

Established Selectivity

The developers of LY2562175, which incorporates the this compound core, have reported initial selectivity data. In a panel of nuclear receptor co-transcriptional activation and biochemical binding assays, LY2562175 was found to be highly selective for FXR over several other steroid hormone receptors.

Target ReceptorActivity (EC50)Assay Type
Farnesoid X Receptor (FXR) 193 nM Cell-based co-transfection assay
Glucocorticoid Receptor (GR)>10 µMRadioligand Binding Assay
Androgen Receptor (AR)>10 µMRadioligand Binding Assay
Mineralocorticoid Receptor (MR)>10 µMRadioligand Binding Assay
Progesterone Receptor (PR)>10 µMRadioligand Binding Assay
Table 1: Known selectivity profile of the closely related FXR agonist LY2562175.
Rationale for Broader Cross-Reactivity Screening

While the initial selectivity data is promising, a more comprehensive assessment is necessary for a thorough understanding of the compound's biological activities. The isoxazole scaffold is a versatile pharmacophore that can interact with a wide array of protein families[6]. Therefore, a systematic evaluation against other relevant targets is warranted.

  • Other Nuclear Receptors: Given FXR's role in metabolic regulation, it is crucial to assess activity against other nuclear receptors involved in these pathways, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs). Cross-talk between these signaling pathways is well-documented, and off-target activation could confound experimental results or lead to unforeseen physiological effects.

  • Kinases: The vast and structurally diverse kinome presents a significant liability for off-target interactions. Many small molecule inhibitors have been found to have promiscuous activity against multiple kinases. Screening against a broad kinase panel is a standard step in modern drug discovery to identify potential off-target phosphorylation events.

  • G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are common off-targets for many drugs. Unintended interactions with GPCRs can lead to a wide range of physiological effects.

The following sections detail the experimental workflows to proactively identify such potential cross-reactivities.

Experimental Protocols for Comprehensive Selectivity Profiling

To ensure the scientific integrity of studies using this compound, a tiered approach to selectivity screening is recommended. This involves assessing its activity against panels of other nuclear receptors, kinases, and GPCRs.

Nuclear Receptor Selectivity Panel

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust, high-throughput method for assessing compound binding to nuclear receptors. The LanthaScreen™ TR-FRET technology is a widely used platform for this purpose.

Principle: This assay measures the binding of a ligand to the ligand-binding domain (LBD) of a nuclear receptor, which in turn promotes the recruitment of a coactivator peptide. The LBD is typically expressed as a GST-fusion protein and is detected with a terbium-labeled anti-GST antibody (donor fluorophore). The coactivator peptide is labeled with fluorescein (acceptor fluorophore). Ligand-induced recruitment of the coactivator to the LBD brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.

Step-by-Step Methodology (LanthaScreen™ TR-FRET Coactivator Recruitment Assay):

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO). The final DMSO concentration in the assay should typically be kept at or below 1%.

  • Reagent Preparation:

    • Dilute the GST-tagged nuclear receptor LBD (e.g., PPARα, PPARγ, LXRα, LXRβ) to a 2X working concentration in the assay buffer.

    • Prepare a 4X solution of the fluorescein-labeled coactivator peptide in the assay buffer.

    • Prepare a 4X solution of the terbium-labeled anti-GST antibody in the assay buffer.

  • Assay Assembly (384-well plate format):

    • Add 2 µL of the serially diluted compound or vehicle control to the appropriate wells.

    • Add 8 µL of the 2X nuclear receptor LBD solution to all wells.

    • Incubate for 1 hour at room temperature to allow for compound binding to the receptor.

    • Add 10 µL of a pre-mixed solution containing the 4X fluorescein-coactivator peptide and 4X terbium-anti-GST antibody.

  • Incubation and Measurement:

    • Incubate the plate for 1-2 hours at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 495 nm (terbium) and 520 nm (fluorescein) after a pulsed excitation at ~340 nm.

  • Data Analysis:

    • Calculate the 520/495 nm emission ratio for each well.

    • Plot the emission ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

G compound Test Compound complex1 Compound-Receptor Complex compound->complex1 receptor GST-NR-LBD receptor->complex1 antibody Tb-anti-GST Ab complex2 FRET Complex antibody->complex2 peptide Fluorescein-Coactivator peptide->complex2 complex1->complex2 TR-FRET Signal TR-FRET Signal complex2->TR-FRET Signal

Workflow for a TR-FRET Nuclear Receptor Coactivator Assay.
Kinase Selectivity Profiling

Commercial services such as the KINOMEscan™ platform offer comprehensive kinase selectivity profiling. This competition binding assay measures the ability of a test compound to displace a proprietary, immobilized ligand from the kinase active site.

Principle: A large panel of DNA-tagged kinases is used. The test compound is incubated with the kinase and an immobilized ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.

Step-by-Step Methodology (KINOMEscan™ Assay):

  • Compound Submission: The test compound is typically provided at a stock concentration of 10 mM in DMSO.

  • Assay Execution (by the service provider):

    • Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand.

    • Binding reactions are assembled by combining the DNA-tagged kinase, the liganded beads, and the test compound at a specified concentration (e.g., 1 µM or 10 µM).

    • The reactions are incubated for 1 hour at room temperature to reach equilibrium.

    • The beads are washed to remove unbound kinase.

    • The bound kinase is eluted.

  • Quantification: The concentration of the eluted kinase is measured by qPCR using primers specific for the DNA tag.

  • Data Analysis:

    • The results are typically expressed as a percentage of the DMSO control (% of control).

    • A lower % of control value indicates stronger binding of the test compound to the kinase.

    • Hits are often defined as compounds that result in a % of control value below a certain threshold (e.g., <35%).

    • For hits of interest, a Kd (dissociation constant) can be determined by running a dose-response experiment.

G cluster_0 Competition cluster_1 Quantification compound Test Compound kinase DNA-Tagged Kinase compound->kinase ligand Immobilized Ligand kinase->ligand Binds in absence of inhibitor wash Wash unbound kinase ligand->wash elute Elute bound kinase wash->elute qpcr qPCR of DNA tag elute->qpcr Binding Data (% of Control) Binding Data (% of Control) qpcr->Binding Data (% of Control)

General workflow for a KINOMEscan™ competition binding assay.
GPCR Cross-Reactivity Screening

Radioligand binding assays are the gold standard for assessing compound interactions with GPCRs. These assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor.

Principle: A membrane preparation containing the GPCR of interest is incubated with a specific radioligand and the test compound. The amount of radioligand bound to the receptor is measured after separating the bound from the free radioligand, typically by filtration. A decrease in bound radioactivity in the presence of the test compound indicates competition for the same binding site.

Step-by-Step Methodology (Radioligand Displacement Assay):

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GPCR of interest.

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate buffer containing a low concentration of DMSO.

  • Assay Assembly (96-well plate format):

    • To each well, add the membrane preparation, the radioligand at a concentration close to its Kd, and the test compound at various concentrations.

    • Include controls for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes at room temperature).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G compound Test Compound incubation Incubation to Equilibrium compound->incubation radioligand Radioligand radioligand->incubation receptor GPCR in Membrane receptor->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting Binding Affinity (Ki) Binding Affinity (Ki) counting->Binding Affinity (Ki)

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide: Personal Protective Equipment for (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol (CAS 946426-89-7). As a novel compound, a comprehensive, peer-reviewed safety profile is not yet established. Therefore, this document synthesizes data from structurally related molecules and established chemical safety principles to provide a robust framework for personal protective equipment (PPE) selection and handling protocols. Our primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to work safely with this compound.

Hazard Analysis: A Proactive Approach to Safety

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough hazard analysis based on its constituent chemical motifs is crucial. This proactive approach allows for the anticipation of potential risks and the implementation of appropriate control measures.

The molecule can be deconstructed into several key functional groups, each with known hazard profiles:

  • Dichlorophenyl Group: Compounds containing dichlorophenyl moieties can pose significant health risks. For instance, Dichlorophenyl Trichlorosilane is known to cause severe skin and eye irritation and burns upon contact.[1] Inhalation can lead to irritation of the nose, throat, and lungs.[1] Furthermore, some organochlorine compounds, like DDT which also contains a dichlorophenyl group, are considered possibly carcinogenic to humans and can have other long-term health effects.[2][3]

  • Isoxazole Ring: The isoxazole ring is a common heterocyclic moiety in pharmaceuticals. While often stable, related isoxazole derivatives can exhibit toxicity. For example, (5-Cyclopropyl-3-isoxazolyl)methanol is classified as acutely toxic if swallowed.[4]

  • Cyclopropyl Group: The cyclopropyl group is often incorporated into drug molecules to enhance metabolic stability.[5][6] While generally considered stable, the strained ring system can, in some contexts, lead to unexpected reactivity.[7][8]

  • Methanol Group: The presence of a primary alcohol (methanol) group suggests potential for irritation and toxicity. Methanol itself is toxic if swallowed, inhaled, or in contact with skin, and can cause damage to organs.[9][10]

Based on this analysis, it is prudent to treat this compound as a potentially hazardous substance with the potential for skin, eye, and respiratory irritation, as well as systemic toxicity upon ingestion, inhalation, or dermal absorption.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is paramount to ensuring personal safety when handling this compound. The following recommendations are based on a cautious approach, assuming a moderate to high hazard potential.

Protection Type Recommended PPE Rationale and Key Considerations
Eye and Face Protection Chemical safety goggles with a face shieldProvides a robust barrier against splashes and aerosols, protecting both the eyes and the face. Standard safety glasses are insufficient.
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile)Double-gloving is a best practice when handling potentially hazardous compounds.[11][12] The outer glove should be removed and disposed of immediately after handling the material. Ensure gloves are of an appropriate thickness and are changed regularly or immediately if contaminated or damaged.[11]
Body Protection Disposable, low-permeability lab coat or gown with long sleeves and tight-fitting cuffsA solid-front, back-closing gown is preferred to minimize the risk of frontal splashes reaching personal clothing.[12][13] The material should be resistant to chemical permeation.[14]
Respiratory Protection Use in a certified chemical fume hood is the primary engineering control. If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator (e.g., an N95 or higher) may be necessary.A chemical fume hood provides the most effective protection against inhalation of vapors or aerosols. Respiratory protection should be used as a secondary measure based on a risk assessment of the specific procedure.
Foot Protection Closed-toe, chemically resistant shoesProtects feet from potential spills.

Procedural Guidance: Ensuring Safe Operations

Adherence to strict protocols is as critical as the PPE itself. The following step-by-step procedures are designed to minimize exposure risk throughout the handling process.

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is crucial to ensure complete and effective protection.

Donning_PPE cluster_prep Preparation cluster_body Body and Respiratory cluster_face_hands Face and Hands Wash_Hands 1. Wash Hands Thoroughly Gown 2. Don Gown Wash_Hands->Gown Respirator 3. Don Respirator (if required) Gown->Respirator Goggles_Shield 4. Don Goggles and Face Shield Respirator->Goggles_Shield Inner_Gloves 5. Don Inner Gloves Goggles_Shield->Inner_Gloves Outer_Gloves 6. Don Outer Gloves (over gown cuffs) Inner_Gloves->Outer_Gloves caption Figure 1: Recommended PPE Donning Sequence Doffing_PPE cluster_outer Most Contaminated cluster_face_body Face and Body cluster_inner Least Contaminated Outer_Gloves 1. Remove Outer Gloves Gown 2. Remove Gown Outer_Gloves->Gown Goggles_Shield 3. Remove Goggles and Face Shield Gown->Goggles_Shield Inner_Gloves 4. Remove Inner Gloves Goggles_Shield->Inner_Gloves Respirator 5. Remove Respirator (if worn) Inner_Gloves->Respirator Wash_Hands 6. Wash Hands Thoroughly Respirator->Wash_Hands caption Figure 2: Recommended PPE Doffing Sequence

Figure 2: Recommended PPE Doffing Sequence

Emergency Procedures and Disposal

Spill Management: In the event of a spill, evacuate the immediate area and alert colleagues. Only personnel trained in hazardous spill cleanup should address the spill, wearing appropriate PPE, including respiratory protection. Absorb the spill with an inert material and place it in a sealed container for disposal.

Disposal: All contaminated PPE and disposable materials used in the handling of this compound should be considered hazardous waste. Dispose of these materials in accordance with local, state, and federal regulations. Do not discard them in general laboratory trash.

Conclusion: A Culture of Safety

The responsible handling of novel chemical entities like this compound is foundational to successful and safe research. By understanding the potential hazards derived from its chemical structure and adhering to the rigorous PPE and procedural guidelines outlined in this document, you can significantly mitigate the risks. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.

References

  • New Jersey Department of Health. (2000). Right to Know Hazardous Substance Fact Sheet: Dichlorophenyl Trichlorosilane. [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. [Link]

  • Wikipedia. (2023). Cyclopropyl group. [Link]

  • Chemical-Suppliers.com. (n.d.). This compound. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol. [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • American Society of Health-System Pharmacists. (n.d.). Personal Protective Equipment. [Link]

  • Burns Group, Bálint Gál. (2013). The chemistry and biology of cyclopropyl compounds. [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]

  • PubChem. (n.d.). 1-Chloro-4-(2,2,2-trichloro-1-(4-chlorophenyl)ethyl)benzene. [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • Carl ROTH. (n.d.). Methanol - Safety Data Sheet. [Link]

  • National Cheng Kung University. (2018). Chemical Hazard Identification of Dichlorodiphenyltrichloroethane (DDT). [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. [Link]

  • University of Wisconsin-La Crosse. (2019). Part B: Chemical Hazards in Laboratories. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol
Reactant of Route 2
(5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.